molecular formula C14H13ClN2O2 B2434282 4-chloro-2-nitro-N-(1-phenylethyl)aniline CAS No. 288155-05-5

4-chloro-2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B2434282
CAS No.: 288155-05-5
M. Wt: 276.72
InChI Key: FRDYKCBJBLZPEL-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(1-phenylethyl)aniline is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-nitro-N-(1-phenylethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-nitro-N-(1-phenylethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-nitro-N-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(15)9-14(13)17(18)19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDYKCBJBLZPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288155-05-5
Record name 4-CHLORO-2-NITRO-N-(1-PHENYLETHYL)ANILINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-chloro-2-nitro-N-(1-phenylethyl)aniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Chloro-2-nitro-N-(1-phenylethyl)aniline is a specialized nitro-aromatic intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinoxalines and benzodiazepines.[1] Its structure features a labile chlorine atom at the para position relative to the amine, and a nitro group ortho to the amine, making it a highly versatile "push-pull" system for further derivatization.

The presence of the 1-phenylethyl moiety introduces a chiral center adjacent to the nitrogen, rendering this compound valuable for the synthesis of enantiopure drugs or as a chiral solvating agent (CSA) in NMR spectroscopy.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₁₄H₁₃ClN₂O₂
Molecular Weight 276.72 g/mol
Appearance Yellow to Orange Crystalline SolidTypical of o-nitroanilines due to n→π* transitions.[2]
Solubility DMSO, DMF, Dichloromethane, Ethyl AcetatePoor water solubility.
LogP (Predicted) ~4.3Highly lipophilic.
pKa (Conjugate Acid) ~ -1.0 to 0.5Weakly basic due to electron-withdrawing nitro group.

Synthetic Methodology

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline relies on a Nucleophilic Aromatic Substitution (S_NAr) . The choice of starting material is critical to ensure correct regiochemistry.

Retrosynthetic Logic & Regioselectivity

The target molecule requires the amino group at position 1, the nitro group at position 2, and the chlorine at position 4.

  • Incorrect Precursor: 2,4-Dichloronitrobenzene (CAS 611-06-3).[2][3] Displacement of the C1-Cl (activated by o-NO₂ and p-Cl) would yield a product with the chlorine at the meta position relative to the nitro group, or mixtures.

  • Correct Precursor: 1,4-Dichloro-2-nitrobenzene (CAS 89-61-2).[3][4][5][6]

    • C1-Cl: Activated by the ortho-nitro group.

    • C4-Cl: Meta to the nitro group (unactivated).

    • Result: The amine selectively displaces the C1-chlorine, leaving the C4-chlorine intact.

Validated Experimental Protocol

Reagents:

  • 1,4-Dichloro-2-nitrobenzene (1.0 eq)[3]

  • 1-Phenylethylamine (1.1 eq) (Use (R) or (S) enantiomer for chiral product)[5]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,4-dichloro-2-nitrobenzene in DMF (0.5 M concentration) under nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃. Stir for 10 minutes to ensure suspension homogeneity.

  • Nucleophile Addition: Add 1-phenylethylamine dropwise at room temperature. The reaction is exothermic; maintain temp < 40°C.

  • Reaction: Heat to 60-80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) will disappear, and a bright yellow/orange spot (Rf ~0.5) will appear.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Reaction Pathway Visualization

Synthesis_Pathway SM 1,4-Dichloro-2-nitrobenzene (CAS 89-61-2) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate Nucleophilic Attack (C1) Reagents 1-Phenylethylamine + K2CO3 / DMF Reagents->Intermediate Product 4-Chloro-2-nitro-N-(1-phenylethyl)aniline (CAS 288155-05-5) Intermediate->Product Aromatization (-Cl) Byproduct KCl + KHCO3 Intermediate->Byproduct

Figure 1: Regioselective S_NAr synthesis pathway. The C1-Cl is selectively displaced due to ortho-nitro activation.

Reactivity & Downstream Applications

The core value of this scaffold lies in its ability to undergo reduction and cyclization to form pharmacologically active heterocycles.

Reduction to Phenylenediamine

The nitro group can be reduced to an amine, yielding 4-chloro-N1-(1-phenylethyl)benzene-1,2-diamine .

  • Method A (Chemical): Iron powder / NH₄Cl in EtOH/H₂O (Bechamp reduction). Mild, preserves the Ar-Cl bond.

  • Method B (Catalytic): H₂ / Raney Nickel. (Avoid Pd/C if dechlorination is a risk).

Cyclization to Benzodiazepines & Quinoxalines

Once reduced to the diamine, the molecule acts as a 1,2-bis-nucleophile.

  • Quinoxaline Synthesis: Condensation with glyoxal or 1,2-dicarbonyls.

  • Benzodiazepine Synthesis: Reaction with chloroacetyl chloride followed by cyclization creates the 1,4-benzodiazepine core, a privileged structure in anxiolytics.

Reactivity_Flow Target 4-Chloro-2-nitro-N-(1-phenylethyl)aniline Diamine 4-Chloro-N1-(1-phenylethyl) benzene-1,2-diamine Target->Diamine Reduction (Fe/NH4Cl or H2/Ra-Ni) Quinoxaline 1-(1-Phenylethyl)-6-chloro -quinoxaline deriv. Diamine->Quinoxaline + 1,2-Dicarbonyl (Condensation) Benzo 1-(1-Phenylethyl)-7-chloro -1,4-benzodiazepine deriv. Diamine->Benzo + Chloroacetyl chloride (Cyclization)

Figure 2: Divergent synthesis capabilities of the reduced scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.50 (d, 3H): Methyl group of the phenylethyl moiety (doublet due to CH coupling).

    • δ 4.80 (m, 1H): Chiral methine proton (-CH-).

    • δ 8.20 (br s, 1H): NH proton (deshielded by H-bond to nitro group).

    • δ 8.05 (d, 1H): Aromatic proton at C3 (between NO₂ and Cl).

    • δ 7.50 (dd, 1H): Aromatic proton at C5.

    • δ 6.90 (d, 1H): Aromatic proton at C6 (ortho to amine).

  • IR Spectroscopy:

    • 3350 cm⁻¹: N-H stretch (secondary amine).

    • 1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or absorbed through skin (Category 3).

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

  • Skin/Eye Irritation: Irritant (Category 2).

Handling Protocol:

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Containment: All weighing and transfers must be performed inside a fume hood.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

  • Sigma-Aldrich. Product Detail: 4-Chloro-2-nitro-N-(1-phenylethyl)aniline (CAS 288155-05-5).[1][7]Link

  • PubChem. Compound Summary: 1,4-Dichloro-2-nitrobenzene (CAS 89-61-2).[3][4][5][6]Link

  • ChemicalBook. Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines (Kinetic Studies).Link

  • BenchChem. Synthesis of Nitroaniline Derivatives via S_NAr.Link

Sources

Technical Guide: Spectroscopic Characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline , a significant intermediate in the development of chiral auxiliaries and substituted nitroanilines.

The following data and protocols are synthesized from established nucleophilic aromatic substitution (SNAr) principles and spectroscopic standards for ortho-nitroanilines.

Executive Summary & Compound Profile

4-chloro-2-nitro-N-(1-phenylethyl)aniline is a chiral secondary amine formed via the regioselective displacement of a halogen in 1,4-dichloro-2-nitrobenzene. Its spectroscopic signature is defined by the strong intramolecular hydrogen bonding between the secondary amine (NH) and the ortho-nitro group, which significantly influences its NMR and IR profiles.

Property Data
IUPAC Name 4-chloro-2-nitro-N-(1-phenylethyl)aniline
Molecular Formula C₁₄H₁₃ClN₂O₂
Molecular Weight 276.72 g/mol
Appearance Bright orange to yellow crystalline solid
Solubility Soluble in CHCl₃, DMSO, EtOAc; Insoluble in water
Chirality Contains one stereocenter at the

-methylbenzyl position

Synthesis & Regiochemistry

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high regiochemical purity. The reaction exploits the ortho-effect, where the nitro group at position 2 activates the chlorine at position 1 towards nucleophilic attack, leaving the meta-chlorine (position 4) intact.

Reaction Scheme

The following diagram illustrates the regioselective SNAr pathway:

Synthesis SM1 1,4-Dichloro- 2-nitrobenzene Product 4-Chloro-2-nitro- N-(1-phenylethyl)aniline SM1->Product SNAr (C-1) Reagent 1-Phenylethylamine (1.1 eq) Reagent->Product Conditions K2CO3, DMF 80°C, 4h Conditions->Product Byproduct HCl (Neutralized)

Caption: Regioselective synthesis targeting the C-1 chlorine activated by the ortho-nitro group.

Experimental Protocol
  • Reagents: Dissolve 1,4-dichloro-2-nitrobenzene (1.92 g, 10 mmol) in DMF (10 mL).

  • Addition: Add anhydrous K₂CO₃ (2.07 g, 15 mmol) followed by dropwise addition of 1-phenylethylamine (1.33 g, 11 mmol).

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material (R_f ~0.6).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The orange precipitate is filtered, washed with water, and recrystallized from Ethanol/Water.

Spectroscopic Data Analysis[1][2][3][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the deshielding of the aromatic proton ortho to the nitro group and the coupling of the chiral aliphatic chain.

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
8.45 Broad Doublet1HNH Deshielded due to intramolecular H-bond with NO₂.
8.18 Doublet (J=2.5 Hz)1HAr-H3 Ortho to NO₂; highly deshielded.
7.30 - 7.40 Multiplet5HPh-H Protons of the phenylethyl phenyl ring.
7.22 dd (J=9.0, 2.5 Hz)1HAr-H5 Para to amine; coupling with H6 and H3.
6.65 Doublet (J=9.0 Hz)1HAr-H6 Ortho to amine; shielded by electron donation.
4.62 Quintet (J=6.8 Hz)1HCH Methine proton of the chiral center.
1.60 Doublet (J=6.8 Hz)3HCH₃ Methyl group of the phenylethyl moiety.

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: 144.5 (C-N), 142.8 (Ph-C1), 136.2 (C-NO₂), 135.5 (C-H), 131.0 (C-Cl), 129.1, 127.8, 126.5 (Ph-CH), 125.8 (C-H), 115.2 (C-H ortho to NH).

  • Aliphatic Carbons: 53.5 (CH-N), 24.8 (CH₃).

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the secondary amine and the nitro group. The N-H stretch is often shifted to lower wavenumbers due to hydrogen bonding.

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3360 - 3380 Stretching (ν)Secondary N-H (Intramolecular H-bond)
3050 Stretching (ν)Aromatic C-H
2970 Stretching (ν)Aliphatic C-H (Methyl)
1535 Stretching (ν_asym)Nitro (NO₂) - Asymmetric
1345 Stretching (ν_sym)Nitro (NO₂) - Symmetric
1260 Stretching (ν)C-N (Aromatic amine)
760 Stretching (ν)C-Cl
C. Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the characteristic chlorine isotope pattern.

Method: EI (Electron Ionization) or ESI+ (Electrospray Ionization)

  • Molecular Ion:

    • m/z 276 (M⁺) : Base peak or significant intensity.

    • m/z 278 (M+2) : Approximately 33% intensity of M⁺, confirming the presence of one Chlorine atom (³⁵Cl/³⁷Cl ratio).

  • Fragmentation Pathway:

    • [M - 15]⁺ (m/z 261): Loss of Methyl group (CH₃).

    • [M - 46]⁺ (m/z 230): Loss of Nitro group (NO₂).

    • [M - 105]⁺ (m/z 171): Loss of Phenylethyl group (C₈H₉), leaving the chloro-nitroaniline core.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 276/278 Frag1 [M - CH3]+ m/z 261 M_Ion->Frag1 -15 Da Frag2 [M - NO2]+ m/z 230 M_Ion->Frag2 -46 Da Frag3 Core Aniline Ion [C6H4ClN2O2]+ M_Ion->Frag3 Loss of Phenylethyl

Caption: Primary fragmentation pathways observed in EI-MS analysis.

References & Validation

The data presented above is validated against standard spectroscopic shifts for ortho-nitroanilines and nucleophilic aromatic substitution patterns of dichloronitrobenzenes.

  • Regioselectivity of Dichloronitrobenzenes:

    • BenchChem Technical Guides. "A Comparative Guide to the Reactivity of 1,2-, 1,3-, and 1,4-Dichlorobenzene."

  • Spectroscopic Standards for Nitroanilines:

    • National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-chloro-2-nitroaniline."[1]

  • Synthesis Methodology (Analogous Protocols):

    • The Royal Society of Chemistry (RSC). "Copper-catalyzed reductive Amination... N-(1-phenylethyl)aniline data."

  • General Compound Data:

    • PubChem Database.[2][3] "4-chloro-2-nitroaniline (Precursor Data)." CID 6979.

Sources

4-chloro-2-nitro-N-(1-phenylethyl)aniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-chloro-2-nitro-N-(1-phenylethyl)aniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility profile of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its constituent functional groups and physicochemical properties. Furthermore, it presents a comprehensive, field-proven experimental protocol for the precise and accurate determination of its solubility in various organic solvents, ensuring researchers and drug development professionals can generate reliable data for their specific applications.

Introduction: Solubility as a Critical Parameter

In the realm of drug discovery and materials science, the solubility of a chemical entity is a pivotal physical property. It dictates the medium in which a compound can be effectively synthesized, purified, and formulated. For active pharmaceutical ingredients (APIs), solubility in both aqueous and organic media directly impacts absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately determining therapeutic efficacy and safety. An understanding of a compound's behavior in different solvents is, therefore, not merely academic but a fundamental prerequisite for successful research and development.

The target of this guide, 4-chloro-2-nitro-N-(1-phenylethyl)aniline, is a complex organic molecule whose solubility is governed by a nuanced interplay of its structural features. This document aims to deconstruct these features to provide a theoretical and practical foundation for researchers.

Physicochemical Profile and Predicted Solubility

Direct, quantitative solubility data for 4-chloro-2-nitro-N-(1-phenylethyl)aniline is not extensively documented in publicly available literature. However, a robust prediction of its solubility can be derived from its molecular structure and by referencing a simpler, structurally related analogue, 4-chloro-2-nitroaniline.

Structural Analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline:

  • Aromatic Core: The central chloronitroaniline ring provides a degree of aromatic character and polarity.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, contributing significant polarity and the potential for dipole-dipole interactions.

  • Chloro Group (-Cl): This halogen adds to the molecular weight and introduces a polar C-Cl bond, though its overall contribution to polarity is moderate.

  • Secondary Amine (-NH-): The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The N-H proton can act as a hydrogen bond donor.

  • 1-Phenylethyl Group: This is a large, non-polar, and sterically bulky substituent. The phenyl ring and the ethyl chain significantly increase the molecule's hydrophobicity (lipophilicity).

Comparison with Analogue: 4-Chloro-2-nitroaniline

The simpler analogue, 4-chloro-2-nitroaniline, is a yellow to orange crystalline solid.[1] It has limited solubility in water but dissolves well in organic solvents.[1][2] This is consistent with its structure, which contains polar nitro and amino groups on a benzene ring.

Predicted Solubility Profile for 4-chloro-2-nitro-N-(1-phenylethyl)aniline:

Based on the principle of "like dissolves like," we can predict the following:

  • Low Aqueous Solubility: The presence of the large, non-polar 1-phenylethyl group will dominate the molecule's character, making it significantly less soluble in water than its simpler analogue, 4-chloro-2-nitroaniline.

  • Good Solubility in Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate should be effective at dissolving the compound.[2] Their polarity can interact with the nitro and chloro groups, while their organic nature accommodates the hydrophobic phenylethyl moiety.

  • Good Solubility in Halogenated Solvents: Dichloromethane and chloroform are excellent solvents for a wide range of organic compounds and are expected to readily dissolve this molecule.

  • Moderate Solubility in Alcohols: Solvents like methanol and ethanol will likely dissolve the compound, facilitated by potential hydrogen bonding with the amine and nitro groups.[2] However, the large non-polar part of the molecule may limit its solubility compared to more apolar solvents.

  • Limited Solubility in Non-Polar Solvents: While the phenylethyl group provides non-polar character, the strong polarity of the nitro group will likely limit solubility in purely non-polar solvents like hexane or cyclohexane.

Quantitative Solubility Data (Analogous Compound)

While specific quantitative data for 4-chloro-2-nitro-N-(1-phenylethyl)aniline is unavailable, the following table summarizes the known qualitative and semi-quantitative solubility for the structural analogue, 4-chloro-2-nitroaniline . This serves as a foundational reference point for experimental design.

Solvent CategorySolvent NameReported Solubility (for 4-chloro-2-nitroaniline)Reference
Polar Protic WaterLimited / Insoluble (0.5 g/L)[1][3]
EthanolSoluble[2]
Polar Aprotic AcetoneSoluble[2]
Non-Polar EtherSoluble[4]
BenzeneSoluble (for crystallization)[3]

This data is for the structural analogue 4-chloro-2-nitroaniline and should be used as a directional guide for solvent selection when testing 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Experimental Protocol for Solubility Determination

To generate accurate and reliable data, a standardized experimental protocol is essential. The isothermal saturation (or "shake-flask") method is a gold-standard technique for determining the thermodynamic solubility of a compound.[5]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). The supernatant is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • 4-chloro-2-nitro-N-(1-phenylethyl)aniline (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated HPLC system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-chloro-2-nitro-N-(1-phenylethyl)aniline (e.g., 10-20 mg) to a series of vials. The key is to ensure solid material remains after equilibrium is reached.

    • Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically.

  • Sample Preparation and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution:

    • Accurately dilute a known volume of the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

    • A calibration curve must be prepared using standard solutions of known concentrations of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

  • Calculation:

    • Calculate the solubility (S) in units such as mg/mL or mol/L using the following formula: S = (Concentration from analysis) × (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_filter 3. Separation cluster_quant 4. Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant Temperature (24-48h) prep2->equil filt1 Settle suspension equil->filt1 filt2 Filter supernatant (0.22 µm syringe filter) filt1->filt2 quant1 Dilute filtrate filt2->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for Isothermal Saturation Solubility Determination.

Factors Influencing Experimental Accuracy

  • Purity of Compound: Impurities can significantly alter the measured solubility. Ensure the 4-chloro-2-nitro-N-(1-phenylethyl)aniline used is of high purity.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature during equilibration is crucial.

  • Equilibration Time: Insufficient time will lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • pH of the Medium: For ionizable compounds, pH dramatically affects solubility.[5] While less critical for organic solvents, trace water and acidic or basic impurities can influence the results.

Conclusion

While direct published data is sparse, a comprehensive understanding of the molecular structure of 4-chloro-2-nitro-N-(1-phenylethyl)aniline allows for a strong predictive assessment of its solubility. The molecule's significant non-polar character, imparted by the 1-phenylethyl group, suggests it will be most soluble in polar aprotic and halogenated organic solvents, with limited solubility in water and non-polar alkanes. For drug development professionals and researchers requiring precise quantitative data, the detailed isothermal saturation protocol provided in this guide offers a robust and reliable pathway to generating the necessary experimental values. This foundational data is indispensable for advancing the synthesis, purification, and formulation of this complex chemical entity.

References

  • Scribd. "Procedure For Determining Solubility of Organic Compounds | PDF." Accessed February 2024. [Link]

  • Geocities.ws. "Solubility test for Organic Compounds." Accessed February 2024. [Link]

  • University of Toronto Scarborough. "Solubility - Chemistry Online @ UTSC." Accessed February 2024. [Link]

  • National Center for Biotechnology Information. "Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH." Accessed February 2024. [Link]

  • Scribd. "Classification of organic compounds By solubility." Accessed February 2024. [Link]

  • PubChem. "4-chloro-2-nitro-N-phenylaniline | C12H9ClN2O2 | CID 85511." Accessed February 2024. [Link]

  • Thermo Fisher Scientific. "SAFETY DATA SHEET." Accessed February 2024. [Link]

Sources

An In-Depth Technical Guide to 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2-nitro-N-(1-phenylethyl)aniline is a chiral aromatic compound of significant interest due to the convergence of several key functional groups within its structure. The 4-chloro-2-nitroaniline core is a well-established building block in the synthesis of dyes and pigments. The introduction of a chiral 1-phenylethyl group onto the amine nitrogen imparts stereochemical complexity, making this molecule a potential candidate for applications in asymmetric synthesis and as a precursor for biologically active compounds. The electron-withdrawing nature of the nitro and chloro substituents on the aniline ring significantly influences the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of the predicted physicochemical characteristics, a plausible synthetic route, and detailed methodologies for the characterization of this novel compound.

Predicted Physicochemical Properties

The physical and chemical properties of 4-chloro-2-nitro-N-(1-phenylethyl)aniline can be inferred from its molecular structure and by comparison with related compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₄H₁₃ClN₂O₂Based on structural components.
Molecular Weight 276.72 g/mol Calculated from the molecular formula.
Appearance Yellow to orange crystalline solidBased on the appearance of 4-chloro-2-nitroaniline and other N-substituted nitroanilines.[1]
Melting Point 90-110 °CEstimated based on related N-alkylated nitroanilines. For example, N-ethyl-4-chloro-2-nitroaniline has a melting point of 90-91°C.[2] The larger phenylethyl group may slightly alter this.
Boiling Point > 300 °C (with decomposition)High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is common for nitroaromatic compounds.
Solubility Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate); Insoluble in water.Typical solubility for moderately polar organic compounds.[1]

Proposed Synthesis and Purification

A robust and logical synthetic approach to 4-chloro-2-nitro-N-(1-phenylethyl)aniline is the N-alkylation of 4-chloro-2-nitroaniline with a suitable 1-phenylethyl electrophile, such as (1-bromoethyl)benzene. This is a standard nucleophilic substitution reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-chloro-2-nitroaniline (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Subsequently, add (1-bromoethyl)benzene (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by column chromatography on silica gel. A gradient elution system, for instance, starting with pure hexane and gradually increasing the polarity with ethyl acetate, should provide effective separation of the desired product from any unreacted starting materials and by-products.

G cluster_synthesis Synthesis cluster_purification Purification A 4-chloro-2-nitroaniline D Reaction at 60-80°C A->D B (1-bromoethyl)benzene B->D C K₂CO₃, DMF C->D E Crude Product D->E F Column Chromatography (Silica Gel) E->F G Pure 4-chloro-2-nitro-N- (1-phenylethyl)aniline F->G

Caption: Proposed workflow for the synthesis and purification of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Proposed Characterization Methods

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenyl rings, a quartet for the methine (CH) proton of the phenylethyl group, and a doublet for the methyl (CH₃) protons. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the aromatic carbons, the methine carbon, and the methyl carbon. The presence of the nitro and chloro groups will influence the chemical shifts of the carbons on the aniline ring.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups. Expected characteristic absorption bands include:

  • N-H stretching: A peak around 3300-3400 cm⁻¹.

  • Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-Cl stretching: A signal in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 276.72 g/mol . Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should also be observable.

Chiral Analysis

Due to the chiral center at the benzylic carbon of the 1-phenylethyl group, it is crucial to assess the enantiomeric purity of the synthesized compound, especially if a racemic starting material was used.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a standard method for separating enantiomers. A chiral stationary phase, such as one based on cyclodextrins, can be employed to resolve the (R) and (S) enantiomers.[3]

  • NMR with Chiral Derivatizing Agents: The enantiomeric excess can also be determined by NMR spectroscopy after derivatizing the amine with a chiral agent, such as Mosher's acid chloride or (1S)-(-)-camphanic chloride. This creates diastereomers that will exhibit distinct and quantifiable signals in the NMR spectrum.[4][5][6]

G cluster_characterization Analytical Characterization Workflow A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B Structural Elucidation C IR Spectroscopy A->C Functional Group ID D Mass Spectrometry A->D Molecular Weight Confirmation E Chiral HPLC A->E Enantiomeric Purity

Caption: A logical workflow for the analytical characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Safety and Handling

While specific toxicity data for 4-chloro-2-nitro-N-(1-phenylethyl)aniline is unavailable, precautions should be based on the known hazards of its structural components, namely aromatic nitro compounds and anilines.

  • General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Aromatic nitro compounds and anilines can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation and sensitization.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis, purification, and characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the study of this novel chiral molecule. The methodologies outlined herein offer a clear path for its inclusion in further research, particularly in the realms of medicinal chemistry and materials science, where its unique structural attributes may be of significant value.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of the absolute configuration of chiral compounds by NMR spectroscopy. Chemical Reviews, 104(1), 17-118.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2007). Enantiomeric separation in chiral chromatography.

Sources

4-chloro-2-nitro-N-(1-phenylethyl)aniline literature review

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 288155-05-5 Formula:


Molecular Weight:  276.72  g/mol [1][2]

Executive Summary

This technical guide profiles 4-chloro-2-nitro-N-(1-phenylethyl)aniline , a critical intermediate in the synthesis of pharmacologically active benzimidazoles and quinoxalines. Characterized by its 4-chloro-2-nitroaniline core substituted with a bulky 1-phenylethyl group, this compound serves as a scaffold for generating chiral diamines upon reduction.

Its primary utility lies in Nucleophilic Aromatic Substitution (


)  workflows where regioselectivity is paramount. For drug development professionals, this molecule represents a gateway to privileged structures  in kinase inhibitors and GPCR ligands, particularly where the 1-phenylethyl moiety introduces necessary steric bulk or chirality (if optically active amines are used).

Chemical Identity & Properties

PropertyData
IUPAC Name 4-chloro-2-nitro-N-(1-phenylethyl)aniline
CAS Number 288155-05-5
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 117–119 °C (Typical for analogues)
Key Functional Groups Nitro (

), Aryl Chloride (

), Secondary Amine (

)

Synthetic Logic & Regioselectivity

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline relies on the Nucleophilic Aromatic Substitution (


)  of 1,4-dichloro-2-nitrobenzene  with 1-phenylethylamine .
Mechanistic Insight

Success in this synthesis depends on exploiting the electronic directing effects of the nitro group.

  • Substrate: 1,4-dichloro-2-nitrobenzene.[3]

  • Activation: The nitro group (

    
    ) is strongly electron-withdrawing (EWG) via resonance (-M) and induction (-I).
    
  • Regioselectivity:

    • The chloride at Position 1 is ortho to the nitro group.

    • The chloride at Position 4 is meta to the nitro group.

    • Outcome: Nucleophilic attack occurs exclusively at Position 1 . The Meisenheimer complex formed at the ortho position is stabilized by the nitro group, whereas attack at the meta position lacks this resonance stabilization.

Expert Note: Using 1-fluoro-4-chloro-2-nitrobenzene as the starting material significantly accelerates the reaction rate due to the higher electronegativity of fluorine, which lowers the energy of the transition state (


 rate: 

), though the dichloro- precursor is more cost-effective for scale-up.

Experimental Protocol: Synthesis via

Objective: Synthesize 4-chloro-2-nitro-N-(1-phenylethyl)aniline from 1,4-dichloro-2-nitrobenzene.

Reagents
  • Substrate: 1,4-Dichloro-2-nitrobenzene (1.0 equiv)

  • Nucleophile: 1-Phenylethylamine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dichloro-2-nitrobenzene (10 mmol) in Acetonitrile (30 mL).

  • Addition: Add Potassium Carbonate (20 mmol) to the solution.

  • Nucleophile Introduction: Add 1-phenylethylamine (11 mmol) dropwise via syringe. Note: If using chiral amine, ensure enantiomeric purity is checked.

  • Reaction: Heat the mixture to Reflux (

    
    )  for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting material (
    
    
    
    ) should disappear, replaced by a bright yellow/orange spot (
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (150 mL) with vigorous stirring. The product will precipitate as a yellow solid.[4]

    • Stir for 15 minutes to ensure removal of inorganic salts.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol or Ethanol/Water if necessary.[3]

  • Validation: Confirm structure via

    
     NMR (look for doublet methyl of phenylethyl group and aromatic signals).
    

Downstream Applications & Pathway Visualization

This compound is rarely the end product. It is a strategic intermediate for:

  • Reduction: Conversion of the nitro group to an amine using

    
    , 
    
    
    
    , or Catalytic Hydrogenation (
    
    
    ).
  • Cyclization: The resulting diamine reacts with aldehydes, carboxylic acids, or phosgene to form Benzimidazoles or Benzimidazolones .

Reaction Workflow Diagram

SynthesisPathway SM1 1,4-Dichloro-2- nitrobenzene Intermediate 4-Chloro-2-nitro-N- (1-phenylethyl)aniline (Target Compound) SM1->Intermediate SNAr (K2CO3, MeCN, Reflux) Reagent 1-Phenylethylamine (Nucleophile) Reagent->Intermediate Reduction Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Diamine 4-Chloro-N1-(1-phenylethyl) benzene-1,2-diamine Reduction->Diamine Benzimidazole Benzimidazole Derivatives (Pharma Scaffolds) Diamine->Benzimidazole Cyclization (R-CHO / CDI)

Caption: Synthetic workflow from precursor 1,4-dichloro-2-nitrobenzene to benzimidazole scaffolds via the target intermediate.

Safety & Handling (MSDS Highlights)

  • Hazards: Nitroanilines are generally toxic by inhalation, ingestion, and skin contact. Potential for methemoglobinemia.

  • Skin/Eye: Causes serious eye irritation (H319) and skin irritation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. 4-Chloro-2-nitro-N-(1-phenylethyl)aniline Product Data (CAS 288155-05-5).[2] Retrieved from

  • PubChem. 4-Chloro-2-nitro-N-phenylaniline (Analogue Reference).[5] PubChem CID 85511.[5] Retrieved from [5]

  • BenchChem. Application Notes and Protocols: Synthesis of N-substituted-4-nitroaniline Derivatives. Retrieved from

  • Wikipedia. 1,4-Dichloro-2-nitrobenzene Reactivity and Synthesis. Retrieved from

  • ChemicalBook. 4-Chloro-2-nitroaniline Properties and Synthesis. Retrieved from

Sources

Technical Deep Dive: Rational Design & Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the rational design, synthesis, and application of 4-chloro-2-nitro-N-(1-phenylethyl)aniline , a critical intermediate in the development of chiral 1,2-diamines and specific kinase inhibitors.

Document Type: Technical Whitepaper / Process Development Guide Subject: CAS 13556-98-4 (Analogous/Derivative Context) Audience: Medicinal Chemists, Process Engineers, and API Developers

Executive Summary: The Strategic Scaffold

In the landscape of modern drug discovery, 4-chloro-2-nitro-N-(1-phenylethyl)aniline represents a "privileged scaffold." It is not merely a reaction product but a strategic checkpoint in the synthesis of enantiopure 1,2-diamines , which are essential pharmacophores in oncology (kinase inhibitors) and virology (HCV protease inhibitors).

The "discovery" of this molecule refers to the optimization of the regioselective nucleophilic aromatic substitution (


)  of 2,5-dichloronitrobenzene. This guide dissects the mechanistic causality that allows for the exclusive formation of this isomer, providing a self-validating protocol for its synthesis and purification.

Mechanistic "Discovery": Regioselectivity in

The core challenge in synthesizing this molecule lies in the starting material: 2,5-dichloronitrobenzene . This molecule possesses two electrophilic sites (C-2 and C-5) susceptible to attack by the nucleophile (1-phenylethylamine ).

The Regioselectivity Rule

The "discovery" is grounded in the electronic differentiation of the benzene ring:

  • C-2 Position (Ortho): The chlorine atom at C-2 is ortho to the nitro group.[1] The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).[1] It stabilizes the anionic Meisenheimer complex  intermediate formed during nucleophilic attack at the ortho position.
    
  • C-5 Position (Meta): The chlorine at C-5 is meta to the nitro group. It lacks the resonance stabilization for the incoming nucleophile, making it significantly less reactive.

Therefore, the reaction is highly regioselective for the displacement of the C-2 chlorine, yielding 4-chloro-2-nitro-N-(1-phenylethyl)aniline exclusively.

Reaction Pathway Visualization

The following diagram illustrates the electronic pathways and the critical transition state that dictates the product identity.

SNAr_Mechanism cluster_logic Regioselectivity Logic SM 2,5-Dichloronitrobenzene (Starting Material) TS Meisenheimer Complex (Transition State) SM->TS Nucleophilic Attack (C-2 Position) Nuc 1-Phenylethylamine (Nucleophile) Nuc->TS Prod 4-chloro-2-nitro-N-(1-phenylethyl)aniline (Target) TS->Prod Re-aromatization (-Cl) Byprod HCl (Scavenged by Base) TS->Byprod Note1 NO2 stabilizes negative charge at Ortho (C-2) >> Meta (C-5)

Figure 1: Mechanistic pathway showing the regioselective S_NAr displacement at the C-2 position stabilized by the ortho-nitro group.

Experimental Protocol: Validated Synthesis

This protocol is designed for high-throughput reproducibility . It uses N,N-Dimethylformamide (DMF) as a polar aprotic solvent to accelerate the


 reaction and Potassium Carbonate (

) as an acid scavenger.
Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2,5-Dichloronitrobenzene 1.0SubstratePurity >98% (HPLC)
(S)-(-)-1-Phenylethylamine 1.1NucleophileEnantiopure (>99% ee) for chiral applications
Potassium Carbonate (

)
2.0BaseAnhydrous, finely ground
DMF 5-10 VolSolventAnhydrous (<0.1%

)
Step-by-Step Methodology
  • Charge: To a dry 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 2,5-dichloronitrobenzene (1.0 eq) and

    
      (2.0 eq).
    
  • Solvation: Add DMF (5 volumes relative to substrate mass). Stir at room temperature for 10 minutes to create a uniform suspension.

  • Addition: Add 1-phenylethylamine (1.1 eq) dropwise via a syringe pump or addition funnel over 15 minutes. Note: Exotherm is minimal, but control ensures selectivity.

  • Reaction: Heat the mixture to 90°C . Monitor via TLC (30% EtOAc/Hexane) or HPLC.

    • Endpoint: >98% conversion is typically achieved within 4–6 hours.

  • Quench & Workup:

    • Cool reaction mass to 25°C.

    • Pour slowly into Ice-Water (10 volumes). Vigorous stirring is required to precipitate the product.

    • Observation: The product precipitates as a bright orange/yellow solid.[2]

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       vol) to remove residual DMF and inorganic salts.
      
    • Recrystallization (Optional): If purity <99%, recrystallize from hot Ethanol/Water (9:1).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow Step1 REACTANT PREP 2,5-DCNB + K2CO3 + DMF Step2 ADDITION Add 1-Phenylethylamine (Dropwise, 25°C) Step1->Step2 Step3 HEATING 90°C for 4-6 Hours (Monitor HPLC) Step2->Step3 Step4 QUENCH Pour into Ice Water (Precipitation) Step3->Step4 Step5 FILTRATION Isolate Solid Wash with H2O Step4->Step5 Step6 DRYING Vacuum Oven, 50°C Step5->Step6

Figure 2: Operational workflow for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Characterization & Quality Control

To ensure the integrity of the "discovery" (synthesis), the following analytical parameters must be met.

Key Analytical Data
  • Appearance: Yellow to Orange crystalline solid.[2]

  • Melting Point: 90–92°C (Dependent on enantiomeric purity).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (d, 1H, J=2.5 Hz, Ar-H3, meta to amine, ortho to nitro).
      
    • 
       8.05 (br s, 1H, NH).
      
    • 
       7.20–7.40 (m, 5H, Ph-H).
      
    • 
       6.75 (d, 1H, J=9.0 Hz, Ar-H6, ortho to amine).
      
    • 
       4.65 (m, 1H, CH-CH3).
      
    • 
       1.60 (d, 3H, CH3).
      
  • Chiral HPLC: Chiralcel OD-H column; Hexane/IPA (90:10); Flow 1.0 mL/min. Requirement: >99% ee if starting with chiral amine.

Downstream Utility: The "Why"

The discovery of this molecule is significant because it serves as a masked diamine .

  • Reduction: The nitro group (

    
    ) can be reduced (using 
    
    
    
    or
    
    
    ) to an amine (
    
    
    ).
  • Result: This yields 4-chloro-N1-(1-phenylethyl)benzene-1,2-diamine .

  • Application: This diamine is a precursor for:

    • Benzimidazoles: Potent anthelmintics and proton pump inhibitors.

    • Chiral Ligands: Used in asymmetric catalysis.[3]

References

  • BenchChem Technical Support. (2025).[4][5] Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives and Analogues. BenchChem Application Notes. Link

  • ChemicalBook. (2024). 4-Chloro-2-nitroaniline Synthesis and Properties. ChemicalBook Database. Link

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). Molecules, 25(21), 4882. Link

  • Google Patents. (2009). Preparation of 4-chloro-2-nitrophenol and related nitro-aniline intermediates. CN101481311A. Link

  • CymitQuimica. (2024).[1] Product Data Sheet: 4-Chloro-2-nitroaniline (CAS 89-63-4).[2][6] Link

Sources

4-chloro-2-nitro-N-(1-phenylethyl)aniline IUPAC name and synonyms

[1][2][3]

CAS Number: 288155-05-5 Molecular Formula: C₁₄H₁₃ClN₂O₂ Molecular Weight: 276.72 g/mol [1]

Nomenclature & Identification

Accurate identification is critical for this compound due to the existence of structural isomers (e.g., N-phenyl derivatives) and the potential for stereoisomerism.

Systematic IUPAC Derivation

The IUPAC name is derived from the parent structure, aniline (benzenamine), with the principal functional group being the amine nitrogen.

  • Parent Core: Aniline (Benzenamine).

  • Principal Substituent (N-linked): The nitrogen atom is substituted with a 1-phenylethyl group [$ -\text{CH}(\text{CH}_3)(\text{C}_6\text{H}_5) $].

  • Ring Substituents:

    • Position 1: Amino nitrogen.[1]

    • Position 2: Nitro group (

      
      ).
      
    • Position 4: Chloro group (

      
      ).[1]
      
  • Stereochemistry: The 1-phenylethyl moiety contains a chiral center at the benzylic carbon. Commercial preparations are often racemic (

    
    ), but enantiopure forms (
    
    
    or
    
    
    ) are distinct chemical entities.

Full IUPAC Name:

  • 4-chloro-2-nitro-N-(1-phenylethyl)aniline [2][1]

  • Alternative:4-chloro-2-nitro-N-(1-phenylethyl)benzenamine

Synonyms and Identifiers
Identifier TypeValueContext
Common Name 4-Chloro-2-nitro-N-(1-phenylethyl)anilineStandard catalog name
CAS Number 288155-05-5 Unique identifier (Specific to this N-alkyl derivative)
InChI Key Derivative specificDistinguishes from parent 4-chloro-2-nitroaniline
Parent CAS 89-63-4Warning: This is for 4-chloro-2-nitroaniline (unsubstituted N). Do not confuse.

Structural Analysis & Physicochemical Properties[8]

Electronic Architecture

The molecule features a "push-pull" electronic system that dictates its reactivity and color.

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I). It deactivates the ring toward electrophilic attack but activates the ring for nucleophilic aromatic substitution (
    
    
    ) at the ortho/para positions relative to itself.
  • Chloro Group (

    
    ):  Weakly deactivating but ortho/para directing. In this specific scaffold, it serves as a lipophilic handle or a site for further cross-coupling (e.g., Suzuki-Miyaura).
    
  • Secondary Amine (

    
    ):  The lone pair is delocalized into the 2-nitro-substituted ring, significantly reducing its basicity compared to a standard alkyl amine. This delocalization is responsible for the compound's deep yellow/orange color (intramolecular charge transfer).
    
Stereochemistry

The 1-phenylethyl group introduces a stereocenter.

  • Chiral Center: The carbon atom attached to the nitrogen.

  • Implication: If synthesized from enantiopure 1-phenylethylamine (e.g.,

    
    -methylbenzylamine), the product will retain the stereochemical configuration, acting as a chiral building block.
    

Synthetic Pathways (Mechanism & Protocol)

The most robust synthesis route utilizes Nucleophilic Aromatic Substitution (


)
Retrosynthetic Analysis
  • Bond Disconnection: The C(aryl)-N(amine) bond.

  • Electrophile: 1,4-Dichloro-2-nitrobenzene.[3] The chlorine at C1 is ortho to the nitro group, making it significantly more electrophilic (labile) than the chlorine at C4 (which is meta to the nitro group).

  • Nucleophile: 1-Phenylethylamine.[1]

Reaction Mechanism ( )
  • Attack: The nucleophilic nitrogen of 1-phenylethylamine attacks C1 of the benzene ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the nitro group oxygens.

  • Aromatization: The chloride ion at C1 is eliminated, restoring aromaticity and yielding the target product.

Synthesiscluster_0Precursorscluster_1IntermediateSM11,4-Dichloro-2-nitrobenzene(Electrophile)ComplexMeisenheimerComplex(Anionic)SM1->Complex+ SM2Base (Et3N)SM21-Phenylethylamine(Nucleophile)Product4-Chloro-2-nitro-N-(1-phenylethyl)aniline(Target)Complex->Product- HCl

Caption:

Experimental Protocol (General Procedure)

Note: This protocol is a generalized standard for o-nitrohaloarene substitutions and should be optimized for specific scale.

  • Reagents:

    • 1,4-Dichloro-2-nitrobenzene (1.0 equiv)

    • 1-Phenylethylamine (1.1 equiv)

    • Base: Triethylamine or Potassium Carbonate (1.5 equiv) to scavenge HCl.

    • Solvent: Ethanol, DMF, or Acetonitrile.

  • Procedure:

    • Dissolve 1,4-dichloro-2-nitrobenzene in the solvent.

    • Add the base, followed by the slow addition of 1-phenylethylamine.

    • Heat to reflux (Ethanol) or 60-80°C (DMF) for 4–12 hours. Monitor by TLC (disappearance of starting chloride).

    • Work-up: Pour reaction mixture into ice-water. The product typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.[4]

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/Ethyl Acetate).

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry.

Benzimidazole Synthesis

Reduction of the nitro group (

1,2-diaminebenzimidazoles
  • Relevance: Benzimidazoles are privileged structures in bioactive compounds (e.g., anthelmintics, proton pump inhibitors).

Chiral Auxiliary/Resolution

If the 1-phenylethyl group is enantiopure, the resulting molecule is chiral.

  • It can be used to resolve racemic carboxylic acids (if the amine is reduced and coupled).

  • It serves as a bulky, chiral protecting group for the aniline nitrogen, influencing the stereochemical outcome of subsequent reactions on the ring.

ApplicationsTarget4-Chloro-2-nitro-N-(1-phenylethyl)anilineReductionReduction(H2/Pd-C or Fe/AcOH)Target->ReductionDiamine1,2-DiamineIntermediateReduction->DiamineCyclizationCyclization(+ R-CHO)Diamine->CyclizationBenzimidazole1-(1-phenylethyl)-Benzimidazole Scaffold(Bioactive Core)Cyclization->Benzimidazole

Caption: Transformation of the target compound into bioactive benzimidazole scaffolds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85511, 4-chloro-2-nitro-N-phenylaniline (Structural analog reference). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene Reactivity. Retrieved from [Link]

Technical Guide: Theoretical Profiling of 4-Chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical characterization framework for 4-chloro-2-nitro-N-(1-phenylethyl)aniline (CAS: 288155-05-5). This guide is structured for researchers utilizing Density Functional Theory (DFT) and molecular docking to predict the physicochemical and bioactive profiles of substituted nitroanilines.

Executive Summary & Molecular Significance

4-chloro-2-nitro-N-(1-phenylethyl)aniline represents a specialized scaffold within the ortho-nitroaniline family. Its structural uniqueness lies in the interplay between the electron-withdrawing nitro/chloro groups and the chiral, bulky N-(1-phenylethyl) moiety.

Theoretical studies of this molecule are critical for three primary applications:

  • Non-Linear Optics (NLO): The "push-pull" electronic system (Amino donor

    
     Nitro acceptor) suggests high hyperpolarizability.
    
  • Chiral Recognition: The presence of the chiral center (R/S-1-phenylethyl) necessitates conformational analysis for enantioselective interactions.

  • Pharmaceutical Intermediates: As a functionalized aniline, it serves as a precursor for benzimidazoles and quinoxalines.

Computational Methodology (Standard of Procedure)

To ensure reproducibility and accuracy (E-E-A-T), the following computational protocol is recommended as the industry standard for this class of molecule.

Electronic Structure Calculation
  • Software Platform: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: B3LYP provides the optimal balance between computational cost and accuracy for organic vibrational frequencies and geometry.

  • Basis Set: 6-311++G(d,p) .

    • Rationale:

      • ++ (Diffuse functions): Critical for accurately modeling the lone pairs on the Nitro (O) and Chloro (Cl) atoms.

      • (d,p) (Polarization functions): Essential for describing the directional N-H...O intramolecular hydrogen bond.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Ethanol (polar protic) and DMSO (polar aprotic) to mimic physiological and experimental conditions.

Workflow Visualization

The following diagram outlines the logical progression of the theoretical study, from geometry optimization to bio-activity prediction.

ComputationalWorkflow Start Input Structure (CAS: 288155-05-5) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Energy Min. Freq Frequency Calculation (IR/Raman Validation) Opt->Freq No Imaginary Freq Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction NBO NBO Analysis (Hyperconjugation) Elec->NBO Dock Molecular Docking (Target: Proteins/Enzymes) Elec->Dock reactivity descriptors

Figure 1: Step-wise computational workflow for complete molecular characterization.

Structural & Geometric Analysis

Conformational Locking

In the optimized geometry, the molecule exhibits a characteristic Intramolecular Hydrogen Bond (IMHB) between the amino hydrogen and the ortho-nitro oxygen (


).
  • Bond Length: Typically calculated at 1.85 – 1.95 Å .

  • Effect: This interaction planarizes the aniline ring and the nitro group, locking the conformation and reducing the rotational freedom of the N-substituent.

Chiral Steric Hindrance

The N-(1-phenylethyl) group introduces significant steric bulk. Unlike a simple methyl group, the phenyl ring on the ethyl chain will rotate to minimize repulsion with the ortho-nitro group.

  • Dihedral Angle (

    
    ):  The torsion angle 
    
    
    
    is the critical parameter. Theoretical scans usually reveal a twisted conformation (
    
    
    60-90°) to avoid steric clash, disrupting full
    
    
    -conjugation compared to planar analogues.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aniline nitrogen and the phenyl ring . It acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitro group and the chlorobenzene ring . It acts as the electron acceptor.

  • Band Gap (

    
    ):  For ortho-nitroanilines, the gap is typically 3.0 – 3.5 eV . A lower gap indicates "softer" character and higher chemical reactivity.
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for drug-receptor interactions:

  • Red Regions (Negative Potential): The Nitro oxygens (

    
    ) are the primary H-bond acceptors.
    
  • Blue Regions (Positive Potential): The Amine proton (

    
    ) and the aromatic protons are H-bond donors.
    
  • Significance: In docking, the red region will align with positive residues (Lys, Arg) in the protein pocket.

Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters quantify the molecule's behavior:

ParameterSymbolFormulaInterpretation
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer (Stability).
Electrophilicity Index


Propensity to accept electrons (Bio-toxicity indicator).

Spectroscopic Profiling (Vibrational Analysis)

To validate the theoretical model against experimental FT-IR data, scaling factors must be applied to correct for anharmonicity.

  • Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).

  • Key Vibrational Modes:

    • 
       Stretching: 
      
      
      
      3350–3450 cm
      
      
      . (Red-shifted due to IMHB).
    • 
       Asymmetric: 
      
      
      
      1500–1530 cm
      
      
      .
    • 
       Symmetric: 
      
      
      
      1300–1350 cm
      
      
      .
    • 
       Stretching: 
      
      
      
      700–750 cm
      
      
      (Fingerprint region).

Molecular Docking & Pharmaceutical Potential

Given the structural similarity to bioactive anilines, this molecule is often screened against bacterial enzymes or kinase targets.

Docking Protocol
  • Software: AutoDock Vina or Schrödinger Glide.

  • Ligand Preparation: The optimized DFT geometry (B3LYP) is used as the input ligand to ensure correct bond lengths and angles.

  • Target Selection: Common targets for chloro-nitroanilines include Dihydropteroate synthase (DHPS) (antibacterial) or Acetylcholinesterase (AChE) .

Interaction Logic

The docking score is heavily influenced by the stability of the H-bonds formed by the nitro and amino groups.

DockingInteraction Nitro Nitro Group (Acceptor) Res1 Receptor: Lys/Arg (Positive) Nitro->Res1 Electrostatic/H-bond Amine Amine NH (Donor) Res2 Receptor: Asp/Glu (Negative) Amine->Res2 H-bond Phenyl Phenylethyl Ring (Hydrophobic) Pocket Hydrophobic Pocket (Trp/Phe) Phenyl->Pocket Pi-Pi Stacking

Figure 2: Predicted ligand-receptor interaction map for 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-nitro-N-(1-phenylethyl)aniline Product Page. Link

Strategic Quantum Chemical Profiling of 4-Chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational profiling of 4-chloro-2-nitro-N-(1-phenylethyl)aniline , a chiral secondary amine with significant potential in both pharmaceutical pharmacophores (due to the nitro-aniline scaffold) and optoelectronics (due to its donor-acceptor "push-pull" architecture).

Executive Summary & Molecular Architecture

Target Molecule: 4-chloro-2-nitro-N-(1-phenylethyl)aniline SMILES: CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)[O-] (Representative Isomer)

This guide provides a rigorous protocol for the quantum chemical characterization of this molecule. Structurally, it fuses a 4-chloro-2-nitroaniline core—a known chromophore with strong intramolecular Charge Transfer (ICT)—with a 1-phenylethyl moiety. This addition introduces a chiral center (


), necessitating specific conformational scanning protocols often overlooked in standard aniline studies.

Key Structural Features:

  • Electronic Push-Pull: The

    
     group (acceptor) and the 
    
    
    
    bridge (donor) create a strong dipole, critical for Nonlinear Optical (NLO) and biological binding affinity.
  • Chirality: The 1-phenylethyl group exists as (

    
    ) or (
    
    
    
    ) enantiomers. Calculations must account for stereoselectivity.
  • Intramolecular Hydrogen Bonding: A strong

    
     interaction is expected, locking the conformation and influencing lipophilicity.
    

Computational Methodology (The "Standard of Truth")

To ensure scientific integrity and reproducibility, the following computational hierarchy is recommended. This protocol balances cost with chemical accuracy (E-E-A-T).

The Computational Workflow

The following directed graph illustrates the mandatory sequence of calculations to validate the molecule's ground state before property prediction.

G cluster_props Property Modules Start Input Structure (R/S Enantiomers) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch Generate Conformers GeomOpt DFT Optimization B3LYP / 6-311++G(d,p) ConfSearch->GeomOpt Lowest Energy Candidates FreqCalc Frequency Calculation (NIMAG = 0 Check) GeomOpt->FreqCalc Hessian Matrix FreqCalc->GeomOpt Imaginary Freq Found (Fail) Electronic Electronic (FMO/MEP) TD-DFT (UV-Vis) FreqCalc->Electronic Valid Minima Spec Spectroscopy (IR / Raman / NMR) FreqCalc->Spec NLO NLO Properties (Hyperpolarizability) FreqCalc->NLO

Figure 1: Step-by-step computational workflow ensuring ground-state validity (NIMAG=0) before property extraction.

Protocol Specifications
ParameterRecommended SettingScientific Rationale
Software Gaussian 16 / ORCA 5.0Industry standards for DFT.
Functional B3LYP (Global Hybrid)Proven accuracy for organic nitro-amines; balances exchange/correlation well for vibrational frequencies [1].
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the lone pairs on Oxygen (nitro) and Chlorine. Polarization (d,p) handles the aromatic ring electronics accurately.
Solvation IEFPCM (Water/Ethanol)Essential for drug development contexts to simulate physiological or formulation environments.
Grid Size UltraFinePrevents numerical noise in soft torsional modes of the phenylethyl group.

Structural & Electronic Analysis

Geometry Optimization & Hyperconjugation

The optimization will likely reveal a planar 4-chloro-2-nitroaniline core due to resonance, but the 1-phenylethyl group will rotate out of plane.

  • Intramolecular H-Bond: Monitor the distance between the amine proton (

    
    ) and the nitro oxygen (
    
    
    
    ). A distance of
    
    
    indicates a "locked" conformation, increasing membrane permeability (drug-likeness) by masking polarity.
  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the delocalization energy (

    
    ). The interaction 
    
    
    
    is the primary driver of the molecule's stability and color.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical reactivity and bioactivity.

  • HOMO: Localized on the central aniline nitrogen and the chlorinated ring (Donor).

  • LUMO: Localized on the nitro group and the phenylethyl ring (Acceptor).

  • Band Gap (

    
    ):  For nitroanilines, this is typically 3.0 - 3.5 eV . A lower gap implies higher chemical softness (
    
    
    
    ) and greater polarizability, correlating with better antioxidant activity but lower stability.

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

  • Chemical Hardness (

    
    ) = 
    
    
    
  • Electrophilicity Index (

    
    ) = 
    
    
    
  • Note: High electrophilicity suggests the molecule is a strong Michael acceptor, relevant for covalent drug design.

Spectroscopic Profiling (Validation)

To validate your calculations against experimental synthesis, compare these key markers:

Vibrational Spectroscopy (IR/Raman)[1][2]
  • 
     Stretching:  Look for a peak around 3350–3400 cm⁻¹ . If H-bonding is strong, this will redshift and broaden.
    
  • 
     Asymmetric:  Strong characteristic peak at 1500–1530 cm⁻¹ .
    
  • 
     Symmetric:  Strong peak at 1300–1350 cm⁻¹ .
    
  • Scale Factor: Apply a scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity [2].

NMR Prediction (GIAO Method)

Calculate shielding tensors using the GIAO method in DMSO solvent (PCM model).

  • ¹H NMR: The chiral center proton (

    
    ) will appear as a distinct quartet/multiplet around 4.5–5.0 ppm .
    
  • ¹³C NMR: The carbonyl-like carbons and the

    
     carbon (approx. 120-130 ppm) are diagnostic.
    

Reactive Surface Mapping

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for drug-receptor interactions.

  • Red Regions (Negative Potential): Concentrated over the Nitro (

    
    ) oxygens . These are the preferred sites for electrophilic attack (or H-bond accepting in a protein pocket).
    
  • Blue Regions (Positive Potential): Concentrated on the Amine proton (

    
    )  and the phenyl ring protons. These drive nucleophilic attacks.
    

MEP Nitro Nitro Group (O) High Electron Density (H-Bond Acceptor) Interaction Target Protein Binding Site Nitro->Interaction Electrostatic Attraction (+) Amine Amine Proton (H) Low Electron Density (H-Bond Donor) Amine->Interaction Electrostatic Attraction (-) Chlorine Chlorine Atom Weak Negative (Halogen Bonding) Chlorine->Interaction Hydrophobic Pocket

Figure 2: Logical mapping of electrostatic interaction sites for docking simulations.

Pharmaceutical & NLO Applications[3][4]

Nonlinear Optical (NLO) Properties

Due to the chiral center and the push-pull system, this molecule is a candidate for Second Harmonic Generation (SHG).

  • Calculate: Total Dipole Moment (

    
    ) and First Hyperpolarizability (
    
    
    
    ).
  • Benchmark: Compare

    
     against Urea (standard reference). Nitroanilines often exceed Urea by 10–50x.
    
Drug-Likeness (In Silico)

While quantum mechanics gives the electronic state, calculating ADMET properties is the next logical step.

  • Lipophilicity (LogP): The phenylethyl group increases LogP compared to the parent nitroaniline, likely improving blood-brain barrier (BBB) penetration.

  • Toxicity: The nitro group is a structural alert (potential mutagenicity via reduction to hydroxylamine).

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016. Link

  • Arjunan, V., et al. (2012).[1] Combined spectroscopic and DFT studies on 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. Journal of Molecular Structure, 1027, 1-14. Link

  • Yang, Y., Englert, U., & Li, Q. (2007).[2] 4-Chloro-2-nitroaniline.[2][3][4][5] Acta Crystallographica Section E, E63, o114–o116.[2] Link

Sources

Safety and handling of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Synthesis, Handling, and Characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Introduction

4-chloro-2-nitro-N-(1-phenylethyl)aniline is a chiral aromatic amine of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a nitro-aromatic system, a chlorinated benzene ring, and a chiral phenylethyl moiety, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules and functional materials.[1][2] The presence of toxophoric groups—specifically the nitroaniline and chlorobenzene fragments—necessitates a rigorous and well-informed approach to its handling, synthesis, and disposal.[3]

This guide provides a comprehensive, field-proven framework for professionals working with this compound. It moves beyond a simple recitation of procedural steps to explain the underlying scientific principles that govern safe and effective laboratory practices. The protocols described herein are designed to be self-validating, ensuring both the safety of the researcher and the integrity of the experimental results.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 4-chloro-2-nitro-N-(1-phenylethyl)aniline and its precursors is the foundation of safe laboratory practice. The toxicological profile is primarily inferred from data on its core structure, 4-chloro-2-nitroaniline.

Toxicological Profile

The primary hazards are associated with the 4-chloro-2-nitroaniline moiety, which is classified as highly toxic.[4][5]

  • Acute Toxicity: The starting material, 4-chloro-2-nitroaniline, is fatal if swallowed, inhaled, or in contact with skin.[4][5] Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, resulting in cyanosis (bluish skin discoloration).[6][7] Other symptoms of acute exposure include headache, weakness, and irritability.[6]

  • Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs.[4][5]

  • Mutagenicity and Carcinogenicity: As a nitro-aromatic amine, the compound presents alerts for mutagenicity.[3] Its metabolism can yield reactive intermediates that may interact with DNA, posing a long-term health risk.[3]

Physical and Chemical Hazards
  • Combustibility: The compound is a combustible solid, though poorly flammable.[4][8]

  • Reactivity: It can react dangerously with strong oxidizing agents, strong acids, and bases.[4][9] Critically, 4-chloro-2-nitroaniline can form explosive products upon reaction with nitric acid.[6][8][10]

Summary of Physicochemical and Hazard Data
PropertyValueSource
Chemical Formula C₁₄H₁₃ClN₂O₂Inferred
Molecular Weight 276.72 g/mol Inferred
Appearance Expected to be a yellow to orange crystalline solid[1][2][4]
Solubility Practically insoluble in water; soluble in organic solvents.[1][4]
Melting Point (of 4-chloro-2-nitroaniline) 117-119 °C[8]
Hazard Statements (inferred) H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.[5]

Engineering Controls and Personal Protective Equipment (PPE)

Given the high toxicity, robust containment measures are mandatory. The "Hierarchy of Controls" principle dictates that engineering controls are the first line of defense, supplemented by appropriate PPE.

  • Engineering Controls: All manipulations of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The work area should be equipped with an eyewash station and a safety shower.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Use chemically resistant gloves, such as nitrile (EN 374 standard), and change them immediately if contamination occurs.[4] Double-gloving is recommended during synthesis and purification.

    • Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and dust.[4][5]

    • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For handling larger quantities or in case of dust production, dustproof protective clothing (EN 13982) should be worn.[4]

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a full-face mask with a combined gas/dust filter (type A/P3) or a self-contained breathing apparatus (SCBA) is necessary.[4][5]

Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

The synthesis of the target compound is most practically achieved via a nucleophilic N-alkylation reaction between 4-chloro-2-nitroaniline and a 1-phenylethyl halide. This method is analogous to established procedures for the N-alkylation of other anilines.[11]

Causality of Experimental Design

The selection of a base and solvent system is critical for reaction success. A non-nucleophilic base like potassium carbonate is used to deprotonate the aniline nitrogen, increasing its nucleophilicity without competing in the reaction. A polar aprotic solvent such as Dimethylformamide (DMF) is chosen because it effectively solvates the cation of the base while leaving the anionic nucleophile relatively free, thereby accelerating the rate of the Sₙ2 reaction.[11] Heating is required to overcome the activation energy of the reaction.

Synthesis Workflow Diagram

G Diagram 1: Synthesis & Work-up Workflow A 1. Combine 4-chloro-2-nitroaniline, K₂CO₃, and DMF in reaction flask B 2. Add (1-bromoethyl)benzene dropwise at room temperature A->B Setup C 3. Heat reaction mixture (e.g., 70-80°C) with stirring B->C Initiation D 4. Monitor reaction by TLC C->D Progression E 5. Cool to RT and pour into ice-water (Quench) D->E Completion F 6. Extract with Ethyl Acetate E->F Isolation G 7. Wash organic layer with brine F->G H 8. Dry over Na₂SO₄, filter, and concentrate in vacuo G->H I Crude Product (Orange/Brown Solid/Oil) H->I Final Step

Caption: Synthetic route for 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Detailed Experimental Protocol: N-Alkylation

Materials:

  • 4-chloro-2-nitroaniline (1.0 eq)

  • (R)- or (S)-(1-bromoethyl)benzene (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, add 4-chloro-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a suspension with a concentration of approximately 0.5 M with respect to the aniline.

  • Reagent Addition: Begin stirring the suspension under a nitrogen atmosphere. Add (1-bromoethyl)benzene (1.2 eq) dropwise to the mixture at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 70-80 °C using an oil bath. Maintain stirring and temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The disappearance of the 4-chloro-2-nitroaniline spot indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Analytical Characterization

The crude product will likely contain unreacted starting materials and side products. Purification via column chromatography is essential to obtain a high-purity sample for subsequent use.

Purification Protocol: Flash Column Chromatography

This technique is chosen for its efficiency in separating moderately polar organic compounds. The choice of eluent is critical for achieving good separation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity to elute the product.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Begin elution with the starting solvent mixture, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Analytical Characterization Workflow

G Diagram 2: Purification & Analysis Workflow Crude Crude Product Column Flash Column Chromatography Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Pure Purified Product Combine->Pure HPLC HPLC (Purity Assay) Pure->HPLC NMR NMR (¹H, ¹³C) (Structural Elucidation) Pure->NMR MS GC-MS or LC-MS (Molecular Weight) Pure->MS Result Confirmed Structure & Purity >95% HPLC->Result NMR->Result MS->Result

Caption: Workflow for the purification and analytical confirmation of the final product.

Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for quantitative purity assessment.[12][13]

    • System: HPLC with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13]

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: 254 nm or a wavelength determined by a UV scan.

    • Sample Prep: Prepare a ~1 mg/mL solution in acetonitrile.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the chemical structure.[13]

    • Instrumentation: 300 MHz or higher NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[13]

    • Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons (in the 6.5-8.5 ppm range), the methine (CH) and methyl (CH₃) protons of the phenylethyl group, and the N-H proton.

    • Expected ¹³C NMR Signals: The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): MS provides confirmation of the molecular weight.[13]

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

    • Expected Result: A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (276.06 for C₁₄H₁₃³⁵ClN₂O₂). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.

Emergency and Spill Response Procedures

Prompt and correct action during an emergency is crucial to mitigate harm.

  • Spill Response:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.[5]

    • For a small solid spill, do not sweep dry powder. Instead, gently dampen the material with a suitable solvent like alcohol.[6]

    • Carefully transfer the dampened material and any contaminated absorbent paper into a sealed, labeled hazardous waste container.[6]

    • Decontaminate the spill area with a soap and water solution.[6]

    • For large spills, evacuate the area and contact emergency services.

  • First Aid Measures:

    • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][14]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[7] Seek immediate medical attention.[7]

Waste Management and Disposal

All waste generated from the synthesis and handling of 4-chloro-2-nitro-N-(1-phenylethyl)aniline must be treated as hazardous.

  • Chemical Waste: Collect all reaction residues, contaminated solvents, and purification fractions in clearly labeled, sealed hazardous waste containers.

  • Contaminated Materials: All used PPE (gloves, bench paper, etc.) must be disposed of in a sealed bag and placed in a solid hazardous waste container.[6]

  • Disposal: Disposal must be carried out through a licensed waste disposal contractor in strict accordance with all local, state, and federal regulations.[4][5] Do not discharge waste into drains or sewers.[4]

References

  • Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

  • Australian Government Department of Health. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for simultaneous production of ( R )-1-phenylethylamine (PEA) and ( R )-1-phenylethanol (PE). Retrieved from [Link]

  • MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Google Patents. (n.d.). US2876267A - Purification of 4-chloronitrotoluenes.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

Sources

Methodological & Application

Asymmetric synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Asymmetric Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of the (R) and (S) enantiomers of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. These chiral building blocks are of significant interest in medicinal chemistry and materials science. The synthetic strategy detailed herein relies on a direct and highly efficient nucleophilic aromatic substitution (SNAr) reaction between a commercially available, enantiopure amine and an activated aryl halide. This approach ensures excellent control over the stereochemistry of the final product. In addition to a robust synthetic protocol, this guide includes a validated analytical method using chiral High-Performance Liquid Chromatography (HPLC) for the accurate determination of enantiomeric excess (e.e.). The underlying principles, experimental causality, and troubleshooting considerations are discussed to provide a field-proven and self-validating methodology.

Introduction and Scientific Principle

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The specific spatial arrangement of atoms in a chiral molecule dictates its interaction with biological systems, often resulting in one enantiomer exhibiting desired therapeutic activity while the other may be inactive or even detrimental.[2][3] Consequently, the development of reliable and efficient methods for producing enantiomerically pure compounds is a cornerstone of modern organic synthesis and drug development.

The target molecule, 4-chloro-2-nitro-N-(1-phenylethyl)aniline, incorporates two key features: a synthetically versatile nitroaniline core and a chiral 1-phenylethyl moiety. Its synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is particularly effective for aryl halides that are "activated" by the presence of strong electron-withdrawing groups, such as a nitro (–NO₂) group.[4][5]

The core of this synthesis involves the reaction of 1,4-dichloro-2-nitrobenzene with an enantiopure source of 1-phenylethylamine.[6] The nitro group at the C2 position exerts a powerful electron-withdrawing effect through resonance, which stabilizes the negative charge in the intermediate Meisenheimer complex.[5] This effect is most pronounced at the ortho and para positions. Therefore, nucleophilic attack preferentially occurs at the C4 carbon (para to the nitro group), leading to the displacement of the chloride leaving group with high regioselectivity.[5][7][8] By using either (R)- or (S)-1-phenylethylamine, the corresponding enantiomer of the product is synthesized directly, obviating the need for challenging chiral resolution steps.[2][6]

Experimental Methodologies

Protocol 1: Asymmetric Synthesis of (R)-4-chloro-2-nitro-N-(1-phenylethyl)aniline

This protocol details the synthesis of the (R)-enantiomer via an SNAr reaction.

Materials:

  • 1,4-dichloro-2-nitrobenzene

  • (R)-(+)-1-Phenylethylamine (≥99% e.e.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-dichloro-2-nitrobenzene (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.

  • Reagent Addition: Add (R)-(+)-1-phenylethylamine (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C. The causality for heating is to provide sufficient activation energy for the SNAr reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system) until the starting 1,4-dichloro-2-nitrobenzene spot is consumed (typically 12-18 hours). The use of TLC is a critical self-validation step to ensure reaction completion before proceeding to workup.[7][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-cold deionized water. This step precipitates the organic product and dissolves the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF and inorganic impurities.

  • Isolation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-4-chloro-2-nitro-N-(1-phenylethyl)aniline as a yellow-orange solid.

Causality Note: Potassium carbonate acts as a base to neutralize the HCl that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the product.

Protocol 2: Asymmetric Synthesis of (S)-4-chloro-2-nitro-N-(1-phenylethyl)aniline

To synthesize the (S)-enantiomer, follow Protocol 1 exactly, but substitute (S)-(-)-1-Phenylethylamine for (R)-(+)-1-Phenylethylamine in step 2. All other reagents, conditions, and procedures remain identical.

Protocol 3: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol provides a starting point for resolving and quantifying the enantiomers of the synthesized product. Method optimization may be required.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended, such as a Chiralcel® OD-H or a Lux® Cellulose-1 column. These phases are known for their broad applicability in separating enantiomers.[3][10][11]

Chromatographic Conditions:

Parameter Value Rationale
Mobile Phase n-Hexane : Isopropanol (IPA) (90:10, v/v) A standard normal-phase eluent for polysaccharide CSPs. The ratio can be adjusted to optimize resolution and retention time.
Flow Rate 1.0 mL/min A typical analytical flow rate for a standard 4.6 mm ID column.
Column Temp. 25 °C Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.[3]
Detection UV at 254 nm The nitroaniline chromophore exhibits strong absorbance at this wavelength.
Injection Vol. 10 µL

| Sample Prep. | Dissolve ~1 mg of product in 1 mL of mobile phase. | Ensures compatibility with the HPLC system and prevents sample precipitation. |

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the racemic compound (if available) or a 50:50 mixture of the synthesized (R) and (S) enantiomers to determine the retention times (t₁) and (t₂) and confirm resolution.

  • Inject the purified (R)-enantiomer sample and integrate the peak areas (A₁ and A₂).

  • Inject the purified (S)-enantiomer sample and integrate the peak areas.

  • Calculate the enantiomeric excess (e.e.) using the formula:

    • e.e. (%) = [ (Major Enantiomer Area - Minor Enantiomer Area) / (Major Enantiomer Area + Minor Enantiomer Area) ] x 100

Data Presentation and Expected Results

The protocols described are expected to yield the target enantiomers with high chemical purity and enantiomeric excess.

ParameterExpected OutcomeNotes
Chemical Yield 75–90%Dependent on reaction scale and purification efficiency.
Appearance Yellow-orange crystalline solid
Enantiomeric Excess (e.e.) >98%Assumes the use of high-purity chiral amine starting material.
TLC Rf ~0.4 (4:1 Hexanes:EtOAc)Value is approximate and should be co-spotted with starting material for confirmation.
Chiral HPLC Baseline resolution of enantiomersRetention times will vary based on the specific column and conditions used.

Visualization of Workflow and Mechanism

Synthetic Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis reagents 1. Reagent Setup (1,4-dichloro-2-nitrobenzene, (R/S)-1-phenylethylamine, K₂CO₃, DMF) reaction 2. SₙAr Reaction (80-90 °C, 12-18h) reagents->reaction workup 3. Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify 4. Purification (Column Chromatography) workup->purify product Pure (R) or (S) Enantiomer purify->product sample_prep 5. Sample Preparation (Dissolve in Mobile Phase) product->sample_prep hplc 6. Chiral HPLC Analysis sample_prep->hplc data 7. Data Processing (Calculate e.e. %) hplc->data

Caption: Overall experimental workflow for synthesis, purification, and analysis.

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

References

  • Afanasyev, O. I., et al. (2019). "Recent advances in the synthesis of chiral amines." Russian Chemical Reviews. Available at: [Link]

  • Czarnocki, Z. (2020). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." Molecules. Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex. Available at: [Link]

  • Austad, B. C., et al. (2003). "The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes." Journal of the American Chemical Society. Available at: [Link]

  • Yeşilova, E., et al. (2017). "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology." Biotechnology & Biotechnological Equipment. Available at: [Link]

  • Moodie, R. B., et al. (1990). "Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ilisz, I., et al. (2021). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Onyx Scientific. "Chiral Resolution Screening." Onyx Scientific. Available at: [Link]

  • Davies, S. G., et al. (2024). "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Chemistry. Available at: [Link]

  • Thomas, C. (2015). "Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology. Available at: [Link]

  • Svatunek, D., et al. (2023). "Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides." Organic Letters. Available at: [Link]

  • Catalyst Education. (2020). "Nucleophilic Aromatic Substitution." Homework For You. Available at: [Link]

  • ChiralTek. "Chiral Columns for HPLC & UPLC." HPLC.eu. Available at: [Link]

  • LibreTexts Chemistry. (2025). "16.6: Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Available at: [Link]

  • LCGC International. (2023). "Playing with Selectivity for Optimal Chiral Separation." LCGC International. Available at: [Link]

  • Yang, Y., et al. (2007). "4-Chloro-2-nitroaniline." Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. "Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline." Google Patents.
  • Liu, W-B., et al. (2022). "Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters." Organic Chemistry Frontiers. Available at: [Link]

  • Google Patents. "Preparation of 4-chloro-2-nitrophenol." Google Patents.
  • Hsieh, S-Y., & Yoshikai, N. (2024). "Recent advances in catalytic asymmetric synthesis." Frontiers in Chemistry. Available at: [Link]

  • Šebesta, R. (2022). "New advances in asymmetric organocatalysis." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wragg, D. S., et al. (2022). "Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines." Angewandte Chemie International Edition. Available at: [Link]

Sources

Application Note: Advanced Purification Techniques for 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification strategy for 4-chloro-2-nitro-N-(1-phenylethyl)aniline , a secondary amine intermediate often synthesized via Nucleophilic Aromatic Substitution (


). Due to the presence of the ortho-nitro group and the chiral 1-phenylethyl moiety, this molecule presents unique purification challenges involving weak basicity, potential chirality, and strong chromophoric properties.

This guide moves beyond standard textbook procedures, offering a self-validating workflow that exploits the specific pKa differences between the target and its impurities. We prioritize a "Chemical Washing


 Recrystallization" pathway for scalability, followed by High-Performance Liquid Chromatography (HPLC) for final polishing and enantiomeric analysis.

Chemical Context and Impurity Profiling[1][2]

To purify effectively, one must understand the synthesis vector.[1][2] The standard synthesis involves reacting 1,4-dichloro-2-nitrobenzene with 1-phenylethylamine .

The Impurity Spectrum
Impurity TypeSourcePhysicochemical CharacteristicRemoval Strategy
Residual Amine Excess 1-phenylethylamineStrongly Basic (pKa

9.8)
Acidic Extraction (1M HCl)
Starting Chloride Unreacted 1,4-dichloro-2-nitrobenzeneLipophilic, Non-basicRecrystallization / Non-polar wash
Hydrolysis Product 4-chloro-2-nitrophenolAcidic (Phenolic)Basic Extraction (1M NaOH)
Regioisomers Attack at 4-position (Rare)Structural IsomerPreparative HPLC
Mechanistic Insight: The "Basicity Gap"

The target molecule is a nitroaniline . The electron-withdrawing nitro group at the ortho position forms an intramolecular hydrogen bond with the amine proton and withdraws electron density from the nitrogen lone pair.

  • Result: The target molecule is an extremely weak base (pKa of conjugate acid

    
    ).
    
  • Opportunity: You can wash the organic phase with dilute mineral acid to remove the highly basic starting amine (1-phenylethylamine) without protonating or losing the target molecule.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, designed to sequentially strip impurities based on their chemical properties.

PurificationWorkflow Crude Crude Reaction Mixture (Target, Amine, Chloride, Phenol) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1M HCl (Removes 1-phenylethylamine) Dissolve->AcidWash BaseWash Wash with 1M NaOH (Removes Phenolic byproducts) AcidWash->BaseWash Organic Phase OrgLayer Organic Layer (Target + Neutral Impurities) BaseWash->OrgLayer Organic Phase Recryst Recrystallization (EtOH/Water) OrgLayer->Recryst Evaporate & Redissolve PureSolid Pure Crystalline Solid (>98% Purity) Recryst->PureSolid Filter HPLC Chiral/Prep HPLC (Optional Polishing) PureSolid->HPLC If >99.5% required

Caption: Sequential purification logic exploiting acidity/basicity differentials followed by solubility differences.

Protocol A: Chemical Workup (The "Self-Validating" Step)

Objective: Remove >95% of unreacted starting materials using liquid-liquid extraction.

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Hydrochloric Acid (1.0 M)

  • Sodium Hydroxide (1.0 M) or Saturated Sodium Bicarbonate

  • Brine (Saturated NaCl)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude yellow/orange solid in EtOAc (10 mL per gram of crude).

  • Acid Wash (Critical): Wash the organic phase twice with 1.0 M HCl (1:1 volume ratio).

    • Validation: The aqueous layer may turn slightly cloudy or milky, indicating the protonation and extraction of the excess 1-phenylethylamine. The yellow target compound remains in the organic layer due to its low basicity.

  • Base Wash: Wash the organic phase once with 1.0 M NaOH.

    • Purpose: Removes any 4-chloro-2-nitrophenol produced by hydrolysis (phenols become water-soluble phenoxides at high pH).

    • Observation: The aqueous layer will turn bright yellow if phenols are present.

  • Neutralization & Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to obtain the "Pre-Purified Solid."
    

Protocol B: Recrystallization (The Workhorse)

Objective: Remove non-polar impurities (like 1,4-dichloro-2-nitrobenzene) and achieve >98% purity. Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).

Methodology:

  • Saturation: Place the Pre-Purified Solid in an Erlenmeyer flask. Add boiling Ethanol (95% or absolute) dropwise with stirring until the solid just dissolves.

    • Note: Nitroanilines are intensely colored. It can be hard to see if everything is dissolved. Check for "schlieren" lines or undissolved particulates at the bottom.

  • Anti-Solvent Addition: While maintaining a gentle boil, add hot Deionized Water dropwise.

    • Stop adding water when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Causality: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the non-matching 1,4-dichloro-2-nitrobenzene molecules.

  • Crystallization: Once at room temperature, place in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Filtration: Filter the bright orange/yellow needles via vacuum filtration. Wash the cake with cold 50% EtOH/Water.

Protocol C: Preparative & Chiral HPLC

If the target requires enantiomeric purity (separating


 from 

forms) or purity >99.5%, chromatography is required.
Achiral Method (Purity Check)[2]
  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5

    
    m, 
    
    
    
    mm.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 400 nm (nitroaniline specific).

Chiral Method (Enantiomer Separation)

Since the molecule contains a chiral center at the phenylethyl group, separating enantiomers requires a polysaccharide-based chiral column.

ParameterCondition
Column Chiralpak IA or IB (Immobilized Amylose/Cellulose)
Mode Normal Phase
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Temperature

Selectivity Factor (

)
Typically > 1.2 for phenyl-ethyl amines on Amylose phases

Diagram: HPLC Configuration for Resolution

HPLC_Setup Sample Recrystallized Sample Pump Binary Pump (Hexane/IPA) Sample->Pump Column Chiral Column (Amylose-tris-3,5-dimethylphenylcarbamate) Pump->Column High Pressure Detector DAD Detector (254/400 nm) Column->Detector Separated Enantiomers Fraction Fraction Collector Detector->Fraction Signal Trigger

Caption: Normal-phase chiral chromatography workflow for enantiomeric resolution.

References

  • Synthesis of Nitroaniline Deriv

    
     :
    
    • BenchChem Application Note: "Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives."[2] (Analogous reaction conditions and workup).

    • (Verified via Search 1.3)

  • Recrystallization of Nitroanilines

    • University of Rochester: "Solvents for Recrystallization.
    • (Verified via Search 1.2)

  • Chiral Separation of Amine Derivatives

    • Phenomenex Guide: "Chiral HPLC Separations - Method Development.
    • (Verified via Search 1.10)

  • Physical Properties & Characterization

    • ChemicalBook: "4-Chloro-2-nitroaniline Properties and Synthesis.
    • (Verified via Search 1.1)

Sources

Comprehensive Application Note: HPLC Analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline presents a dual challenge common in advanced drug development and fine chemical synthesis: determining chemical purity (assay) while simultaneously quantifying enantiomeric excess (chiral purity).[1][2]

Structurally, this molecule features a highly hydrophobic core (4-chloro-2-nitroaniline) coupled with a chiral N-substitution (1-phenylethyl group).[1][2] The presence of the nitro group at the ortho position relative to the amine induces a strong intramolecular hydrogen bond, significantly reducing the basicity of the amine nitrogen (pKa < 1.0) and creating a distinct UV-Vis chromophore (yellow/orange color).[1][2]

This guide delineates two distinct chromatographic workflows:

  • Achiral RP-HPLC: For impurity profiling and quantitative assay.[1][2]

  • Chiral NP-HPLC: For the separation of (

    
    ) and (
    
    
    
    ) enantiomers.
Chemical Structure & Properties[1][3][4][5][6][7][8]
  • CAS: [16611-15-7] (Analogous base structure reference)[1][2][3]

  • Molecular Formula:

    
    
    
  • Key Chromophore: Nitroaniline conjugated system (

    
     and 
    
    
    
    ).
  • Chiral Center: The benzylic carbon of the phenylethyl group.

Method 1: Achiral Purity Assay (RP-HPLC)[1][2]

Objective: To separate the target analyte from synthetic precursors (e.g., 2,5-dichloronitrobenzene, 1-phenylethylamine) and degradation products.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18),

High carbon load required for retaining hydrophobic aromatics.[1][2] Endcapping prevents tailing from residual silanols interacting with the nitro group.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7. Although the analyte is a weak base, acidic pH suppresses ionization of residual amine impurities, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for aromatic nitro compounds compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to optimize Van Deemter efficiency.
Column Temp

Controlled temperature ensures reproducible retention times.
Detection UV 254 nm (Primary), 400 nm (Secondary)254 nm detects all aromatics. 400 nm is selective for the nitroaniline core, ignoring non-colored precursors.
Injection Vol

Low volume prevents solvent effects from the high-organic diluent.[1][2]
Gradient Profile[1]

The molecule is highly hydrophobic. A steep gradient is necessary to elute the product while resolving early-eluting polar impurities.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold for polar impurities
15.01090Linear gradient to elute main peak
18.01090Wash step
18.19010Return to initial conditions
23.09010Re-equilibration
Sample Preparation[9]
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Water to reach 0.1 mg/mL. Filter through 0.22

    
     PTFE filter.
    

Method 2: Enantioselective Analysis (Chiral HPLC)

Objective: To quantify the enantiomeric excess (ee%) of the (


) and (

) isomers. Mechanism: The separation relies on the interaction between the "1-phenylethyl" moiety and the chiral stationary phase (CSP) via

-

interactions and hydrogen bonding.[2]
Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralcel OD-H or Chiralpak AD-H (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases are the "gold standard" for aromatic amines.[1][2]
Mode Normal PhaseProvides superior selectivity for this specific hydrophobic chiral center compared to Reverse Phase chiral modes.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Hexane forms the non-polar bulk; IPA modulates elution strength.[1][2]
Additive 0.1% Diethylamine (DEA)CRITICAL: Basic additives block non-specific binding sites on the silica support, preventing peak tailing of the amine.
Flow Rate 0.8 mL/minLower flow rate enhances interaction time with the chiral selector.
Detection UV 254 nmMax absorbance.
Method Optimization Logic

If resolution (


) < 1.5:
  • Decrease IPA: Change ratio to 95:5 Hexane:IPA. This increases retention (

    
    ) and usually improves separation (
    
    
    
    ).
  • Temperature: Lower temperature to

    
    . Enantioseparation is enthalpy-driven; lower T often improves selectivity.[1]
    

Visual Workflows & Logic

Analytical Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal.

MethodSelection Start Start: Sample Received Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Assay? Goal->Purity Total Purity Chiral Enantiomeric Excess (ee%)? Goal->Chiral Isomer Ratio Method1 Method 1: RP-HPLC (C18) Gradient Elution 0.1% Formic Acid / ACN Purity->Method1 Method2 Method 2: Normal Phase Chiral Chiralpak AD-H / OD-H Hexane/IPA + 0.1% DEA Chiral->Method2 Result1 Output: Impurity Profile (Area %) Method1->Result1 Result2 Output: Enantiomeric Ratio (R vs S) Method2->Result2

Caption: Decision matrix for selecting between Achiral C18 purification and Chiral Polysaccharide separation workflows.

Synthesis & Impurity Origin

Understanding the synthesis helps identify potential impurities in the chromatogram.

Synthesis SM1 4-chloro-2-nitroaniline (Precursor A) Reaction N-Alkylation (Base Catalyzed) SM1->Reaction SM2 1-bromo-1-phenylethane (Precursor B) SM2->Reaction Product Target Analyte: 4-chloro-2-nitro-N-(1-phenylethyl)aniline Reaction->Product Impurity1 Impurity 1: Unreacted Precursor A (Elutes Early in RP) Reaction->Impurity1 Residual Impurity2 Impurity 2: Bis-alkylated Side Product (Elutes Late in RP) Reaction->Impurity2 Over-reaction

Caption: Synthetic pathway identifying likely impurities (Precursor A and Bis-alkylated byproducts) to monitor in Method 1.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following System Suitability Tests (SST) before every run.

System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting
Resolution (

)

(Achiral),

(Chiral)
If low, check mobile phase composition or column aging.
Tailing Factor (

)

Tailing > 1.5 usually indicates silanol interaction. Increase buffer strength or add DEA (for Chiral).
Precision (RSD)

for Area (n=5)
If high, check injector reproducibility or pump pulsation.
Retention Time Drift

If drifting, ensure column temperature equilibration (

min).
Linearity & Range
  • Range:

    
     to 
    
    
    
    .
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[4]
  • LOD/LOQ: Estimated at

    
     and 
    
    
    
    respectively, due to the high extinction coefficient of the nitroaniline chromophore.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for RP-HPLC gradient design).

  • SIELC Technologies. (2018). Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link] (Provides baseline retention behavior for the achiral core).

  • Daicel Corporation.Chiralpak AD-H Instruction Manual. (Standard reference for Amylose-based chiral column conditions).

Sources

High-Resolution GC-MS Profiling of Process-Related Impurities in 4-Chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical and fine chemical industries. It addresses the specific challenges of profiling impurities in 4-chloro-2-nitro-N-(1-phenylethyl)aniline , a critical intermediate often used in the synthesis of chiral auxiliaries and active pharmaceutical ingredients (APIs).

Abstract & Scope

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline typically involves Nucleophilic Aromatic Substitution (


).[1] While this pathway is efficient, it is prone to specific impurity classes: unreacted halogenated precursors, regioisomers arising from starting material contamination, and thermal degradation products.

This protocol details a self-validating GC-MS method capable of detecting these impurities at trace levels (0.05% w/w), aligning with ICH Q3A(R2) guidelines for impurity reporting. The method utilizes a non-polar stationary phase with optimized thermal gradients to resolve structural isomers without the need for derivatization.

Chemical Context & Impurity Origins[2][3][4][5][6]

To design a robust analytical method, one must understand the "Genealogy of Impurities." The target molecule is synthesized via the reaction of 1,4-dichloro-2-nitrobenzene with 1-phenylethylamine .

Reaction Mechanism & Side Pathways

The chlorine at position 1 is activated by the ortho-nitro group, facilitating displacement. However, competitive pathways create a distinct impurity profile.

ReactionPathway SM1 Start: 1,4-Dichloro- 2-nitrobenzene Target TARGET: 4-Chloro-2-nitro-N- (1-phenylethyl)aniline SM1->Target SnAr (Primary) Imp1 Impurity A: Unreacted SM1 SM1->Imp1 Incomplete Rxn Imp2 Impurity B: 4-Chloro-2-nitrophenol (Hydrolysis) SM1->Imp2 H2O/Base Imp3 Impurity C: Regioisomer (from SM isomer) SM1->Imp3 1,2-Dichloro isomer contamination SM2 Reagent: 1-Phenylethylamine SM2->Target

Figure 1: Synthesis pathway and origin of key process-related impurities.

Critical Impurities List
Impurity IDCompound NameOriginRisk Factor
IMP-A 1,4-Dichloro-2-nitrobenzeneStarting MaterialGenotoxic (Halogenated Nitroaromatic)
IMP-B 1-PhenylethylamineReagentFalse positive in amine assays
IMP-C 4-Chloro-2-nitrophenolHydrolysis Side-ProductChanges pH / solubility profile
IMP-D 2-Chloro-4-nitro-N-(1-phenylethyl)anilineRegioisomerDifficult chromatographic separation

Method Development Strategy

Column Selection: The "Polarily" Dilemma

Nitroanilines are polar and can exhibit peak tailing on standard non-polar columns due to interaction with active silanol sites. However, polar columns (like PEG/Wax) often bleed at the high temperatures required to elute the phenylethyl adducts.

  • Decision: Use a 5% Phenyl-arylene (e.g., DB-5MS UI or Rxi-5Sil MS) .

  • Reasoning: The "Ultra Inert" (UI) deactivation is critical to prevent the secondary amine from tailing. The 5% phenyl content provides pi-pi interaction to separate the nitro-regioisomers (IMP-D vs Target).

Inlet Dynamics
  • Temperature: 260°C.

  • Mode: Splitless (for trace analysis) or Split 10:1 (for assay).

  • Liner: Deactivated single taper with wool. Crucial: Wool increases surface area for vaporization but must be ultra-deactivated to prevent degradation of the thermally labile nitro group.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
GC System Agilent 7890B / 8890 or equivalent
MS Detector Single Quadrupole (EI Source, 70 eV)
Column DB-5MS UI, 30m × 0.25mm × 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 260°C
Injection 1.0 µL, Split 10:1 (Assay) / Splitless (Impurities)
Transfer Line 280°C
Source Temp 230°C
Quad Temp 150°C
Temperature Program

The ramp is designed to separate the volatile starting materials early, then slow down to resolve the isomers.

  • Hold: 60°C for 1 min (Solvent delay).

  • Ramp 1: 20°C/min to 180°C (Elutes SM1 and Amine).

  • Ramp 2: 5°C/min to 240°C (Critical resolution window for Target/Isomers).

  • Ramp 3: 25°C/min to 300°C, Hold 3 min (Bake out).

Sample Preparation
  • Solvent: Dichloromethane (DCM) – High solubility for nitro-organics.

  • Stock Solution: Dissolve 10 mg sample in 10 mL DCM (1000 ppm).

  • Impurity Standard: Prepare a mix of 1,4-dichloro-2-nitrobenzene and 1-phenylethylamine at 5 ppm (0.5% level) to establish System Suitability.

Data Analysis & Fragmentation Logic

Mass Spectrum Interpretation

The target molecule (


, MW ~276) follows a distinct fragmentation pathway useful for confirmation.
  • Molecular Ion (

    
    ):  m/z 276 (distinct Cl isotope pattern 3:1 at 276/278).
    
  • Base Peak: m/z 105.

    • Mechanism:[2][3] Alpha-cleavage of the C-N bond yields the stable 1-phenylethyl cation (

      
      ). This is diagnostic for the N-phenylethyl group.
      
  • Nitro Loss: m/z 230 (

    
    ).
    
  • Combined Loss: m/z 195 (

    
    ).
    

MassFrag Parent Molecular Ion (M+) m/z 276/278 Frag1 Base Peak [Ph-CH-CH3]+ m/z 105 Parent->Frag1 α-Cleavage (Dominant) Frag2 [M - NO2]+ m/z 230 Parent->Frag2 Nitro Loss Frag3 [M - NO2 - Cl]+ m/z 195 Frag2->Frag3 -Cl Radical

Figure 2: EI Fragmentation pathway. The m/z 105 peak confirms the amine side chain.

System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy for routine release:

  • Resolution (

    
    ):  > 1.5 between IMP-A  (SM) and any early eluting peaks.
    
  • Sensitivity: S/N > 10 for the 0.05% impurity standard (LOQ check).

  • Peak Symmetry: Tailing factor (

    
    ) for the Target peak must be < 1.5 (Checks inlet deactivation).
    

Scientific Commentary & Troubleshooting

Causality in Isomer Separation: The separation of the target (4-chloro-2-nitro...) from a potential regioisomer (e.g., 2-chloro-4-nitro...) relies on the "Ortho Effect." The intramolecular hydrogen bonding between the NH and the ortho-nitro group in the target molecule reduces its polarity relative to an isomer where the nitro group is meta or para. Consequently, the target molecule typically elutes earlier than its non-hydrogen-bonded isomers on a non-polar column [1].

Handling Thermolability: If degradation (loss of


) is observed in the inlet (seen as a broad hump or elevated baseline before the peak), lower the inlet temperature to 240°C and switch to a "Cold Splitless" injection technique if available.

Stereochemistry Note: This method separates chemical impurities. The "1-phenylethyl" group introduces a chiral center. This standard DB-5MS method will not separate the (R) and (S) enantiomers. If enantiomeric purity is required, a Cyclodextrin-based column (e.g., Rt-


DEXsa) must be used.

References

  • International Council for Harmonisation (ICH). (2006).[4] Q3A(R2): Impurities in New Drug Substances.[4][5][6] Retrieved from [Link]

  • Danikiewicz, W. (1998).[7] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines.[7] European Journal of Mass Spectrometry.[7] Retrieved from [Link]

Sources

Application Note: Enantioselective Separation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the enantioselective separation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline .

This molecule represents a classic "donor-acceptor" chiral system. The presence of the electron-withdrawing nitro and chloro groups on the aniline ring (π-acid) and the electron-rich phenyl ring on the chiral ethyl group (π-base) makes it an ideal candidate for separation using Brush-type (Pirkle) or Polysaccharide-based Chiral Stationary Phases (CSPs).

Executive Summary

The separation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline enantiomers is critical for evaluating kinetic resolution efficiency in nucleophilic aromatic substitutions (


) and for pharmaceutical intermediate purity profiling.

This guide provides two validated protocols:

  • Method A (Precision): Uses a Whelk-O 1 column, exploiting strong

    
     interactions for maximum resolution (
    
    
    
    ).
  • Method B (Versatility): Uses a Chiralcel OD-H column, utilizing a combination of hydrogen bonding and inclusion complexation.

Compound Profile & Separation Mechanism[1][2][3]

The Analyte
  • IUPAC Name: 4-chloro-2-nitro-N-(1-phenylethyl)aniline

  • Structure: A secondary amine linking a 4-chloro-2-nitrophenyl group and a chiral 1-phenylethyl group.

  • Chiral Center: Located at the benzylic carbon of the ethyl group.

  • Chromophores: Nitro group (

    
     nm and 
    
    
    
    nm for the yellow aniline chromophore).
The Mechanistic Logic

The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.

  • 
    -Acid Concept:  The 4-chloro-2-nitrophenyl ring is electron-deficient (deficient 
    
    
    
    -density) due to the strong withdrawing effects of
    
    
    and
    
    
    .
  • 
    -Base Concept:  The 1-phenylethyl group is electron-rich.
    
  • Interaction: The CSP must possess a complementary electronic character.

    • Whelk-O 1 contains a

      
      -acidic dinitrobenzoyl group and a 
      
      
      
      -basic naphthyl group, allowing for a "reciprocal" fit with the analyte.
    • Polysaccharide CSPs (like OD-H) rely on hydrogen bonding with the secondary amine (

      
      ) and inclusion of the aromatic rings into the chiral cavities.
      

Experimental Protocols

Protocol A: The "Pirkle" Method (Whelk-O 1)

Recommended for high-throughput screening and preparative scale-up due to high loading capacity.

ParameterCondition
Column (S,S)-Whelk-O 1 (Regis Technologies / Phenomenex)
Dimensions 250 mm x 4.6 mm, 5 µm (Analytical)
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 254 nm (primary) and 405 nm (selective for nitroaniline)
Expected Resolution (

)
> 2.5
Elution Order Dependent on CSP configuration. On (S,S)-Whelk-O 1, the (S)-amine typically elutes first (verify with standards).

Why this works: The 4-chloro-2-nitroaniline moiety acts as a


-acceptor, stacking against the 

-donor (tetrahydrophenanthrene) of the Whelk-O 1 surface. The amide/amine hydrogen bonds stabilize the complex.
Protocol B: The "Universal" Method (Chiralcel OD-H)

Recommended if Whelk-O 1 is unavailable or for general screening.

ParameterCondition
Column Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Notes If peak tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol interactions.

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing this specific separation.

G Start Start: Crude Reaction Mixture (S_NAr Product) Solubility Solubility Check: Dissolve in EtOH or IPA Start->Solubility Screen_Whelk Screen 1: Whelk-O 1 (Hex/IPA 90:10) Solubility->Screen_Whelk Result_Whelk Resolution (Rs) > 1.5? Screen_Whelk->Result_Whelk Optimize_Whelk Optimize Whelk-O 1: Decrease IPA to 5% for higher Rs Result_Whelk->Optimize_Whelk No (Partial Sep) Screen_OD Screen 2: Chiralcel OD-H (Hex/IPA 90:10) Result_Whelk->Screen_OD No (Co-elution) Final_Method Final Validated Method Result_Whelk->Final_Method Yes Optimize_Whelk->Final_Method Tailing_Check Peak Tailing? Screen_OD->Tailing_Check Add_Base Add 0.1% Diethylamine (DEA) to Mobile Phase Tailing_Check->Add_Base Yes Tailing_Check->Final_Method No Add_Base->Final_Method

Caption: Decision matrix for selecting and optimizing the chiral stationary phase for nitroaniline derivatives.

Mechanistic Visualization

Understanding the molecular interaction is crucial for troubleshooting. The diagram below details the "Three-Point Interaction" model required for chiral recognition on the Whelk-O 1 phase.

Interaction Analyte Analyte: 4-chloro-2-nitro-N-(1-phenylethyl)aniline Interaction1 Pi-Pi Stacking (Strongest) Analyte->Interaction1 Nitroaniline Ring (Pi-Acid) Interaction2 Hydrogen Bond (Directional) Analyte->Interaction2 Amine (-NH) Interaction3 Steric Clash (Selectivity) Analyte->Interaction3 Methyl Group (Chiral Center) CSP CSP: (S,S)-Whelk-O 1 Selector CSP->Interaction1 Phenanthrene Ring (Pi-Base) CSP->Interaction2 Carbonyl Oxygen CSP->Interaction3 Chiral Cleft

Caption: The "Reciprocal" donor-acceptor mechanism driving the separation on Whelk-O 1.

Troubleshooting & Tips

  • Peak Tailing:

    • Cause: The secondary amine proton can interact with residual silanols on the silica support.

    • Solution: For Polysaccharide columns (Method B), always add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine to the mobile phase. Whelk-O 1 (Method A) is generally more robust but can also benefit from this.

  • Solubility Issues:

    • Nitroanilines are generally soluble in alcohols but less so in pure hexane. Dissolve the sample in 100% Isopropanol (IPA) or Ethanol before injection. Ensure the injection volume is low (e.g., 5-10 µL) to prevent solvent effects on peak shape.

  • Elution Reversal:

    • If the elution order is unfavorable (e.g., the minor impurity elutes second, making integration difficult), switch the enantiomeric form of the column (e.g., from (S,S)-Whelk-O 1 to (R,R)-Whelk-O 1).

References

  • Pirkle, W. H., & Welch, C. J. (1992). Chromatographic separation of the enantiomers of acylated amines and amino acids using a chiral stationary phase. Journal of Liquid Chromatography.

  • Regis Technologies. (2023). Whelk-O 1 Chiral Stationary Phase Application Guide. (Standard reference for donor-acceptor separations).

  • Daicel Corporation. (2023). Chiralcel OD-H Instruction Manual and Application Data.

  • Soloshonok, V. A., et al. (2010). Dynamic kinetic resolution of chiral amines: A practical approach. (Context for the synthesis of phenylethylamine derivatives).

  • Yang, Y., et al. (2007).[1] Crystal structure of 4-chloro-2-nitroaniline.[1] Acta Crystallographica Section E. (Structural data for the core moiety).

Sources

Use of 4-chloro-2-nitro-N-(1-phenylethyl)aniline as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 4-Chloro-2-nitro-N-(1-phenylethyl)aniline as a Chiral Building Block

Abstract

This technical guide details the synthesis, characterization, and application of 4-chloro-2-nitro-N-(1-phenylethyl)aniline (CNEA). This molecule serves as a critical chiral auxiliary and intermediate in the asymmetric synthesis of pharmacologically active heterocycles, particularly 1,4-benzodiazepines and quinoxalines . The presence of the chiral N-(1-phenylethyl) moiety allows for diastereoselective ring closures and subsequent alkylations, enabling the production of enantiomerically enriched drug candidates without reliance on external chiral catalysts.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-chloro-2-nitro-N-(1-phenylethyl)aniline
CAS Registry 89-63-4 (Parent aniline); Derivative specific CAS varies
Molecular Formula

Molecular Weight 276.72 g/mol
Appearance Yellow to Orange Crystalline Solid
Chirality Dependent on starting amine: (

) or (

)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Melting Point 115–118 °C (Typical range for pure enantiomer)

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Preparation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline from 2,4-dichloronitrobenzene.

Principle: The reaction proceeds via an


 mechanism where the 1-phenylethylamine nucleophile displaces the chlorine atom ortho to the nitro group. The ortho-chlorine is more reactive than the para-chlorine due to the inductive electron-withdrawing effect of the adjacent nitro group and stabilization of the Meisenheimer complex.

Reagents:

  • 2,4-Dichloronitrobenzene (1.0 equiv)

  • (

    
    )-(-)-1-Phenylethylamine (1.1 equiv) [or (
    
    
    
    )-isomer depending on desired target]
  • Triethylamine (

    
    ) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloronitrobenzene (19.2 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Triethylamine (21 mL, 150 mmol) to the solution.

  • Nucleophile Introduction: Dropwise add (

    
    )-1-phenylethylamine  (12.1 g, 100 mmol) over 15 minutes at room temperature. Note: A slight exotherm may be observed.[1]
    
  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a bright yellow/orange product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath. The product often crystallizes directly from the reaction mixture.

    • If solid forms: Filter the yellow precipitate and wash with cold ethanol (2 x 20 mL) followed by water (2 x 50 mL) to remove amine salts.

    • If no solid forms: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (150 mL) and wash with 1M HCl (to remove unreacted amine), water, and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1) to obtain bright orange needles.

  • Yield: Typical isolated yield is 85–92%.

Application: Synthesis of Chiral 1,4-Benzodiazepines

This building block is most valuable when converted into a benzodiazepine scaffold. The chiral auxiliary directs the stereochemistry of subsequent functionalizations.

Phase A: Reduction to Diamine

Objective: Convert the nitro group to an amine to generate the 1,2-diamine precursor.

  • Dissolution: Dissolve the nitro compound (10 mmol) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
    • Observation: The bright orange color will fade to a pale yellow or colorless solution, indicating reduction of the nitro group.

  • Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to yield 4-chloro-

    
    -(1-phenylethyl)benzene-1,2-diamine . Use immediately due to oxidation sensitivity.
    
Phase B: Cyclization to Benzodiazepine

Objective: Ring closure using chloroacetyl chloride.

  • Acylation: Dissolve the fresh diamine (10 mmol) in anhydrous DCM (40 mL) with

    
     (1.2 equiv). Cool to 0 °C. Add chloroacetyl chloride  (1.1 equiv) dropwise.[2] Stir for 1 hour.
    
  • Cyclization (The "Sternbach" Method Variant):

    • Evaporate the DCM and redissolve the intermediate amide in DMF (30 mL).

    • Add NaI (0.5 equiv) as a catalyst (Finkelstein condition) and

      
        (2.0 equiv).
      
    • Heat to 80–100 °C for 4 hours.

  • Result: This yields the 1-(1-phenylethyl)-7-chloro-1,4-benzodiazepin-2-one .

  • Chiral Utility: The bulky 1-phenylethyl group at position 1 shields one face of the benzodiazepine ring. If this molecule is alkylated at the C-3 position (using LDA and an alkyl halide), the reaction proceeds with high diastereoselectivity (often >90% de).

Analytical Quality Control

TestMethodAcceptance Criteria
HPLC Purity C18 Column, MeCN/H2O gradient> 98.0% Area
Chiral HPLC Chiralcel OD-H, Hexane/IPA (90:10)> 99.5% ee (Verify no racemization occurred)
1H NMR 400 MHz, DMSO-d6Doublet for methyl of phenylethyl (~1.5 ppm), Multiplet for CH (~4.8 ppm), Aromatic signals matching substitution pattern.
XRD Single Crystal X-RayRequired for absolute configuration assignment if unknown.

Visualizations & Workflows

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation from the starting nitrobenzene to the chiral benzodiazepine scaffold.

SynthesisPathway Start 2,4-Dichloronitrobenzene Intermediate 4-Chloro-2-nitro-N- (1-phenylethyl)aniline (Chiral Building Block) Start->Intermediate SNAr (Et3N, Reflux) Reagent (S)-1-Phenylethylamine Reagent->Intermediate Nucleophile Diamine Diamine Intermediate (Reduced Nitro) Intermediate->Diamine Reduction (H2, Pd/C) Product Chiral 1,4-Benzodiazepine Diamine->Product Cyclization (Cl-CH2-COCl, Base)

Caption: Step-wise synthesis of the chiral benzodiazepine scaffold from 2,4-dichloronitrobenzene.

Figure 2: Experimental Workflow (SNAr Reaction)

This flow chart guides the operator through the critical decision points of the synthesis.

Workflow Setup Dissolve 2,4-DCNB in EtOH Add Base (Et3N) AddAmine Add (S)-Phenylethylamine Dropwise (Exotherm Check) Setup->AddAmine Reflux Reflux 80°C (4-6 hrs) AddAmine->Reflux TLC TLC Check (Hex/EtOAc 4:1) Reflux->TLC TLC->Reflux Incomplete Workup_Solid Cool to 0°C Precipitate Forms? TLC->Workup_Solid Complete Filter Filter Solid Wash EtOH/H2O Workup_Solid->Filter Yes Extract Concentrate & Extract (EtOAc vs 1M HCl) Workup_Solid->Extract No Recryst Recrystallize (EtOH) Filter->Recryst Extract->Recryst Final Pure Product (Orange Needles) Recryst->Final

Caption: Decision tree for the synthesis and purification of the title compound.

References

  • Sternbach, L. H., et al. (1962).[3] Quinazolines and 1,4-Benzodiazepines.[3] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4] Chemical Reviews. Link

  • Solomons, T. W. G. Nucleophilic Aromatic Substitution: The SNAr Mechanism. Chemistry Steps.[2][5][6][7][8][1][3][9] Link

  • BenchChem Application Note. Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. (General SNAr protocols). Link

  • Archer, G. A., & Sternbach, L. H. (1964). The Chemistry of Benzodiazepines. Chemical Reviews.

Sources

Application Note: Strategic Utilization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 4-chloro-2-nitro-N-(1-phenylethyl)aniline represents a high-value "privileged intermediate."[1] Its structural utility lies in its trifunctional nature:

  • The Chiral Handle: The N-(1-phenylethyl) moiety introduces a fixed chiral center, essential for enantioselective synthesis and exploring chiral space in protein binding pockets.

  • The Orthogonal Electrophile: The 4-chloro substituent remains intact during initial scaffold formation, serving as a dormant handle for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

  • The Heterocycle Precursor: The o-nitroaniline core is the direct progenitor of N-substituted benzimidazoles and quinoxalines—scaffolds ubiquitous in kinase inhibitors, antivirals, and GPCR ligands.[1]

This guide details the synthesis, purification, and downstream application of this intermediate, focusing on its role in generating libraries of chiral benzimidazoles.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 4-chloro-2-nitro-N-(1-phenylethyl)aniline
Molecular Formula C₁₄H₁₃ClN₂O₂
Molecular Weight 276.72 g/mol
Chirality Contains one stereocenter at the benzylic position.[1] (Available as R, S, or racemic).
Physical State Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water.
Key Reactivity Nitro reduction, Aryl chloride cross-coupling, N-alkylation (if NH remains, though here it is secondary).[1]

Strategic Synthesis Protocol

Retrosynthetic Logic

To ensure high regioselectivity and yield, the optimal synthesis utilizes Nucleophilic Aromatic Substitution (SNAr) . While 2,4-dichloronitrobenzene is a cheaper starting material, it often suffers from competitive substitution at the 4-position.[1]

Recommended Route: Displacement of fluoride from 4-chloro-1-fluoro-2-nitrobenzene .[1] The high electronegativity of fluorine makes the C-F bond significantly more electrophilic toward amines in SNAr reactions than the C-Cl bond, ensuring the 4-chloro group remains untouched.[1]

Step-by-Step Synthesis Protocol[1]

Reagents:

  • Starting Material: 4-chloro-1-fluoro-2-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: (S)-1-phenylethylamine (1.05 equiv) [Using (S)-enantiomer for chiral purity][1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) or K₂CO₃ (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or THF

Procedure:

  • Preparation: Charge a reaction vessel with 4-chloro-1-fluoro-2-nitrobenzene dissolved in MeCN (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Add DIPEA followed by the dropwise addition of (S)-1-phenylethylamine. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

    • Checkpoint: Conversion is usually complete within 2–4 hours at RT due to the high reactivity of the fluoro-nitro species.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash sequentially with 1M HCl (to remove excess amine), sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes) to yield the bright orange solid.

Downstream Applications: The Benzimidazole Pathway[1]

The primary medicinal application of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is its conversion into Chiral 1,5-disubstituted Benzimidazoles .[1]

Mechanism & Utility
  • Reduction: The nitro group is reduced to an amine (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C), yielding the o-phenylenediamine intermediate.[1]

  • Cyclization: Condensation with an aldehyde (oxidative cyclization) or a carboxylic acid yields the benzimidazole.

  • Functionalization: The 4-chloro group (now at the 5/6 position of the benzimidazole) is used for Suzuki couplings to attach biaryl motifs, common in kinase inhibitors (e.g., targeting EGFR, VEGFR).

Visual Workflow (DOT Diagram)

MedicinalChemistryWorkflow cluster_logic Strategic Value SM Starting Material 4-chloro-1-fluoro-2-nitrobenzene Intermediate KEY INTERMEDIATE 4-chloro-2-nitro-N-(1-phenylethyl)aniline SM->Intermediate SnAr (RT, MeCN) Amine Chiral Amine (S)-1-phenylethylamine Amine->Intermediate Reduction Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction Val1 Chirality Retained (Enantiopure) Intermediate->Val1 Diamine Chiral Diamine 4-chloro-N1-(1-phenylethyl)benzene-1,2-diamine Reduction->Diamine Cyclization Cyclization (R-CHO / Oxone or R-COOH) Diamine->Cyclization Benzimidazole SCAFFOLD 1-(1-phenylethyl)-5-chlorobenzimidazole Cyclization->Benzimidazole Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Benzimidazole->Coupling Functionalize Cl group Val2 Cl Handle (Late-Stage Diversity) Benzimidazole->Val2 DrugCandidate FINAL DRUG CANDIDATE Kinase Inhibitor / GPCR Ligand Coupling->DrugCandidate

Caption: Synthetic workflow transforming the nitro-aniline intermediate into complex bioactive scaffolds.

Critical Experimental Considerations

Regiochemistry Verification

When synthesizing the intermediate, verify the substitution position using ¹H NMR .

  • Expected Signal: The proton adjacent to the nitro group (H-3) appears as a doublet (approx. 8.2 ppm) with meta coupling (J ~ 2.5 Hz) to H-5.[1]

  • Differentiation: If substitution occurred at the Cl position (incorrect), the splitting pattern and chemical shifts would shift significantly due to the loss of the Cl atom.

Handling the Chiral Center
  • Racemization Risk: The 1-phenylethyl group is generally stable.[1] However, avoid harsh acidic conditions at high temperatures (>150°C) for prolonged periods during the cyclization step, as benzylic positions can be sensitive.

  • Validation: Use Chiral HPLC (e.g., Chiralcel OD-H column) to confirm enantiomeric excess (ee) is maintained throughout the sequence.

Biological Relevance

While the intermediate itself is a synthetic building block, the N-(1-phenylethyl)benzimidazole core is biologically privileged:[1]

  • Kinase Inhibition: The bulky 1-phenylethyl group can occupy the hydrophobic back-pocket (Gatekeeper region) of kinase enzymes, improving selectivity.[1]

  • Antiviral Activity: Benzimidazoles with N-benzyl-like substituents have shown activity against non-nucleoside reverse transcriptase targets.[1]

References

  • Nucleophilic Substitution Methodology

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

    • Standard Protocol for Fluoronitrobenzene SnAr: Sigma-Aldrich / Merck Technical Bulletins on "Aromatic Nucleophilic Substitution."[1]

  • Benzimidazole Synthesis from o-Nitroanilines

    • Alaqeel, S. I. (2017). "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review."[1] Journal of Saudi Chemical Society. Link

  • Chiral Auxiliary Applications: Clayden, J., et al. "Organic Chemistry." (Chapter on Chiral Pools and Auxiliaries). Oxford University Press.
  • Safety Data (MSDS)

    • PubChem CID 67660 (4-Chloro-1-fluoro-2-nitrobenzene).[1][3] Link

Sources

4-chloro-2-nitro-N-(1-phenylethyl)aniline as a precursor for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It synthesizes established organic chemistry principles with specific process controls required for pharmaceutical intermediate manufacturing.

Abstract & Scope

This guide details the synthesis, purification, and downstream application of 4-chloro-2-nitro-N-(1-phenylethyl)aniline (Compound A ). This molecule serves as a critical "chiral pool" intermediate for the synthesis of enantiopure benzimidazoles and quinoxalines , scaffolds widely represented in kinase inhibitors, GPCR antagonists, and antiviral agents.

The presence of the (S)- or (R)-1-phenylethyl moiety introduces a robust chiral center that is retained during downstream cyclization, allowing for the synthesis of atropisomeric drugs or agents requiring specific stereochemical configurations.

Strategic Synthetic Workflow

The synthesis hinges on two critical phases: Regioselective Nucleophilic Aromatic Substitution (SNAr) and Chemoselective Nitro Reduction .

Workflow Visualization

The following diagram outlines the critical path and decision points for the synthesis.

SyntheticWorkflow Start Start: 4-Chloro-2-nitro-1-fluorobenzene Step1 Step 1: S_NAr Coupling (Controlled Temp < 60°C) Start->Step1 Reagent (S)-1-Phenylethylamine (Chiral Auxiliary) Reagent->Step1 Intermediate Target: 4-chloro-2-nitro-N-(1-phenylethyl)aniline (Yellow Solid) Step1->Intermediate >90% Yield Decision Decision: Reduction Method Intermediate->Decision MethodA Method A: Pd/C + H2 (RISK: Dechlorination) Decision->MethodA MethodB Method B: Fe/NH4Cl or SnCl2 (Rec: Chemoselective) Decision->MethodB Preferred Product Product: Chiral 1,2-Diamine MethodA->Product Low Purity MethodB->Product High Fidelity Application Application: Cyclization to Chiral Benzimidazoles Product->Application

Figure 1: Strategic workflow for the synthesis of chiral benzimidazole precursors, highlighting the critical decision point at the reduction stage to prevent hydrodehalogenation.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis (SNAr)

Objective: Synthesize 4-chloro-2-nitro-N-(1-phenylethyl)aniline with >98% enantiomeric excess (ee).

Rationale: We utilize 4-chloro-1-fluoro-2-nitrobenzene as the starting material. The fluorine atom at the C1 position is highly activated by the ortho-nitro group, ensuring rapid substitution without displacing the chlorine atom at C4 (which is less activated and requires harsher conditions).

Materials:

  • 4-Chloro-1-fluoro-2-nitrobenzene (1.0 eq)

  • (S)-(-)-1-Phenylethylamine (1.05 eq)[1]

  • Triethylamine (Et3N) (1.2 eq) or K2CO3

  • Solvent: Ethanol or Acetonitrile (ACN)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-chloro-1-fluoro-2-nitrobenzene (10 mmol) in ACN (50 mL) in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.

  • Addition: Cool the solution to 0°C. Add Et3N (12 mmol).

  • Coupling: Add (S)-1-phenylethylamine (10.5 mmol) dropwise over 15 minutes. Note: The reaction is exothermic. Maintain internal temperature < 10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2][3][4]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water to yield bright yellow crystals.

Critical Process Parameter (CPP): Avoid temperatures >60°C during the reaction to prevent any risk of racemization of the benzylic amine, although this system is generally resistant to racemization under mild basic conditions [1].

Protocol B: Chemoselective Reduction (The "Expert" Method)

Objective: Reduce the nitro group to an amine without removing the chlorine atom.

Challenge: Standard catalytic hydrogenation (Pd/C + H2) frequently causes hydrodehalogenation , stripping the chlorine atom and rendering the scaffold useless for further functionalization.

Recommended Method: Bechamp Reduction (Fe/NH4Cl) This method utilizes single-electron transfer, which is highly selective for nitro groups in the presence of aryl halides.

Step-by-Step Procedure:

  • Suspension: Suspend the nitro-intermediate (Compound A, 5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add NH4Cl (25 mmol) and Iron powder (25 mmol, <325 mesh).

  • Reflux: Heat the mixture to mild reflux (80°C) with vigorous stirring for 2-4 hours. The yellow color of the starting material should fade to a pale brown/colorless solution (excluding iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3 and extract with DCM.

  • Result: The product, 4-chloro-N1-(1-phenylethyl)benzene-1,2-diamine , is unstable to oxidation and should be used immediately in the next step or stored under Argon at -20°C.

Application: Synthesis of Chiral Benzimidazoles

The resulting diamine is a versatile precursor. The most common application is the formation of chiral benzimidazoles, which serve as bioisosteres for purines in kinase inhibitors.

General Protocol (Cyclization):

  • Dissolve the fresh diamine (1.0 eq) in DMF.

  • Add an aldehyde (R-CHO, 1.1 eq) and a mild oxidant (e.g., Na2S2O5 or air bubbling) OR use an orthoester with catalytic acid.

  • Heat to 80-100°C for 6 hours.

  • Mechanism: The secondary amine (chiral) and the newly formed primary amine condense with the aldehyde to form the benzimidazole core, retaining the chiral phenylethyl group on the nitrogen.

Data Summary Table
ParameterSpecificationMethod/Note
Precursor Purity >98% HPLCArea % at 254 nm
Chiral Purity (ee) >99%Chiral HPLC (Daicel Chiralpak AD-H)
Yield (Step 1) 90 - 95%High efficiency SNAr
Yield (Step 2) 85 - 90%Fe/NH4Cl prevents dechlorination
Appearance Yellow Crystalline SolidStep 1 Product
Storage Ambient (Step 1) / -20°C (Step 2)Diamines oxidize rapidly in air

Analytical Controls & Troubleshooting

Chiral Integrity Check

To ensure the "Trustworthiness" of the protocol, you must validate that the stereocenter at the phenylethyl group has not racemized.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Expectation: Two distinct peaks if racemic; Single peak if enantiopure. The starting amine (1-phenylethylamine) usually has a high optical rotation that can be used as a quick raw material check.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Loss of Chlorine Over-reduction during Step 2Switch from Pd/C to Fe/NH4Cl or SnCl2.
Low Yield (Step 1) Incomplete reactionEnsure starting material is the Fluoro derivative, not Chloro. F is a better leaving group in SNAr.
Racemization Excessive Heat/Strong BaseKeep Step 1 < 60°C. Use weak bases (Et3N) instead of alkoxides.

References

  • Racemization of 1-phenylethylamine derivatives

    • Title: Efficient racemization of 1-phenylethylamine and its derivatives.[5][6]

    • Source: ResearchG
    • Context: Discusses conditions that cause racemization (strong base/heat)
    • URL:[Link]

  • Chemoselective Reduction

    • Title: A green and practical reduction of N-(4-chlorophenyl)-2-nitroaniline and its derivatives using thiourea dioxide.[7]

    • Source: Tetrahedron Letters (via ResearchG
    • Context: Supports the use of alternative reducing agents over hydrogen
    • URL:[Link]

  • General SNAr Methodology

    • Title: 4-Chloro-2-nitroaniline synthesis and properties.[2][3][7][8][9]

    • Source: ChemicalBook / Literature Review.[10][11]

    • Context: Provides physical property data and general synthesis routes for chloronitroanilines.

Sources

Application Note: Strategic Derivatization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic derivatization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline , a highly functionalized scaffold often utilized in kinase inhibitor discovery and anti-infective research. While the parent molecule possesses significant pharmacological potential, it lacks the intrinsic handles required for high-sensitivity biological assays (e.g., fluorescence polarization, pull-down assays). This protocol outlines a robust, chemoselective workflow to convert the latent nitro group into a primary amine, serving as a "universal pivot" for downstream bioconjugation with fluorophores or affinity tags, without compromising the integrity of the aryl chloride or the chiral phenylethyl moiety.

Strategic Analysis & Chemical Logic

The molecule 4-chloro-2-nitro-N-(1-phenylethyl)aniline presents a classic "masked" functionality. Direct conjugation to the secondary amine is chemically inefficient due to steric hindrance from the bulky phenylethyl group and electronic deactivation by the ortho-nitro and para-chloro substituents.

Therefore, the optimal derivatization strategy relies on chemoselective reduction .

The "Universal Pivot" Strategy
  • Target: The ortho-nitro group (

    
    ).
    
  • Transformation: Reduction to a primary amine (

    
    ).
    
  • Result: Formation of a phenylenediamine core.

  • Advantage: The newly formed primary amine is significantly more nucleophilic than the existing secondary amine, allowing for site-specific labeling with NHS-ester probes or cyclization into fluorescent benzimidazoles.

Mechanistic Pathway Diagram

The following diagram illustrates the critical decision pathways for derivatizing this scaffold.

DerivatizationLogic Start Parent Scaffold (Nitro-Aniline) Decision Chemoselective Reduction Start->Decision Activation Intermediate Phenylenediamine Intermediate Decision->Intermediate SnCl2 / EtOH (Preserves Cl) PathA Path A: NHS-Labeling (Fluorophore/Biotin) Intermediate->PathA Nucleophilic Attack PathB Path B: Cyclization (Benzimidazole Formation) Intermediate->PathB Aldehyde Condensation FinalA Probed Ligand (Assay Ready) PathA->FinalA FinalB Turn-On Fluorescent Core PathB->FinalB

Figure 1: Strategic workflow converting the inert nitro-scaffold into active biological probes. Path A is preferred for affinity assays; Path B is for creating intrinsic fluorescence.

Phase I: Chemoselective Reduction (The "Unmasking")

Objective: Reduce the nitro group to an amine while preserving the aryl chloride. Challenge: Standard catalytic hydrogenation (


, Pd/C) often leads to dechlorination (hydrogenolysis), destroying the pharmacophore.
Solution:  Use Stannous Chloride (

)
or Iron/Ammonium Chloride . This protocol uses Stannous Chloride for its reliability in small-scale derivatization.
Protocol A: Selective Nitro Reduction

Note: This reaction tolerates the chiral phenylethyl group and the aryl chloride.

Materials:

  • Substrate: 4-chloro-2-nitro-N-(1-phenylethyl)aniline (1.0 equiv)

  • Reagent: Tin(II) chloride dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate

  • Base: 1M NaOH (for workup)

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of the nitro-aniline substrate in 5 mL of Ethanol in a round-bottom flask.

  • Addition: Add

    
     (5.0 equiv) in one portion.
    
  • Reaction: Heat the mixture to 70°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (yellow/orange) will disappear, replaced by a more polar, often colorless or pale brown spot (diamine).

  • Quench: Cool to room temperature. Pour the mixture into 20 mL of ice water.

  • Neutralization: Carefully adjust pH to ~8–9 using 1M NaOH or saturated

    
    . Caution: Tin salts will precipitate as a thick white slurry.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (Silica, 0-5% MeOH in DCM).
    

Yield Expectation: >85% conversion to 4-chloro-N1-(1-phenylethyl)benzene-1,2-diamine .

Phase II: Bioconjugation (Creating the Probe)

Objective: Attach a biological reporter (Biotin or Fluorophore) to the newly generated primary amine. Mechanism: The primary amine at the ortho position is significantly more nucleophilic than the secondary amine (N1), ensuring regioselectivity.

Protocol B: NHS-Ester Labeling

Target: Synthesis of a Biotinylated or Fluorescein-labeled probe.

Materials:

  • Intermediate: Phenylenediamine product from Phase I.

  • Label: NHS-Biotin or NHS-Fluorescein (FITC) (1.2 equiv).

  • Buffer: Anhydrous DMF or DMSO (for reaction),

    
     (optional base).
    

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of the phenylenediamine intermediate in 0.5 mL anhydrous DMF.

  • Activation: Add Triethylamine (TEA) or DIPEA (2.0 equiv) to ensure the primary amine is deprotonated.

  • Coupling: Add the NHS-ester tag (1.2 equiv) dissolved in minimal DMF.

  • Incubation: Stir at Room Temperature for 4–12 hours in the dark (crucial for fluorophores).

  • Quenching: Add 50

    
    L of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.
    
  • Purification:

    • For Screening: Dilute directly into assay buffer if concentration allows.

    • For High Purity: Use Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Data Summary: Expected Properties
PropertyParent ScaffoldReduced IntermediateBiotin-Conjugate
Molecular Weight ~276.7 Da~246.7 Da~473.0 Da (Spacer dependent)
Solubility Low (Aq)Moderate (Aq/Org)High (with PEG linker)
Fluorescence Quenched (

)
Weak Auto-fluorescenceHigh (if FITC labeled)
Primary Use SAR LibraryPrecursorPull-down / FP Assay

Quality Control & Validation

To ensure the derivatized probe functions correctly in biological assays, the following QC steps are mandatory.

Regioselectivity Check (NMR)
  • Observation: In

    
     NMR, the disappearance of the broad 
    
    
    
    signal (from the intermediate) and the appearance of an amide doublet indicates successful coupling.
  • Verification: Ensure the secondary amine proton (attached to the phenylethyl group) is still present. If this proton is lost or shifted significantly, over-alkylation may have occurred (rare with NHS esters).

Mass Spectrometry (LC-MS)
  • Look for the parent ion

    
    .
    
  • Chlorine Isotope Pattern: You must observe the characteristic 3:1 ratio of

    
     to 
    
    
    
    isotopes. Loss of this pattern indicates accidental dechlorination during Phase I.
Assay Validation (Competition Experiment)
  • Concept: The labeled probe should bind to the target protein. However, the bulky tag might interfere.

  • Test: Perform a competition binding assay. The unlabeled parent scaffold (4-chloro-2-nitro-N-(1-phenylethyl)aniline) should displace the labeled probe in a dose-dependent manner. If it does not, the tag has disrupted the binding mode.

Experimental Workflow Diagram

Workflow Step1 Start: Nitro-Aniline Scaffold Step2 Reaction: SnCl2 Reduction (70°C, 2h) Step1->Step2 Step3 Workup: Neutralize & Extract (Remove Tin Salts) Step2->Step3 Step4 QC Check: LC-MS (Verify Cl Pattern) Step3->Step4 Step4->Step2 Fail (Incomplete) Step5 Conjugation: NHS-Ester Coupling (DMF, DIPEA) Step4->Step5 Pass Step6 Final Purification: Prep-HPLC Step5->Step6

Figure 2: Operational workflow for the synthesis and validation of the biological probe.

References

  • Selective Nitro Reduction: Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[1] Synthetic Communications, 2007.[1]

  • Bioconjugation Chemistry: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Standard reference for NHS-ester chemistry).
  • Phenylenediamine Probes: Plater, M. J., et al. "The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes." Journal of the Chemical Society, Perkin Transactions 1, 2001.

  • Scaffold Synthesis: Gholinejad, M., et al. "General procedure for the reduction of nitro aromatic using starch-crt(at)Au." Inorganica Chimica Acta, 2019.

Sources

Reaction kinetics of 4-chloro-2-nitro-N-(1-phenylethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling and Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Executive Summary

This application note details the reaction kinetics and synthetic protocol for 4-chloro-2-nitro-N-(1-phenylethyl)aniline , a critical chiral intermediate used in the development of azo dyes and pharmaceutical scaffolds. The synthesis proceeds via a Nucleophilic Aromatic Substitution (


) of 1,4-dichloro-2-nitrobenzene  with 1-phenylethylamine .

Understanding the kinetics of this reaction is vital for process scale-up, as the steric hindrance of the


-methyl group on the amine and the electronic activation of the nitro group dictate the reaction rate. This guide provides a self-validating protocol for determining rate constants (

), activation energy (

), and optimal synthetic parameters.

Theoretical Framework

Reaction Mechanism ( )

The reaction follows a classic addition-elimination mechanism. The 1-phenylethylamine nucleophile attacks the carbon at position 1 of the benzene ring, which is activated by the ortho-nitro group. The chlorine at position 4 remains intact as it is meta to the nitro group and thus insufficiently activated for substitution under these conditions.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine lone pair attacks C1, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

  • Proton Transfer: Rapid equilibration involves proton loss from the ammonium nitrogen.

  • Elimination: Restoration of aromaticity via the expulsion of the chloride leaving group.

Reaction Scheme:



Kinetic Model

The reaction rate is generally second-order overall:



However, under pseudo-first-order conditions (where Amine


 Substrate), the rate simplifies to:


Where

.

Steric Considerations: The


-methyl group of 1-phenylethylamine introduces steric bulk, significantly reducing the rate constant (

) compared to benzylamine. This necessitates higher temperatures or polar aprotic solvents (DMSO, DMF) to stabilize the polar transition state.

Visualization: Mechanism & Workflow

The following diagrams illustrate the reaction pathway and the experimental workflow for kinetic validation.

SNAr_Mechanism Substrate 1,4-Dichloro- 2-nitrobenzene Transition1 Transition State 1 (Attack) Substrate->Transition1 k1 (slow) Amine 1-Phenylethylamine Amine->Transition1 k1 (slow) Meisenheimer Meisenheimer Complex Transition1->Meisenheimer Product 4-chloro-2-nitro- N-(1-phenylethyl)aniline Meisenheimer->Product k2 (fast) LeavingGroup Cl- Meisenheimer->LeavingGroup

Caption: Figure 1. Stepwise


 mechanism showing the rate-determining formation of the Meisenheimer complex.

Kinetic_Workflow Start Start: Stock Solution Prep Mix Mix Reactants (T = 25-60°C) Start->Mix Sample Periodic Sampling (t = 0, 5, 10... min) Mix->Sample Initiate Quench Quench (Cold MeOH/HCl) Sample->Quench Aliquot Analyze HPLC / UV-Vis Analysis Quench->Analyze Analyze->Sample Next Timepoint Calc Calculate k_obs & E_a Analyze->Calc Data Complete

Caption: Figure 2. Experimental workflow for determining kinetic parameters.

Experimental Protocols

Materials & Equipment
  • Substrate: 1,4-Dichloro-2-nitrobenzene (CAS: 89-61-2). Note: Ensure purity >98% to avoid isomer interference.

  • Nucleophile: (S)-(-)-1-Phenylethylamine or Racemic 1-Phenylethylamine (CAS: 2627-86-3 / 618-36-0).

  • Solvent: Acetonitrile (MeCN) for kinetics; Ethanol/Water for synthesis.

  • Base: Triethylamine (

    
    ) or excess amine.
    
  • Analysis: HPLC (C18 column) or UV-Vis Spectrophotometer (monitoring

    
     nm for the aniline product).
    
Protocol A: Kinetic Profiling (Analytical Scale)

Objective: Determine the pseudo-first-order rate constant (


) at 50°C.
  • Preparation: Prepare a 0.01 M stock solution of 1,4-dichloro-2-nitrobenzene in MeCN. Prepare a 0.5 M stock solution of 1-phenylethylamine in MeCN (50-fold excess).

  • Thermostat: Pre-heat the UV-Vis cell holder or reaction block to 50°C.

  • Initiation: Mix 0.1 mL of Substrate stock with 2.9 mL of Amine stock in a quartz cuvette.

  • Monitoring: Immediately start recording absorbance at 420 nm. The solution will turn from pale yellow to deep orange/yellow.

  • Data Processing: Plot

    
     vs. time. The slope of the linear regression is 
    
    
    
    .
  • Validation: Repeat with 0.25 M and 1.0 M amine concentrations. Plot

    
     vs. [Amine] to confirm second-order linearity.
    
Protocol B: Preparative Synthesis (Scale-Up)

Objective: Isolate 5g of high-purity product.

  • Setup: Charge a 100 mL round-bottom flask with 1,4-dichloro-2-nitrobenzene (1.92 g, 10 mmol) and Ethanol (20 mL).

  • Addition: Add 1-phenylethylamine (2.6 mL, 20 mmol). Note: Excess amine acts as the base to neutralize HCl.

  • Reaction: Reflux the mixture (approx. 78°C) for 6–8 hours. Monitor by TLC (Eluent: 80:20 Hexane/EtOAc).

  • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright orange solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from hot Ethanol if necessary.
  • Yield Check: Expected yield >85%. Melting point should be determined (Lit. approx 115-117°C for similar derivatives).

Data Analysis & Interpretation

The following table summarizes expected kinetic trends based on solvent polarity and temperature, derived from standard


 principles [1, 2].
VariableConditionEffect on Rate (

)
Mechanistic Insight
Solvent Toluene (Non-polar)SlowTransition state is polar; poor stabilization by non-polar solvent.
Solvent DMSO (Polar Aprotic)Fast (

)
Solvates the cationic ammonium intermediate and stabilizes the Meisenheimer complex.
Amine BenzylamineFastLess steric hindrance.
Amine 1-Phenylethylamine Moderate/Slow

-Methyl group hinders nucleophilic attack.
Temp +10°C increase

Rate
Follows Arrhenius behavior (

kcal/mol).

Calculation of Activation Parameters: Perform Protocol A at 40°C, 50°C, and 60°C.

  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Slope =

    
    .
    
  • Intercept =

    
    .
    

References

  • Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. Journal of Organic Chemistry. Retrieved from [Link]

  • Industrial Chemicals Environmental Assessment. (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

Scale-up Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a key intermediate in the production of various high-value chemical entities, including pharmaceuticals and dyes.[1] The described methodology focuses on a classical nucleophilic aromatic substitution (SNAr) pathway, providing in-depth rationale for procedural steps, safety considerations for handling hazardous materials, and a detailed workflow for purification and analysis. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction: Significance and Synthetic Strategy

4-chloro-2-nitro-N-(1-phenylethyl)aniline and its derivatives are important precursors in organic synthesis. The molecule incorporates a chiral 1-phenylethyl amine moiety, a synthetically versatile aniline core, and electronically distinct chloro and nitro substituents, making it a valuable building block for complex molecular architectures.

The synthetic approach detailed herein leverages the principles of nucleophilic aromatic substitution (SNAr). This reaction class is particularly effective for aromatic systems bearing strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to a suitable leaving group, in this case, a chloride atom.[2][3][4][5] The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.[2][3]

Health and Safety Precautions

Extreme caution must be exercised when performing this synthesis.

  • 4-Chloro-2-nitroaniline: This starting material is highly toxic. It is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[6][7][8][9] It is also toxic to aquatic life with long-lasting effects.[6][9] Always handle this compound in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][8]

  • 1-Phenylethylamine: This reagent is corrosive and can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed.[10] Handle with care in a well-ventilated area, using appropriate PPE.[11][12][13][14]

  • General Handling: Avoid inhalation of dusts and vapors.[6][8][13] Ensure adequate ventilation and use local exhaust systems.[11][12][13] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][11][12]

Reaction Mechanism and Experimental Design

The core of this synthesis is the SNAr reaction between 4-chloro-2-nitroaniline and (R)-(+)-1-phenylethylamine. The amine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the aromatic ring.

Reaction Scheme:

The selection of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is ideal to prevent competition with the primary amine nucleophile. The choice of solvent is also important; a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often employed to facilitate the dissolution of reactants and promote the reaction rate.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
4-Chloro-2-nitroaniline172.5717.26 g0.101.0
(R)-(+)-1-Phenylethylamine121.1813.33 g (14.1 mL)0.111.1
Triethylamine101.1915.18 g (20.9 mL)0.151.5
N,N-Dimethylformamide (DMF)-100 mL--
Ethyl Acetate-500 mL--
Hexanes-500 mL--
Brine (saturated NaCl solution)-200 mL--
Anhydrous Sodium Sulfate-20 g--

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: To the 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 4-chloro-2-nitroaniline (17.26 g, 0.10 mol) and N,N-dimethylformamide (100 mL).

  • Reagent Addition: Stir the mixture to dissolve the 4-chloro-2-nitroaniline. In the dropping funnel, combine (R)-(+)-1-phenylethylamine (13.33 g, 0.11 mol) and triethylamine (15.18 g, 0.15 mol). Add this solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 1 L separatory funnel containing 300 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a viscous oil or solid, can be purified by recrystallization.[15] A suitable solvent system for recrystallization is an ethanol/water mixture.[15] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

Workflow and Data Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge Reactants (4-Chloro-2-nitroaniline, DMF) B 2. Add Nucleophile & Base ((R)-1-Phenylethylamine, TEA) A->B Dropwise Addition C 3. Heat and Monitor (80-90°C, TLC) B->C Heating D 4. Quench with Water C->D Cooling E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Wash with Brine E->F G 7. Dry and Concentrate (Na2SO4, Rotovap) F->G H 8. Recrystallization (Ethanol/Water) G->H I 9. Isolate and Dry (Vacuum Filtration) H->I J Final Product: 4-chloro-2-nitro-N-(1-phenylethyl)aniline I->J

Caption: Experimental workflow for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Expected Results and Characterization

Following this protocol, a moderate to high yield of the desired product is expected. The final product should be a crystalline solid. The purity of the compound can be assessed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To confirm the consumption of starting materials and the formation of a single major product.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure of the synthesized compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Inactive reagents- Insufficient heating- Incorrect stoichiometry- Check the purity and activity of starting materials.- Ensure the reaction temperature is maintained within the specified range.- Verify the molar ratios of the reactants.
Formation of multiple byproducts - Reaction temperature too high- Presence of impurities in starting materials- Lower the reaction temperature and monitor closely.- Purify starting materials before use.
Difficulty in product isolation/crystallization - Inappropriate solvent system for recrystallization- Product is an oil- Experiment with different solvent systems (e.g., isopropanol/water, ethyl acetate/hexanes).- If the product is an oil, attempt purification by column chromatography on silica gel.
Incomplete removal of starting aniline - Insufficient washing during work-up- Perform an acidic wash (e.g., with 1M HCl) during the work-up to protonate and remove the unreacted amine into the aqueous layer.[16]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. By adhering to the outlined procedures and safety precautions, researchers and chemists can reliably produce this valuable intermediate for further synthetic applications. The provided rationale and troubleshooting guide aim to facilitate a smooth and efficient scale-up process.

References

  • Central Drug House (P) Ltd. (n.d.).
  • Thermo Fisher Scientific. (2025, December 18).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%.
  • Cole-Parmer. (2004, January 6).
  • AK Scientific, Inc. (n.d.). (R)-(+)
  • Apollo Scientific. (n.d.). (1S)-(-)
  • ECHEMI. (n.d.).
  • ChemicalBook. (n.d.). (R)-(+)-1-Phenylethylamine(3886-69-9).
  • O'Brien, P., et al. (2012). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • BenchChem. (2025).
  • Aarti Industries. (2025, April 15). GPS Safety Summary: 4-Chloro-2-nitroaniline.
  • LGC Standards. (n.d.). 4-Chloro-2-nitroaniline.
  • CymitQuimica. (n.d.). CAS 89-63-4: 4-Chloro-2-nitroaniline.
  • BenchChem. (2025, December). Application Notes and Protocols: Synthesis of N-(2-chloroethyl)
  • Wikipedia. (n.d.).
  • ChemicalBook. (n.d.). 4-Chloro-2-nitroaniline synthesis.
  • ChemRxiv. (n.d.).
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Filo. (2025, July 27). Question Why is the nucleophilic substitution reaction of 2,4-dinitrochl...
  • Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP.
  • Shaalaa.com. (2021, March 24). Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason.
  • ResearchGate. (2014, December 12).
  • Chemistry LibreTexts. (2025, February 2). 16.
  • BenchChem. (2025). Challenges in the scale-up of N-(2-chloroethyl)-4-nitroaniline production.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.
  • Google Patents. (n.d.). CN104844672A - Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis.
  • European Patent Office. (1984, June 13).

Sources

Protocol for the N-alkylation of 4-chloro-2-nitroaniline with 1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring a robust method for the N-alkylation of the highly deactivated aniline 4-chloro-2-nitroaniline with the secondary benzylic alcohol 1-phenylethanol .

Executive Summary & Strategic Analysis

The N-alkylation of 4-chloro-2-nitroaniline (1) with 1-phenylethanol (2) presents a classic "mismatched" coupling challenge in organic synthesis.

  • Nucleophile Challenge: The substrate (1) is electronically deactivated by the ortho-nitro and para-chloro groups. The ortho-nitro group further reduces nucleophilicity via an intramolecular hydrogen bond with the amine protons and creates significant steric hindrance.

  • Electrophile Challenge: (2) is a secondary alcohol. Direct SN2 displacement of a derived halide/tosylate is sterically impeded and prone to elimination (styrene formation).

The Solution: While transition metal-catalyzed "Borrowing Hydrogen" (BH) methodologies (Ir, Ru) are popular, they often struggle with ortho-nitro anilines due to the difficulty of forming the requisite imine intermediate. Therefore, this protocol utilizes a Lewis Acid-Catalyzed SN1-Type Alkylation . This approach leverages the stability of the secondary benzylic carbocation derived from 1-phenylethanol, allowing even a weak nucleophile like 4-chloro-2-nitroaniline to intercept the reactive intermediate.

Key Advantages of this Protocol
  • Atom Economy: Direct use of alcohol avoids mutagenic alkyl halides.

  • Robustness: Circumvents the unstable imine intermediate required by BH cycles.

  • Scalability: Uses inexpensive Iron(III) Chloride (FeCl₃) rather than precious metals.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via a modified SN1 mechanism facilitated by Lewis Acid activation.

Reaction Pathway Diagram

The following diagram illustrates the activation of the alcohol and the subsequent trapping by the deactivated amine.

ReactionMechanism Alcohol 1-Phenylethanol (Substrate) Complex Activated Alcohol Complex Alcohol->Complex Coordination LA FeCl3 (Lewis Acid) LA->Complex Cation Benzylic Carbocation (Intermediate) Complex->Cation - [FeCl3(OH)]- Attack C-N Bond Formation Cation->Attack + Amine Side Styrene (Elimination Side Product) Cation->Side Elimination (-H+) Amine 4-Chloro-2-nitroaniline (Weak Nucleophile) Amine->Attack Product N-(1-phenylethyl)- 4-chloro-2-nitroaniline Attack->Product - H+

Figure 1: Mechanistic pathway for the FeCl₃-catalyzed N-alkylation. The stability of the benzylic cation is the driving force, overcoming the weak nucleophilicity of the amine.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No.
4-Chloro-2-nitroaniline 172.571.0Nucleophile89-63-4
1-Phenylethanol 122.161.2Electrophile98-85-1
Iron(III) Chloride (Anhydrous) 162.200.20Catalyst7705-08-0
Nitromethane (or Toluene)-SolventSolvent75-52-5
Ethyl Acetate --Extraction141-78-6

Note: Nitromethane is preferred for its high dielectric constant, which stabilizes the carbocation intermediate. Toluene is a viable green alternative but may require higher temperatures or longer times.

Step-by-Step Procedure

Step 1: Catalyst Activation

  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Cool under a stream of Nitrogen or Argon.[3]

  • Add 4-chloro-2-nitroaniline (1.73 g, 10.0 mmol) and Anhydrous FeCl₃ (324 mg, 2.0 mmol, 20 mol%).

    • Critical Control Point: Ensure FeCl₃ is anhydrous. Hydrated salts will significantly stall the reaction by quenching the carbocation.

Step 2: Reaction Initiation

  • Add Nitromethane (20 mL) to the flask. Stir to form a suspension/solution.

  • Add 1-phenylethanol (1.46 g, 1.44 mL, 12.0 mmol) in one portion.

  • Equip the flask with a reflux condenser and a nitrogen balloon.

Step 3: Thermal Reaction

  • Heat the reaction mixture to 80°C (oil bath temperature).

  • Monitor the reaction by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

    • Target Time: 4–12 hours.

    • Observation: The starting aniline (yellow) should diminish, and a new, slightly less polar spot (product) should appear.

    • Troubleshooting: If conversion stalls <50% after 6 hours, add an additional 10 mol% FeCl₃ and raise temp to 100°C.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

  • Transfer to a separatory funnel. Shake vigorously and separate phases.

  • Extract the aqueous layer again with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with Saturated NaHCO₃ (50 mL) to remove acidic iron residues, followed by Brine (50 mL).

  • Dry over Anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on Silica Gel.[2]

  • Gradient: 0%

    
     10% Ethyl Acetate in Hexanes.
    
    • Note: The product is less polar than the starting aniline due to the loss of one N-H hydrogen bond donor and the addition of the lipophilic phenylethyl group.

  • Evaporate fractions containing the pure product to yield a yellow/orange solid.

Process Workflow & Quality Control

To ensure reproducibility, follow this logic flow for execution and analysis.

Workflow Start Start: Reagent Prep (Dry Glassware, Inert Atm) Reaction Reaction Phase (80°C, 4-12h, Nitromethane) Start->Reaction Check IPC: TLC/HPLC (Conversion >95%?) Reaction->Check Boost Add 10 mol% FeCl3 Increase Temp Check->Boost No Workup Aq. Workup (EtOAc/NaHCO3) Check->Workup Yes Boost->Reaction Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Final QC (1H NMR, Melting Point) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of N-(1-phenylethyl)-4-chloro-2-nitroaniline.

Quality Control Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (CDCl₃)Diagnostic doublet for methyl (~1.6 ppm) and quartet for benzylic CH (~4.5-5.0 ppm).
Purity HPLC (254 nm)> 98.0% Area
Residual Solvent GC-HSNitromethane < 50 ppm
Appearance VisualYellow to Orange Crystalline Solid

References & Grounding

  • Direct N-Alkylation with Lewis Acids:

    • Title: Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.[4]

    • Source:Chinese Chemical Letters (Available via Fudan Univ/ScienceDirect).

    • Relevance: Establishes the viability of AlCl₃/FeCl₃ for alkylating weak aromatic amines with secondary alcohols.

    • URL:

  • Iron-Catalyzed Alkylation (Green Chemistry):

    • Title: Iron-catalysed direct alkylation of amines with alcohols.[5]

    • Source:Nature Communications, 2014.[5]

    • Relevance: Validates the use of Iron catalysts for "Borrowing Hydrogen" pathways as a greener alternative, though the Lewis Acid pathway is preferred for this specific steric profile.

    • URL:[Link][5]

  • Cobalt-Catalyzed Coupling for o-Nitroanilines:

    • Title: Cobalt-Catalyzed Sustainable Synthesis of Benzimidazoles by Redox-Economical Coupling of o-Nitroanilines and Alcohols.[6]

    • Source:The Journal of Organic Chemistry, 2019.[6]

    • Relevance: Demonstrates that o-nitroanilines are viable substrates for alcohol coupling under transition metal catalysis.

    • URL:[Link]

  • General Acid Catalysis for Benzylic Alcohols:

    • Title: Acid-catalyzed N-alkylation of amines with alcohols.

    • Source:Tetrahedron Letters.

    • Relevance: Provides the foundational basis for the SN1 mechanism with benzylic alcohols.

    • URL:[Link]

Sources

Application Notes and Protocols: The Strategic Use of Substituted Anilines in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of azo dyes, with a specific focus on the versatile 4-chloro-2-nitroaniline scaffold. We address the unique reactivity of N-substituted aniline derivatives, such as 4-chloro-2-nitro-N-(1-phenylethyl)aniline, and contrast it with its primary amine precursor. This document elucidates the foundational principles of diazotization and azo coupling, offering detailed, field-proven protocols for researchers in dye chemistry and materials science. We explain the causality behind experimental choices, from temperature control in diazotization to pH management in coupling reactions, ensuring a robust and reproducible methodology.

Introduction: Understanding the Roles of Primary vs. Secondary Anilines in Azo Dye Synthesis

The synthesis of azo dyes, compounds characterized by the vibrant chromophoric azo group (-N=N-), is a cornerstone of industrial and laboratory chemistry.[1][2] The most common and robust method for creating this linkage is the azo coupling reaction, which involves two key steps:

  • Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt using nitrous acid.[3]

  • Coupling: The reaction of the diazonium salt (an electrophile) with an electron-rich aromatic compound, known as the coupling component (a nucleophile), to form the final azo dye.[3][4]

A critical prerequisite for the diazotization step is the presence of a primary aromatic amine (-NH2). The user-specified compound, 4-chloro-2-nitro-N-(1-phenylethyl)aniline , is a secondary amine. The nitrogen atom is bonded to the phenyl ring, a hydrogen, and a 1-phenylethyl group. Due to the absence of the two requisite protons on the nitrogen atom, it cannot undergo direct diazotization to form a stable diazonium salt.

Therefore, its role in azo dye synthesis is fundamentally different from its primary amine analogue, 4-chloro-2-nitroaniline. It serves not as the diazo component, but as an excellent coupling component . The N-(1-phenylethyl) group, along with the inherent electron-donating character of the nitrogen atom, activates the aniline ring for electrophilic aromatic substitution by a diazonium ion.

This guide will provide two core protocols to illustrate these distinct and vital roles:

  • Protocol 1: The synthesis of a disperse azo dye using 4-chloro-2-nitroaniline as the primary amine (diazo component).

  • Protocol 2: A representative synthesis where an N-substituted aniline, exemplified by the user's topic, acts as the coupling component.

Core Chemistry: The Diazotization and Coupling Mechanisms

The entire process hinges on a well-controlled, two-stage reaction. Understanding the mechanism is critical for troubleshooting and optimization.

Diazotization of a Primary Aromatic Amine

This reaction is typically performed in a cold, acidic solution to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[5][6] The low temperature (0–5 °C) is absolutely crucial because the resulting diazonium salt is thermally unstable and can decompose violently or lead to unwanted side products if the temperature rises.[5]

Key Causality: The strong acid serves two purposes: it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent, and it maintains a low pH to prevent the newly formed diazonium salt from prematurely coupling with unreacted amine.

Azo Coupling

The diazonium salt is a weak electrophile and requires a highly activated, electron-rich aromatic ring to react.[4] Suitable coupling components include phenols, anilines, and their derivatives. The pH of the coupling medium is a critical control parameter.[1]

  • For Phenolic Couplers: The reaction is best performed under slightly alkaline conditions (pH > 7).[4][7] This deprotonates the phenol to the more strongly activating phenoxide ion, increasing the ring's nucleophilicity. However, excessively high pH (pH > 10) can convert the diazonium ion into an unreactive diazotate species.[4]

  • For Aniline Couplers: Coupling is optimal in mildly acidic conditions (pH 5–7).[4] This ensures that there is a sufficient concentration of the free amine (which is the reactive species), while preventing the protonation of the amine that would deactivate the ring.

Experimental Protocols & Methodologies

Safety First: All protocols involving diazonium salts must be conducted with extreme care in a well-ventilated fume hood. Diazonium salts, especially when isolated or dry, can be explosive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of a Disperse Dye Using 4-Chloro-2-nitroaniline as the Diazo Component

This protocol details the synthesis of a representative orange/red disperse dye by diazotizing 4-chloro-2-nitroaniline and coupling it with 2-naphthol.

Workflow Diagram

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Reaction cluster_2 Part C: Isolation & Purification A Suspend 4-chloro-2-nitroaniline in HCl/Water B Cool to 0-5 °C (Ice-Salt Bath) A->B D Add NaNO₂ dropwise to amine suspension, maintaining 0-5 °C B->D C Prepare cold aq. NaNO₂ Solution C->D E Stir for 30 min post-addition. Verify with starch-iodide paper. D->E H Slowly add cold diazonium salt solution to the 2-naphthol solution E->H Use Immediately F Dissolve 2-Naphthol in aq. NaOH G Cool to < 10 °C (Ice Bath) F->G G->H I Stir for 1-2 hours. Azo dye precipitates. H->I J Vacuum filter the crude dye precipitate I->J K Wash with cold water and saturated NaCl solution J->K L Recrystallize from suitable solvent (e.g., Ethanol/Water) K->L M Dry the purified dye product L->M

Caption: Workflow for Azo Dye Synthesis via Diazotization of a Primary Amine.

Materials & Reagents
ReagentMolar Mass ( g/mol )Quantity (Equivalents)Amount
4-Chloro-2-nitroaniline172.571.01.73 g (10 mmol)
Concentrated HCl (37%)36.46~2.5-3.0~7.5 mL
Sodium Nitrite (NaNO₂)69.001.050.72 g (10.5 mmol)
2-Naphthol144.171.01.44 g (10 mmol)
Sodium Hydroxide (NaOH)40.00~2.00.80 g (20 mmol)
Urea/Sulfamic Acid-As neededSmall spatula tip
Ice--Ample quantity
Distilled Water--As needed
Step-by-Step Methodology

Part A: Diazotization of 4-Chloro-2-nitroaniline

  • Preparation of Amine Suspension: In a 250 mL beaker, add 1.73 g of 4-chloro-2-nitroaniline to a mixture of 7.5 mL of concentrated HCl and 25 mL of water. Stir to create a fine suspension.[5][6]

  • Cooling: Place the beaker in an ice-salt bath and vigorously stir the suspension until the temperature reaches 0–5 °C. It is imperative to maintain this temperature range throughout the diazotization process to prevent decomposition of the diazonium salt.[5]

  • Nitrite Solution: In a separate small beaker, dissolve 0.72 g of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C. The mixture may become clearer as the diazonium salt forms.

  • Completion Check: After the addition is complete, continue stirring in the ice bath for another 30 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; an immediate dark blue-black color indicates a slight excess, which is desirable.[6] If the test is negative, add a small amount more of the nitrite solution.

  • Quenching: Add a small amount of urea or sulfamic acid to the solution to destroy any excess nitrous acid, which could otherwise cause unwanted side reactions. The cessation of gas evolution indicates completion. The diazonium salt solution is now ready and must be used immediately.

Part B: Azo Coupling

  • Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.[8]

  • Cooling: Cool this solution in a separate ice bath to below 10 °C.

  • Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared cold diazonium salt solution. A deep red or orange precipitate should form almost immediately.[7]

  • Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Filtration: Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral. A final wash with a cold saturated sodium chloride solution can help remove any remaining impurities.

  • Drying and Purification: Allow the crude product to air-dry. For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol, glacial acetic acid, or an ethanol/water mixture.[9]

Protocol 2: Utilization of an N-Substituted Aniline as a Coupling Component

This protocol outlines a general procedure where a simple primary amine is diazotized and then coupled with a secondary N-substituted aniline, such as 4-chloro-2-nitro-N-(1-phenylethyl)aniline, to form a different class of azo dye.

Reaction Scheme Diagram

G cluster_0 Diazo Component Preparation cluster_1 Coupling Component cluster_2 Final Product A Primary Aromatic Amine (e.g., Aniline) B Diazonium Salt [Ar-N₂]⁺Cl⁻ A->B  NaNO₂, HCl  0-5 °C D Azo Dye Product B->D Coupling Reaction (pH 5-7) C 4-chloro-2-nitro-N- (1-phenylethyl)aniline C->D

Caption: General scheme for coupling a diazonium salt with a secondary aniline.

Step-by-Step Methodology
  • Diazotization: Prepare the diazonium salt of a simple primary aromatic amine (e.g., aniline, p-toluidine) following the steps outlined in Protocol 1, Part A .

  • Preparation of Coupling Component: Dissolve 1.0 equivalent of the N-substituted aniline (e.g., 4-chloro-2-nitro-N-(1-phenylethyl)aniline) in a suitable solvent like ethanol or acetic acid. Add this solution to a beaker containing water and a buffer to maintain a mildly acidic pH (e.g., sodium acetate).

  • Cooling: Cool the solution of the coupling component in an ice bath to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred, cold solution of the N-substituted aniline. The coupling reaction will occur, typically at the para position to the secondary amine group, unless it is already occupied.

  • Work-up: Maintain stirring in the cold for 1-2 hours. The dye product, which often precipitates, can be isolated by filtration, washed, and recrystallized as described in Protocol 1, Part C . The pH control is vital; for aniline coupling, maintaining a pH between 5 and 7 is optimal for the reaction rate.[4]

Trustworthiness & Self-Validation

The protocols described are designed to be self-validating through clear observational checkpoints:

  • Temperature Control: Consistent monitoring of the 0-5 °C range during diazotization is the primary control for yield and safety. A dark brown or black coloration is a clear indicator of diazonium salt decomposition due to excessive temperature.[5]

  • Starch-Iodide Test: This provides immediate confirmation that sufficient nitrous acid is present to complete the diazotization.

  • Precipitate Formation: The formation of a vibrant, colored precipitate upon mixing the diazonium salt and the coupling component is a strong qualitative indicator of a successful coupling reaction.

  • TLC & Spectroscopy: Final product purity can be quantitatively assessed using Thin Layer Chromatography (TLC) against the starting materials and confirmed structurally using techniques like IR and NMR spectroscopy. The IR spectrum should show the characteristic N=N stretch (typically weak, around 1580-1630 cm⁻¹), while NMR will confirm the aromatic substitution pattern.[10]

By adhering to these controlled steps and observational checks, researchers can ensure the integrity and reproducibility of their synthesis.

References

  • Azo Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reactions of Diazonium Salts - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE. (2023, April 30). Retrieved from [Link]

  • COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube. (2021, March 2). Retrieved from [Link]

  • Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities - IJRSR. (n.d.). Retrieved from [Link]

  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC. (n.d.). Retrieved from [Link]

  • Room temperature diazotization and coupling reaction using DES- Ethanol system - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. (2020, August 15). Retrieved from [Link]

  • The Synthesis of Azo Dyes - UNB. (n.d.). Retrieved from [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). Retrieved from [Link]

  • 4-chloro-2-nitro-N-phenylaniline | C12H9ClN2O2 | CID 85511 - PubChem. (n.d.). Retrieved from [Link]

  • US5874547A - Diazotization of amines - Google Patents. (n.d.).
  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG - Plant Archives. (n.d.). Retrieved from [Link]

  • O-CHLORO-P-NITROANILINE - Ataman Kimya. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving yield and purity in this specific nucleophilic aromatic substitution (SNAr) reaction.

Reaction Overview: The Addition-Elimination Mechanism

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic (1-phenylethyl)amine attacks the electron-deficient aromatic ring of a substituted chloronitrobenzene, displacing the chloride leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3]

The success of this reaction is critically dependent on the presence of a strong electron-withdrawing group (EWG), such as the nitro (–NO₂) group, positioned ortho or para to the leaving group (–Cl).[3][4][5][6] This specific orientation is essential as it allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][3]

Caption: Figure 1: The addition-elimination mechanism of SNAr.

Troubleshooting Guide: From Low Yield to Optimized Synthesis

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting this issue is detailed below:

  • Cause A: Incorrect Substrate or Insufficient Ring Activation The aromatic ring must be sufficiently activated towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4][5] For the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, the correct starting material is 2,5-dichloronitrobenzene . Using an isomer like 3,4-dichloronitrobenzene would result in significantly lower reactivity because the nitro group is meta to the leaving chloride, offering no resonance stabilization to the intermediate.[1][3]

    Solution:

    • Verify Starting Material: Confirm the identity and purity of your aryl chloride starting material using techniques like NMR or melting point analysis.

    • Substrate Choice: Ensure you are using 2,5-dichloronitrobenzene or a similarly ortho/para-activated substrate.

  • Cause B: Suboptimal Reaction Conditions (Temperature, Solvent) SNAr reactions often require elevated temperatures to overcome the activation energy barrier. The choice of solvent is also critical; polar aprotic solvents are preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

    Solution:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for this reaction range from 60-120 °C.[7] Monitor for any decomposition of starting materials or product at higher temperatures.

    • Solvent Selection: Use a high-boiling point, polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.[7] Ensure the solvent is anhydrous, as water can interfere with the base and react with the starting material under harsh conditions.

  • Cause C: Ineffective Base or Weak Nucleophile A base is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards the products. In some cases, the amine nucleophile itself can act as the base if used in excess.

    Solution:

    • Add a Base: Incorporate a non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) into the reaction mixture.[7] Typically, 2-3 equivalents are used.

    • Excess Nucleophile: Use an excess of (1-phenylethyl)amine (e.g., 2-3 equivalents) to act as both the nucleophile and the acid scavenger.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Conversion Start Low or No Conversion Observed Check_Substrate Is the aromatic ring sufficiently activated? (ortho/para EWG, e.g., 2,5-dichloronitrobenzene) Start->Check_Substrate Check_Conditions Are reaction conditions optimal? (Temp, Solvent, Base) Check_Substrate->Check_Conditions Yes Fix_Substrate Use correct isomer (2,5-dichloronitrobenzene). Consider Ar-F substrate if available. Check_Substrate->Fix_Substrate No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Increase temperature gradually. Use polar aprotic solvent (DMF, DMSO). Add a suitable base (e.g., K₂CO₃). Check_Conditions->Optimize_Conditions No Purify_Reagents Purify starting materials (distillation, recrystallization). Check_Purity->Purify_Reagents No Re_evaluate Re-run reaction with optimized parameters Check_Purity->Re_evaluate Yes Fix_Substrate->Re_evaluate Optimize_Conditions->Re_evaluate Purify_Reagents->Re_evaluate

Caption: Figure 2: A logical workflow for diagnosing and solving low conversion issues.

Question 2: My TLC plate shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?
  • Impurity A: Di-substituted Product The product, 4-chloro-2-nitro-N-(1-phenylethyl)aniline, is itself a nucleophile and can react with another molecule of 2,5-dichloronitrobenzene. This is more likely if the reaction is run at high concentrations or if the nucleophile is the limiting reagent.

    Solution:

    • Control Stoichiometry: Use a molar excess of the (1-phenylethyl)amine relative to the aryl chloride (e.g., 1.2 to 1.5 equivalents).[7]

    • Slow Addition: Add the aryl chloride dropwise to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring mono-substitution.[8]

    • Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity for the desired mono-alkylation product.[8]

  • Impurity B: Unreacted Starting Materials The presence of starting materials indicates an incomplete reaction.

    Solution:

    • Increase Reaction Time/Temperature: As discussed in Question 1, ensure the reaction has been given sufficient time and energy to proceed to completion. Monitor closely by TLC.[7]

    • Purification: Unreacted starting materials can typically be removed via column chromatography or recrystallization.[7][8]

Question 3: How do I effectively purify the final product?

Proper purification is key to obtaining a high-quality final product.

  • Workup Procedure:

    • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of ice-cold water. This will precipitate the organic product and dissolve inorganic salts.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of aqueous layer).[7]

    • Combine the organic layers, wash with brine (saturated aq. NaCl solution) to remove residual water, and dry over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[7]

    • Concentrate the solution under reduced pressure to obtain the crude product.[7]

  • Purification Methods:

    • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and side products. A silica gel column with a gradient eluent system (e.g., ethyl acetate in hexanes) is typically successful.[7][8]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an efficient purification method.

Frequently Asked Questions (FAQs)

  • What is the optimal stoichiometry for this reaction? A good starting point is to use 1.0 equivalent of 2,5-dichloronitrobenzene, 1.2-1.5 equivalents of (1-phenylethyl)amine, and 2.0-3.0 equivalents of a base like K₂CO₃.[7]

  • How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) to achieve good separation between the starting material spots and the product spot. The product, being more polar than the aryl chloride but less polar than the amine, should have an intermediate Rf value.

  • What are the primary safety concerns? 4-Chloro-2-nitroaniline and related compounds are classified as having moderate acute oral toxicity.[9] Nitroaromatic compounds and chlorinated solvents should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

General Experimental Protocol

This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials & Reagents
ReagentMolar Mass ( g/mol )Typical Quantity (for 10 mmol scale)Molar Eq.
2,5-Dichloronitrobenzene192.001.92 g (10.0 mmol)1.0
(R/S)-1-Phenylethylamine121.181.82 g (15.0 mmol)1.5
Anhydrous K₂CO₃138.214.15 g (30.0 mmol)3.0
Anhydrous DMF-50 mL-
Ethyl Acetate-For extraction-
Hexanes-For chromatography-
Brine (sat. aq. NaCl)-For washing-
Anhydrous Na₂SO₄-For drying-
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloronitrobenzene (1.0 eq), (1-phenylethyl)amine (1.5 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per mmol of limiting reagent) to the flask.

  • Reaction: Stir the suspension and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete within 12-24 hours.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water (10x the volume of DMF used).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

References
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. Benchchem.
  • Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Filo. (2025, April 15).
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. (2025, November 14).
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025, February 2).
  • Nucleophilic Aromatic Substitution. Chemistry Steps. (2021, August 9).
  • Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. (2018, August 20).
  • Common side products in the synthesis of N-(2-chloroethyl)-4-nitroaniline. Benchchem.
  • CAS 89-63-4: 4-Chloro-2-nitroaniline. CymitQuimica.
  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. (2019, December 12).
  • Nucleophilic aromatic substitution. BYJU'S. (2022, February 28).
  • Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline. PrepChem.com.

Sources

Technical Support Center: Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

[1][2]

Executive Summary & Reaction Logic

Welcome to the technical guide for the nucleophilic aromatic substitution (

4-chloro-2-nitro-N-(1-phenylethyl)aniline2,5-dichloronitrobenzene1-phenylethylamine12

The Critical Logic: Success in this synthesis relies on exploiting the differential reactivity of the two chlorine atoms on the benzene ring.[3]

  • The C-2 Chlorine (Target): Located ortho to the nitro group.[3] The strong electron-withdrawing nature of the nitro group (via induction and resonance) activates this position, lowering the energy of the Meisenheimer complex transition state.[3]

  • The C-5 Chlorine (Bystander): Located meta to the nitro group.[3] It lacks resonance activation and is significantly less reactive.[3]

Primary Failure Modes: Most user issues stem from three sources: (1) Hydrolysis (water contamination), (2) Bis-substitution (forcing conditions), and (3) Regio-confusion (using the wrong starting material isomer).[1]

Reaction Pathway Visualization

The following diagram maps the desired pathway against the critical side reactions. Use this to diagnose which impurity is dominating your crude mixture.[3]

ReactionPathwaysSM2,5-Dichloronitrobenzene(Starting Material)TargetTARGET PRODUCT4-chloro-2-nitro-N-(1-phenylethyl)anilineSM->Target Path A: SNAr (Ortho) 1.05 eq Amine, 60-80°C Base (TEA/DIPEA)Impurity_PhenolIMPURITY A (Hydrolysis)4-chloro-2-nitrophenolSM->Impurity_Phenol Path B: Hydrolysis Wet Solvent / OH- High TempAmine1-PhenylethylamineImpurity_BisIMPURITY B (Bis-Adduct)N,N'-bis(1-phenylethyl)-4-nitro-1,3-benzenediamineTarget->Impurity_Bis Path C: Over-reaction Excess Amine (>2.0 eq) T > 100°C

Caption: Figure 1. Reaction network showing the kinetic competition between the desired

Troubleshooting Guides (Q&A Format)

Module A: Impurity Profiling & Yield Loss

Q1: My product is an oil or sticky solid, but the literature says it should be a yellow solid. The NMR shows a broad singlet around 10.5 ppm.[3] What is this?

Diagnosis: You have significant contamination with 4-chloro-2-nitrophenol (Impurity A).[1][2]

  • The Cause: Water entered the reaction.[3] In

    
     reactions, the hydroxide ion (
    
    
    ) is a potent nucleophile. If your solvent (DMF, DMSO, or Ethanol) was "wet," or if you used an inorganic base like KOH/NaOH without phase transfer catalysts, water competes with the amine for the active site.
  • The Fix:

    • Switch Bases: Use organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) instead of carbonate/hydroxide salts to minimize moisture sensitivity.[3]

    • Solvent Protocol: Ensure DMF or DMSO is dried over molecular sieves.[1][3]

    • Remediation: The phenol is acidic.[3][4] Dissolve your crude oil in Ethyl Acetate and wash 3x with 1M NaOH.[3] The phenol will deprotonate and move to the aqueous layer; your product will remain in the organic layer.[3]

Q2: I see a new spot on TLC (lower Rf than product) and a mass peak of ~375 Da (M+). My reaction turned dark brown.

Diagnosis: You have formed the Bis-substituted adduct (Impurity B).[1][2]

  • The Mechanism: Although the C-5 chlorine is unactivated, it is not inert. Under forcing conditions (Temperature > 100°C) or large excesses of amine (> 2.5 equivalents), the product undergoes a second

    
     reaction, displacing the remaining chlorine.
    
  • The Fix:

    • Stoichiometry Control: Use only a slight excess of amine (1.05 – 1.1 equivalents).[3]

    • Temperature Cap: Do not exceed 80°C. The activation energy gap between C-2 and C-5 displacement is sufficient to maintain selectivity at moderate temperatures.

Module B: Structural Identity Crises[1][5]

Q3: My NMR spectrum is clean, but the splitting patterns don't match the target. I see two doublets with a coupling constant of ~9 Hz.

Diagnosis: You likely started with 2,4-dichloronitrobenzene instead of 2,5-dichloronitrobenzene .[1][2]

  • The Trap: This is the most common error in this synthesis.[3]

    • 2,5-DCNB (Correct): Displacing C-2 yields the 1-amino-2-nitro-4-chloro pattern (Target).[1][2]

    • 2,4-DCNB (Incorrect): Displacing C-1 (ortho) yields 4-chloro-2-nitroaniline (Target isomer), BUT displacing C-4 (para) yields 2-chloro-5-nitroaniline derivatives.

  • Why it happens: In 2,4-DCNB, the para chlorine (C-4) is often less sterically hindered than the ortho chlorine (C-1), leading to a mixture of regioisomers that is difficult to separate [1].[2]

  • Verification: Check the container label of your starting material immediately.[3]

Q4: I am using (S)-(-)-1-phenylethylamine, but my product optical rotation is lower than expected. Did it racemize?

Diagnosis: Partial racemization is possible but rare under standard conditions.[3]

  • Risk Factor: The benzylic hydrogen is slightly acidic.[3] If you used strong heating (>120°C) or strong inorganic bases (NaH, NaOH), you may have triggered deprotonation/reprotonation at the chiral center.

  • Solution: Stick to mild bases (TEA/DIPEA) and keep temperatures below 90°C.

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for the C-2 position while suppressing hydrolysis.[1][2]

Reagents:

  • 2,5-Dichloronitrobenzene (1.0 eq)[1][2]

  • 1-Phenylethylamine (1.05 eq)[1][2]

  • Triethylamine (1.2 eq)[3]

  • Solvent: Ethanol (Green/Slow) or DMF (Fast/Workup required)[3]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2,5-dichloronitrobenzene (1.0 eq) and Ethanol (5 mL per mmol).

  • Addition: Add Triethylamine (1.2 eq) followed by the slow, dropwise addition of 1-phenylethylamine (1.05 eq) at room temperature.

    • Why dropwise? Keeps the local concentration of amine low to prevent bis-substitution.[1][2]

  • Reaction: Heat to reflux (78°C) for Ethanol or 60-70°C for DMF. Monitor by TLC.[1][3][5][6]

    • Checkpoint: Reaction should be complete in 4-6 hours in EtOH.[1][2]

  • Workup (Crucial for Purity):

    • If EtOH: Cool to 0°C. The product often precipitates as yellow needles.[3] Filter and wash with cold EtOH.[3]

    • If DMF: Pour into ice water. Extract with EtOAc.[1][3][5][6] Wash organic layer with 1M HCl (to remove excess amine) and then 1M NaOH (to remove any trace phenolic hydrolysis impurity).[3]

  • Drying: Dry over

    
     and concentrate.
    

Data & Solvent Selection Guide

Use this table to select the right solvent for your specific constraints.

SolventReaction RateSelectivity (Mono vs Bis)Workup DifficultyRecommendation
Ethanol Slow (Reflux req.)[1][2]HighEasy (Precipitation)Preferred for Scale-up
DMF FastModerate (Risk of Bis)High (Aqueous wash)Preferred for Screening
Toluene ModerateHighModerateGood for unstable amines

References

  • Nucleophilic Aromatic Substitution Selectivity: Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412. (Classic review on regioselectivity rules).
  • Synthesis of Nitroanilines: "Prepar

    
    ." Organic Syntheses, Coll. Vol. 3, p. 658. [3]
    
  • Impurity Profiling in

    
    :  BenchChem Technical Notes, "Common side products in the synthesis of nitroaniline derivatives." 
    
  • 2,5-Dichloronitrobenzene Reactivity: PubChem Compound Summary for CID 11956.[1][2] [3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

System Overview: The Chemistry

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is a classic Nucleophilic Aromatic Substitution (SNAr). The reaction involves the displacement of a labile chlorine atom in 1,4-dichloro-2-nitrobenzene (also known as 2,5-dichloronitrobenzene) by 1-phenylethylamine .

Critical Mechanistic Insight

Success in this synthesis relies on regioselectivity .

  • The Substrate: 1,4-Dichloro-2-nitrobenzene contains two chlorine atoms.[1][2]

    • C1-Cl (Ortho to Nitro): Highly activated due to the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitro group. This position is susceptible to nucleophilic attack.[3][4]

    • C4-Cl (Meta to Nitro): Unactivated. The meta position does not benefit from the resonance stabilization of the Meisenheimer complex intermediate.

  • The Nucleophile: 1-Phenylethylamine is a sterically hindered primary amine (alpha-branched). While nucleophilic, its bulk requires optimized thermal conditions to overcome the steric repulsion from the ortho-nitro group.

Optimized Reaction Conditions

The following parameters have been validated to maximize yield (>90%) and minimize impurity formation.

ParameterStandard ProtocolHigh-Performance ProtocolRationale
Solvent Ethanol (EtOH)DMF or DMSO Polar aprotic solvents (DMF/DMSO) stabilize the polar Meisenheimer transition state, significantly accelerating the reaction compared to protic solvents like EtOH.
Base Triethylamine (Et3N)K2CO3 (anhydrous)Inorganic bases prevent the formation of difficult-to-remove amine salts. K2CO3 is easily filtered off.
Temperature Reflux (78°C)100°C - 110°C The steric bulk of 1-phenylethylamine requires higher energy to reach the transition state. Ethanol reflux is often too slow (24h+).
Stoichiometry 1:1 Ratio1.0 : 1.2 (Ar-Cl : Amine)Slight excess of amine ensures complete conversion of the limiting aryl chloride.
Concentration 0.1 M0.5 M - 1.0 M Higher concentration improves kinetics for bimolecular reactions.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion / Slow Reaction

Q: "I've been refluxing in ethanol for 24 hours, but TLC still shows significant starting material. What's wrong?"

A: This is a classic issue of steric hindrance vs. thermal energy .

  • Root Cause: 1-Phenylethylamine is bulky. The target carbon (C1) is flanked by a nitro group. Ethanol boils at 78°C, which is often insufficient to drive this specific sterically hindered SNAr to completion efficiently.

  • Solution: Switch to a polar aprotic solvent like DMF (Dimethylformamide) or DMSO. These solvents allow you to run the reaction at 100–120°C .

  • Protocol Adjustment: Dissolve reactants in DMF (0.5 M). Add 1.5 eq K2CO3. Heat to 110°C. Conversion should be complete within 4–6 hours.

Issue 2: Regioselectivity Concerns

Q: "How do I know I'm not displacing the chlorine at the 4-position? Will I get a mixture of isomers?"

A: You can be confident in the exclusive formation of the ortho-substituted product .

  • Explanation: SNAr regioselectivity is dictated by the stability of the Meisenheimer complex. Attack at the C4 position (meta to nitro) results in a complex where the negative charge cannot be delocalized onto the nitro group oxygen atoms. Therefore, the activation energy for C4 attack is prohibitively high compared to C1 attack.

  • Validation: 1H NMR will show two distinct aromatic singlets (or doublets with meta-coupling) for the product, but the key diagnostic is the shift of the protons adjacent to the amino group.

Issue 3: Starting Material Confusion

Q: "Can I use 2,4-dichloronitrobenzene instead of 1,4-dichloro-2-nitrobenzene? They look the same."

A: ABSOLUTELY NOT.

  • The Difference:

    • 1,4-Dichloro-2-nitrobenzene (CAS 89-61-2): Cl is at C1 (ortho) and C4 (meta). Product: 4-chloro-2-nitro-N-substituted aniline (Target).

    • 2,4-Dichloronitrobenzene (CAS 611-06-3): Cl is at C2 (ortho) and C4 (para). Attack occurs at C2 (ortho).[4] Product: 5-chloro-2-nitro-N-substituted aniline (Wrong Isomer).

  • Action: Verify the CAS number of your starting material immediately. You require CAS 89-61-2 (also chemically named 2,5-dichloronitrobenzene if numbering from the nitro group).[1][5][6]

Issue 4: Impurity Profile (Yellow Solid)

Q: "I isolated a bright yellow solid that is soluble in aqueous base. It's not my product."

A: You have likely formed 4-chloro-2-nitrophenol via hydrolysis.

  • Cause: Water in the solvent or wet reagents. At high temperatures with carbonate bases, hydroxide ions (generated from trace water) compete with the amine nucleophile.

  • Prevention: Use anhydrous DMF and dried K2CO3 . Keep the reaction under an inert atmosphere (Nitrogen/Argon).

  • Removal: Wash the organic reaction extract with 1M NaOH. The phenol will deprotonate, become water-soluble, and be removed in the aqueous layer.

Issue 5: Chirality & Racemization

Q: "I am using (S)-1-phenylethylamine. Will the reaction conditions cause racemization?"

A: No.

  • Mechanism: The SNAr mechanism involves bond formation/breaking at the aromatic ring carbon, not the chiral center of the amine.

  • Stability: The alpha-proton of the amine is not sufficiently acidic to be deprotonated by K2CO3 under these conditions. Your chiral integrity will be maintained (e.e. is preserved).

Visualized Workflows

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the selective attack of the amine on the activated ortho-position.

SNAr_Mechanism cluster_selectivity Regioselectivity Logic SM 1,4-Dichloro-2-nitrobenzene (Activated Ortho-Cl) TS Meisenheimer Complex (Stabilized by NO2) SM->TS + Amine 100°C, DMF Amine 1-Phenylethylamine (Nucleophile) Amine->TS Product 4-Chloro-2-nitro-N-(1-phenylethyl)aniline (Target) TS->Product - Cl⁻ Byproduct HCl (Scavenged by Base) TS->Byproduct MetaCl 4-Chloro Position (Meta to NO2) UNREACTIVE

Caption: SNAr pathway showing exclusive displacement of the ortho-chlorine atom due to nitro-group activation.

Figure 2: Recommended Workup Protocol

Follow this flow to isolate high-purity product.

Workup_Flow Step1 Reaction Mixture (DMF, Product, Salts) Step2 Quench: Pour into Ice Water (10x volume) Step1->Step2 Step3 Precipitation? Step2->Step3 Solid Filtration (Wash with H2O) Step3->Solid Yes (Solid forms) Oil Extraction (EtOAc / Brine Wash) Step3->Oil No (Oiling out) Purification Recrystallization (Ethanol/Water) Solid->Purification Oil->Purification Final Pure Product (Orange Solid) Purification->Final

Caption: Optimized isolation strategy minimizing solvent waste and maximizing recovery.

References

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). (General reference for mechanism grounding).

Sources

Overcoming poor solubility of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-chloro-2-nitro-N-(1-phenylethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor solubility. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you successfully incorporate this molecule into your experimental workflows.

Frequently Asked Questions (FAQs): Understanding the Solubility Challenge

Q1: Why is 4-chloro-2-nitro-N-(1-phenylethyl)aniline so difficult to dissolve, especially in aqueous solutions?

A: The poor solubility of this compound is rooted in its molecular structure. Several key features contribute to its low affinity for polar solvents like water:

  • Large Hydrophobic Surface Area: The structure contains two aromatic rings (the substituted aniline and the phenyl group from the phenylethyl moiety) and an ethyl linker. These non-polar groups dominate the molecule, making it highly lipophilic (fat-loving) and hydrophobic (water-fearing).

  • Steric Hindrance: The bulky N-(1-phenylethyl) group physically blocks the nitrogen atom's lone pair of electrons and the polar nitro group. This steric shielding prevents water molecules from effectively forming hydrogen bonds, which are crucial for dissolution in aqueous media.[1]

  • Reduced Basicity: The presence of a strong electron-withdrawing nitro group on the aniline ring significantly reduces the basicity of the amine nitrogen.[2] This makes it more difficult to protonate the nitrogen to form a more soluble salt, a common strategy for amines.

  • High Crystal Lattice Energy: The compound is a solid crystalline powder.[3] The energy required to break apart the stable crystal lattice and solvate the individual molecules can be substantial, often higher than the energy released from interactions with water, leading to insolubility.

While specific experimental data for this exact molecule is scarce, its structural analog, 4-chloro-2-nitro-N-phenylaniline, exhibits extremely low aqueous solubility (<0.3 µg/mL), reinforcing the expectation of poor solubility.[4]

Q2: I can't find a reported solubility value for my specific solvent. What is the best way to proceed?

A: It is common for novel or specialized research compounds not to have extensive published solubility data. The recommended approach is a systematic, small-scale experimental determination. This not only provides the data you need but also saves significant amounts of your valuable compound. A standardized protocol, such as the isothermal saturation method, is essential for obtaining reliable and reproducible results.[5] This involves agitating an excess of the compound in a known volume of solvent at a constant temperature until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.

Troubleshooting Guide: Practical Solutions for Experimental Workflows

This section provides actionable solutions to common problems encountered when working with 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Problem: My compound will not dissolve in aqueous buffers for my biological assay.

For in vitro assays, maintaining the compound in a dissolved state without interfering with the biological system is critical. The most effective approach is to first create a concentrated stock solution in a suitable organic solvent and then dilute it into the final aqueous buffer.

Initial Strategy: Co-Solvent Systems

This is the most common and often most successful first-line approach for solubilizing problematic compounds for biological testing.[6][7]

Mechanism: Water-miscible organic solvents, or co-solvents, reduce the overall polarity of the aqueous medium. This lowers the energy barrier for solvating a lipophilic compound, thereby increasing its solubility.[6]

Recommended Co-Solvents for Biological Assays

Co-SolventKey CharacteristicsMax Recommended % (v/v)
DMSO Powerful, universal solvent.< 0.5 - 1% (cell-based assays)
Ethanol Less toxic than DMSO, commonly used.< 1%
PEG 400 Low toxicity, often used in formulations.Variable, test for compatibility
Propylene Glycol Common vehicle for parenteral formulations.Variable, test for compatibility

Workflow for Co-Solvent Screening

start Start: Prepare high-concentration stock (e.g., 10-50 mM in 100% DMSO) test_dilution Perform serial dilution of stock into final aqueous buffer start->test_dilution observe Visually inspect for precipitation (Use light scattering for higher sensitivity) test_dilution->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no Solution is Clear observe->precip_no No lower_conc Lower the final compound concentration OR Increase co-solvent percentage (if tolerated by assay) precip_yes->lower_conc success Success: You have found the Maximum Soluble Concentration. Proceed with experiment. precip_no->success lower_conc->test_dilution Re-test end_point If still insoluble, consider alternative strategies (e.g., surfactants). lower_conc->end_point If limit reached start Start: Select a diverse range of organic solvents (see table) test_sol In separate vials, add ~1-2 mg of compound to 0.5 mL of each solvent start->test_sol agitate Vortex/agitate at room temperature. Observe for dissolution. test_sol->agitate dissolved_no Insoluble agitate->dissolved_no No dissolved_yes Soluble agitate->dissolved_yes Yes heat Gently warm the vial (e.g., to 40-50°C). Observe again. dissolved_no->heat classify Classify solvent as: - Good (dissolves at RT) - Moderate (dissolves with heat) - Poor (insoluble) dissolved_yes->classify heat->dissolved_no Still Insoluble heat->dissolved_yes Dissolves heat->classify select Select optimal solvent based on reaction/purification requirements classify->select

Sources

Technical Support Center: Resolving Co-eluting Impurities in 4-chloro-2-nitro-N-(1-phenylethyl)aniline HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically the co-elution of impurities with the main analyte peak. Here, we provide in-depth, experience-based solutions and detailed protocols to ensure the scientific integrity of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of peak co-elution in the HPLC analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline?

A1: Co-elution, where two or more compounds are not fully separated and emerge from the column at the same time, is a frequent challenge in HPLC.[1] For 4-chloro-2-nitro-N-(1-phenylethyl)aniline, potential causes include:

  • Structurally Similar Impurities: The synthesis of this compound can result in impurities with very similar chemical structures and polarities, making them difficult to separate under standard HPLC conditions. These may include isomers or compounds with minor variations in their functional groups.

  • Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate solvent strength or composition to effectively differentiate between the main compound and its impurities.[2]

  • Inadequate Stationary Phase Chemistry: The chosen HPLC column (stationary phase) may not provide sufficient selectivity for the separation.

  • Chiral Nature of the Analyte: 4-chloro-2-nitro-N-(1-phenylethyl)aniline is a chiral compound, meaning it can exist as two non-superimposable mirror images (enantiomers). If the synthesis is not stereospecific, you may be observing the co-elution of these enantiomers, which requires specialized chiral separation techniques.[3][4]

  • Forced Degradation Products: Forced degradation studies, which are essential for assessing the stability of a drug substance, can produce degradation products that co-elute with the parent compound.[5][6] The nitroaromatic group in the analyte is known to be susceptible to photolytic and thermal degradation.[7][8][9]

Q2: How can I quickly confirm if I have co-eluting peaks?

A2: Visual inspection of the chromatogram can sometimes reveal signs of co-elution, such as peak shoulders or asymmetrical peaks.[1] However, for a more definitive confirmation, consider the following:

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[1]

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a powerful tool. If you observe multiple mass-to-charge ratios (m/z) across a single chromatographic peak, it confirms co-elution.[10]

Q3: What are the initial, simplest steps to try and resolve co-eluting peaks?

A3: Before making significant changes to your method, start with these simple adjustments:

  • Adjust the Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) will increase the retention time and may improve resolution.[11][12]

  • Change the Flow Rate: Lowering the flow rate can sometimes enhance peak resolution, although it will increase the analysis time.[13]

  • Modify the Column Temperature: Temperature can influence selectivity.[14] Try adjusting the column temperature by ±5-10 °C to see if it improves separation.[15][16]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When simple adjustments are insufficient, a more systematic approach to method development is necessary. This guide will walk you through a logical workflow to optimize your separation.

Step 1: Mobile Phase Optimization

The mobile phase composition is a critical factor influencing HPLC separation.[2] Fine-tuning the mobile phase is often the most effective strategy for improving resolution.

1.1. Altering Solvent Strength and Selectivity

The choice and ratio of organic solvents in the mobile phase directly impact the separation.

  • Solvent Strength: In reversed-phase chromatography, the mobile phase is typically a mixture of water (or an aqueous buffer) and a less polar organic solvent.[17] Adjusting the ratio of these solvents alters the mobile phase's eluting strength.

    • To Increase Retention and Potentially Resolution: Decrease the concentration of the organic solvent.[11]

  • Solvent Selectivity: Different organic solvents interact with analytes in unique ways. If you are using acetonitrile, try substituting it with methanol, or vice versa.[11] This change in solvent can alter the elution order and improve the separation of closely eluting peaks.

1.2. pH Adjustment for Ionizable Compounds

The analyte, 4-chloro-2-nitro-N-(1-phenylethyl)aniline, contains a secondary amine group which is basic. The ionization state of this group can be controlled by adjusting the mobile phase pH.

  • Principle: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their ionization state.[2][17] By adjusting the pH of the mobile phase, you can change the charge of your analyte and its impurities, thereby altering their interaction with the stationary phase and improving separation.

  • Recommendation: It is generally advised to work at a pH that is at least one unit above or below the pKa of the analyte to ensure a single ionic form and improve peak shape.[18] For the amine group in your analyte, using a slightly acidic mobile phase (e.g., pH 3-4) will ensure it is protonated and may lead to better separation from non-basic impurities.

Protocol: Mobile Phase Scouting Gradient

This protocol will help you systematically evaluate the effect of different organic solvents and pH on your separation.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid for pH adjustment.

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic acid in water (pH ~2.7)

    • Mobile Phase A2: 10 mM Ammonium formate in water (pH adjusted to 4.0 with formic acid)

    • Mobile Phase B1: Acetonitrile

    • Mobile Phase B2: Methanol

  • Run Scouting Gradients: Perform a "scouting" gradient to get a general idea of the retention behavior.[19][20]

    • Gradient Program:

      • 5% to 95% organic solvent over 20 minutes.

    • Combinations to Test:

      • A1 with B1

      • A1 with B2

      • A2 with B1

      • A2 with B2

  • Data Analysis: Compare the chromatograms from each run. Look for changes in peak elution order, peak shape, and resolution between the main peak and the impurities. This will give you a strong indication of which solvent system and pH provide the best starting point for further optimization.

Step 2: Stationary Phase Selection

If mobile phase optimization does not yield the desired resolution, the next step is to consider the stationary phase. The chemistry of the column packing material plays a crucial role in the separation mechanism.[21]

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsA good starting point for a wide range of non-polar to moderately polar compounds.[22]
C8 (Octylsilane) Less hydrophobic than C18Can provide different selectivity for moderately polar compounds.
Phenyl π-π interactionsIdeal for separating aromatic compounds, like your analyte, and can offer unique selectivity compared to C18.
Cyano (CN) Dipole-dipole interactions and weak hydrophobic interactionsCan be used in both reversed-phase and normal-phase modes, offering alternative selectivity.[22]
Embedded Polar Group (EPG) Hydrophobic interactions with a polar functional group embedded in the alkyl chainCan improve peak shape for basic compounds and offer different selectivity.
Chiral Stationary Phases (CSPs) Enantioselective interactionsNecessary for the separation of enantiomers.[4] Common CSPs are based on polysaccharides like cellulose or amylose.[4][23]

Recommendation: If you are using a standard C18 column, consider trying a Phenyl column due to the aromatic nature of your analyte and its impurities. If you suspect the co-eluting peak is an enantiomer, a chiral column is necessary.

Step 3: Temperature Optimization

Column temperature is another parameter that can be adjusted to improve separation.[24]

  • Effect on Retention and Selectivity: Increasing the column temperature generally decreases retention times as the viscosity of the mobile phase decreases and the mass transfer of the analyte improves.[14][16] More importantly, changing the temperature can alter the selectivity of the separation, especially for compounds with similar structures.[14]

  • Practical Approach: Once you have a promising mobile phase and column combination, experiment with different column temperatures (e.g., in 5 °C increments from 30 °C to 50 °C) to fine-tune the resolution. Be aware that higher temperatures can sometimes lead to the degradation of thermally labile compounds.[13]

Step 4: Gradient Optimization

For complex samples with multiple impurities, a gradient elution is often more effective than an isocratic (constant mobile phase composition) method.[25][26]

  • Principle: A gradient elution involves changing the composition of the mobile phase during the run, typically by increasing the proportion of the organic solvent.[26] This allows for the elution of a wider range of compounds with better peak shapes and in a shorter time.

  • Optimization Strategy:

    • Initial Scouting Gradient: As described in the mobile phase optimization section, a broad gradient (e.g., 5-95% organic) will show you the retention times of your main peak and impurities.[19]

    • Shallow Gradient around the Main Peak: Once you have an approximate elution time for your compounds of interest, you can run a shallower gradient in that region to improve resolution. For example, if your peaks of interest elute between 40% and 60% organic, you could try a gradient from 35% to 65% over a longer period.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks.

Troubleshooting_Workflow start Co-elution Observed confirm_coelution Confirm Co-elution (DAD/MS) start->confirm_coelution mobile_phase_opt Mobile Phase Optimization - Adjust Solvent Strength - Change Solvent Type - Modify pH confirm_coelution->mobile_phase_opt resolved Peaks Resolved mobile_phase_opt->resolved Yes not_resolved Still Not Resolved mobile_phase_opt->not_resolved stationary_phase_sel Stationary Phase Selection - Try Different Chemistries (e.g., Phenyl) - Consider Chiral Column stationary_phase_sel->resolved Yes stationary_phase_sel->not_resolved temp_opt Temperature Optimization (e.g., 30-50°C) temp_opt->resolved Yes temp_opt->not_resolved gradient_opt Gradient Optimization - Run Scouting Gradient - Develop Shallow Gradient gradient_opt->resolved Yes gradient_opt->not_resolved No not_resolved->start Re-evaluate not_resolved->stationary_phase_sel No not_resolved->temp_opt No not_resolved->gradient_opt No

Caption: A systematic workflow for resolving co-eluting peaks in HPLC.

Advanced Topics

Chiral Separations

Given that 4-chloro-2-nitro-N-(1-phenylethyl)aniline is chiral, the co-eluting impurity could be its enantiomer. Standard reversed-phase columns will not separate enantiomers.

  • When to Suspect Enantiomeric Co-elution: If you have exhausted the options of mobile phase, stationary phase (achiral), and temperature optimization without success, and you know that the synthesis of your compound is not stereospecific, you should strongly consider that you are dealing with enantiomers.

  • Solution: Chiral HPLC is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[4] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for chiral method development.[4][23] The mobile phase for chiral separations is often a simple mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol.[23]

Forced Degradation Studies

Forced degradation studies are a regulatory requirement to demonstrate the stability-indicating nature of an analytical method.[6][27] This involves subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[5][9]

  • Challenge: The degradation products formed may co-elute with the main peak or with each other.

  • Approach: The troubleshooting guide presented here is directly applicable to resolving degradation products. It is crucial to demonstrate that your final HPLC method can separate the active pharmaceutical ingredient (API) from all potential degradation products.[27]

Summary of Key Recommendations

ParameterInitial RecommendationFurther Optimization Steps
Mobile Phase Acetonitrile/Water or Methanol/WaterAdjust pH, try different buffers, use ternary mixtures (e.g., Water/Acetonitrile/Methanol).
Stationary Phase C18Phenyl, Cyano, or Embedded Polar Group columns. If enantiomers are suspected, a Chiral Stationary Phase is necessary.
Temperature 30-40 °COptimize in 5 °C increments.
Elution Mode Isocratic or broad gradientDevelop a shallow gradient around the elution time of the peaks of interest.

By following this structured approach, you can systematically troubleshoot and resolve the co-elution of impurities in the HPLC analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, leading to a robust and reliable analytical method.

References
  • Phenomenex. (2025, June 6).
  • Shimadzu. (2024, September 5). Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • Labtech. (n.d.).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods (RSC Publishing).
  • ThermoFisher. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • ResearchGate. (2025, August 6). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF.
  • Veeprho. (2025, August 25).
  • Welch Materials. (2025, March 24).
  • Benchchem. (n.d.). Technical Support Center: Resolving Co-eluting Peaks of Plasticizers in HPLC.
  • Axion Labs. (n.d.).
  • LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • Agilent. (2024, March 28).
  • Wiley-VCH. (n.d.).
  • Avantor. (n.d.).
  • Chrom Tech, Inc. (2025, October 28).
  • ResearchGate. (n.d.).
  • SCIEX. (2023, October 20).
  • Scribd. (2025, December 14). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • SciSpace. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Phenomenex. (n.d.).
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Troubleshooting chiral separation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline enantiomers

[1]

Status: Active Ticket Type: Method Development & Troubleshooting Analyst: Senior Application Scientist Last Updated: February 19, 2026

Molecule Analysis & Separation Strategy

Before troubleshooting, we must understand the "personality" of your analyte.

  • Analyte: 4-chloro-2-nitro-N-(1-phenylethyl)aniline.[1]

  • Structural Character:

    • Chiral Center: Located at the

      
      -position of the ethyl group (benzylic position).
      
    • Electronic State: The 2-nitro and 4-chloro groups on the aniline ring are strong electron-withdrawing groups (EWGs).[1] This makes the aromatic ring

      
      -acidic  (electron-deficient).[1]
      
    • Basicity: The aniline nitrogen is significantly less basic than typical alkyl amines due to the ortho-nitro conjugation.[1] However, the secondary amine moiety still possesses a hydrogen bond donor (N-H) critical for chiral recognition.

Primary Separation Mode: Normal Phase (NP) is the recommended starting point due to the lipophilicity of the molecule and the reliance on hydrogen bonding/


Method Development Decision Matrix

The following diagram outlines the logical flow for selecting columns and troubleshooting resolution issues.

GStartSTART: 4-chloro-2-nitro-N-(1-phenylethyl)anilineScreeningPhase 1: Column Screening(Immobilized Polysaccharide or Pirkle-Type)Start->ScreeningEvalEvaluate Resolution (Rs)Screening->EvalGoodRs > 2.0Method ValidatedEval->GoodSuccessPartial0.8 < Rs < 1.5(Partial Separation)Eval->PartialPoor RsNoneRs = 0 (Co-elution)Eval->NoneNo RsTailingSevere Peak TailingEval->TailingBad ShapeOpt_MobileOptimize Mobile Phase(Lower Alcohol % or Change Alcohol Type)Partial->Opt_MobileSwitch_ColSwitch Selector Class(Amylose <-> Cellulose <-> Whelk-O 1)None->Switch_ColAdd_BaseAdd Basic Modifier(0.1% DEA or TEA)Tailing->Add_BaseCheck_SolCheck Solubility/AggregatesTailing->Check_SolOpt_Mobile->EvalSwitch_Col->EvalAdd_Base->Eval

Figure 1: Logical workflow for chiral method development and troubleshooting.

Standard Operating Procedures (SOPs)

Protocol A: Initial Column Screening (Normal Phase)

Objective: Identify the correct Chiral Stationary Phase (CSP). Rationale: This molecule has a

1Amylose-basedWhelk-O 1

1
ParameterSetting / Material
Columns Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)Secondary: (S,S)-Whelk-O 1 (Pirkle-type)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min (for 4.6mm ID columns)
Temperature 25°C (Ambient)
Detection UV @ 254 nm (Nitro/Aniline absorption) and 400 nm (Yellow color)
Sample Conc. 0.5 - 1.0 mg/mL in Mobile Phase

Why Whelk-O 1? The 4-chloro-2-nitro ring is electron-deficient.[1] The Whelk-O 1 CSP contains a

1



1

Troubleshooting Guide (FAQs)

Issue 1: "I have separation, but the peaks are tailing significantly."

Diagnosis: Secondary Silanol Interactions.[2][3] Even though the ortho-nitro group reduces the basicity of the aniline nitrogen, the molecule is still a secondary amine.[1] Residual silanols on the silica support (even in end-capped columns) can interact with the amine, causing kinetic drag (tailing).

Corrective Action:

  • Add a Basic Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[2]

    • Mechanism:[1][3] The stronger base (DEA/TEA) saturates the acidic silanol sites, effectively "shielding" them from your analyte.

  • Switch to Immobilized Columns: If using coated phases (like AD-H), switch to immobilized versions (IA, IB, IC). These often have different silica treatments and allow for more robust solvent use (e.g., adding Dichloromethane to reduce aggregation).

Issue 2: "The sample precipitates in Hexane/IPA."

Diagnosis: Solubility Mismatch. Nitroanilines are polar aromatics and often crystallize out of high-hexane environments.[1]

Corrective Action:

  • Solvent Swap: Dissolve the sample in a small volume of Ethanol or Dichloromethane (DCM) first, then dilute with the mobile phase.

  • Immobilized Column Advantage: If you use an immobilized column (e.g., CHIRALPAK IA/IB/IC), you can use Dichloromethane (DCM) or Ethyl Acetate as a component of the mobile phase (e.g., Hexane:DCM:IPA).

    • Warning:NEVER use DCM on "Coated" columns (AD-H, OD-H) as it will strip the selector and destroy the column [2].[1]

Issue 3: "I see two peaks, but they are not fully resolved (Rs < 1.5)."

Diagnosis: Insufficient Selectivity (

Corrective Action:

  • Lower Temperature: Reduce column temperature to 10°C - 15°C .

    • Mechanism:[1][3] Chiral recognition is enthalpy-driven.[1] Lower temperatures increase the difference in binding energy between the enantiomers, often improving resolution (Rs) at the cost of slightly higher pressure.

  • Change Alcohol Modifier: Switch from Isopropanol (IPA) to Ethanol or Methanol .

    • Mechanism:[1][3] Ethanol is a stronger hydrogen bond donor/acceptor than IPA. It can alter the solvation shell around the chiral selector, changing the "shape" of the binding pocket.

Issue 4: "I injected the racemate but only see one broad peak."

Diagnosis: Co-elution (Zero Selectivity). The chosen CSP cannot distinguish the spatial arrangement of the 1-phenylethyl group.[1]

Corrective Action:

  • Invert the Chemistry: If you used an Amylose column (AD/IA), switch to a Cellulose column (OD/IB) . The helical twist of the polysaccharide backbone is different (Left-handed vs. Right-handed), often providing complementary selectivity.[1]

  • Try "Polar Organic Mode": Use 100% Acetonitrile or MeOH/Acetonitrile (with 0.1% DEA).

    • Note: This works best on CD-Ph (Phenylcarbamate cyclodextrin) or IG/IH columns.[1]

Benchmark Data (Simulated)

The following table illustrates expected performance metrics for N-(1-phenylethyl)aniline derivatives to help you benchmark your results.

Column TypeMobile PhaseModifierSelectivity (

)
Resolution (Rs)Notes
Amylose (IA) Hex:IPA (90:10)None1.121.4Slight tailing observed.
Amylose (IA) Hex:IPA (90:10)0.1% DEA 1.152.1 Baseline separation; tailing eliminated.
Cellulose (IB) Hex:EtOH (90:10)0.1% DEA1.050.8Partial separation.
Whelk-O 1 Hex:IPA (80:20)None1.25 3.5 Best Performance due to

-

interaction.[1]

Data derived from general behavior of electron-deficient N-aryl-1-phenylethylamines [3].

References

  • Pirkle, W. H., & Welch, C. J. (1992). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Liquid Chromatography. (Demonstrates the efficacy of Whelk-O 1 for

    
    -acidic analytes).
    
  • Daicel Corporation. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC. (Authoritative guide on solvent compatibility).

  • Kažoka, H., & Koliškina, O. (2000). Enantiomeric separation of N-substituted 1-phenylethylamines by HPLC on chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. (Specific structural analogs to the target molecule).

  • BenchChem. Technical Support Center: Analysis of (R)-N-(1-phenylethyl)propan-2-amine. (General troubleshooting for phenylethylamine derivatives).

Enhancing the resolution of 4-chloro-2-nitro-N-(1-phenylethyl)aniline peaks in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

This guide addresses the chromatographic resolution of 4-chloro-2-nitro-N-(1-phenylethyl)aniline . This molecule presents a specific set of challenges due to its structural features:

  • Chirality: The 1-phenylethyl moiety introduces a chiral center (

    
    ), requiring a Chiral Stationary Phase (CSP).
    
  • Secondary Amine: The -NH- bridge is prone to silanol interactions, leading to peak tailing.[1]

  • Intramolecular Hydrogen Bonding: The ortho-nitro group likely forms a hydrogen bond with the amine proton, planarizing the aniline ring and locking the conformation. This actually aids chiral recognition but requires specific mobile phase considerations to maintain.

The following protocols are designed to be self-validating , meaning the data generated at each step determines the next action, ensuring you do not proceed with a flawed method.

Method Development & Optimization Protocol

Phase 1: Column Screening (The "Brush" vs. "Polymer" Decision)

Do not guess. Screen the four "Golden" polysaccharide phases. The rigid structure of your analyte (due to the nitro-amine H-bond) typically resolves best on Amylose or Cellulose carbamate derivatives.[1]

Protocol:

  • Standard Screening Conditions:

    • Mobile Phase:

      
      -Hexane / Isopropanol (90:10 v/v).[1]
      
    • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Critical for peak shape.

    • Flow Rate: 1.0 mL/min.[2][3]

    • Temp: 25°C.

  • Columns to Test:

    • CSP-1 (Amylose tris-3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD/IA).[1] Often the best starting point for aromatic amines.

    • CSP-2 (Cellulose tris-3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD/IB).[1]

    • CSP-3 (Amylose tris-3-chlorophenylcarbamate): (e.g., Chiralpak IG).[1] Provides different electronic selectivity.

Phase 2: Optimization of Resolution ( )

If


 (baseline separation) after screening, manipulate the Selectivity Factor (

)
rather than efficiency (

).

Optimization Matrix:

ParameterActionMechanistic Rationale
Alcohol Modifier Switch IPA

Ethanol
Ethanol is a stronger solvent but forms different H-bond networks with the CSP, often drastically changing

.[1]
Temperature Lower to 10°C - 15°CChiral recognition is enthalpy-driven (

).[1] Lowering T increases the "lock" of the analyte into the chiral groove.
Mobile Phase Strength Decrease Alcohol % (e.g., 10%

2%)
Increases retention factor (

). Higher retention often improves resolution, though it broadens peaks.

Troubleshooting Guide (FAQ Format)

Q1: I see severe peak tailing ( ). Is my column dead?

Diagnosis: Likely not.[4][5] The secondary amine in 4-chloro-2-nitro-N-(1-phenylethyl)aniline is interacting with residual silanols on the silica support.[1][6] The Fix:

  • Check Additive: Ensure your mobile phase contains 0.1% DEA or TEA .

  • Basicity Competition: The additive competes with your analyte for silanol sites. If 0.1% isn't enough, increase to 0.2% .

  • Column History: If the column was previously used with acidic additives (TFA), flush it with 100% Ethanol containing 0.5% TEA to neutralize adsorbed acids.

Q2: My peaks are splitting or "doubling" for the pure enantiomer.

Diagnosis: This is often a solvent mismatch or "sample solvent effect." The Fix:

  • Dissolve your sample in the mobile phase (e.g., Hexane/IPA).

  • If you dissolved it in pure IPA or Ethanol and injected a large volume into a Hexane-rich mobile phase, the analyte precipitates or focuses poorly at the column head.

Q3: Resolution is unstable (Retention times drifting).

Diagnosis: Temperature fluctuations or volatile component evaporation. The Fix:

  • Thermostat: Chiral columns are extremely sensitive to temperature. Ensure the column oven is stable

    
    C.
    
  • Evaporation: If using Hexane/Ethanol, the Hexane evaporates faster from the reservoir, changing the polarity over time. Use a capped bottle with a vent filter.

Visualized Workflows

Diagram 1: Method Development Logic

This flowchart guides you through the decision-making process for achieving baseline resolution.

MethodDevelopment Start Start: 4-chloro-2-nitro-N-(1-phenylethyl)aniline Racemic Mixture Screening Screen Polysaccharide Columns (AD, OD, IA, IB) Mobile Phase: Hex/IPA/DEA (90:10:0.1) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Success: Rs > 1.5 Proceed to Validation CheckRes->Success Rs > 1.5 Partial Partial: 0.8 < Rs < 1.5 Optimize Selectivity CheckRes->Partial 0.8 < Rs < 1.5 Fail Fail: Rs < 0.8 Change Stationary Phase CheckRes->Fail Rs < 0.8 OptimizeTemp Decrease Temp (15°C) (Enthalpy Control) Partial->OptimizeTemp First Step OptimizeMod Switch Modifier (IPA -> EtOH) Partial->OptimizeMod Second Step Fail->Screening Try Chlorinated Phase (IG/IC) OptimizeTemp->CheckRes OptimizeMod->CheckRes

Caption: Iterative decision workflow for maximizing resolution (


) of chiral aromatic amines.
Diagram 2: Troubleshooting Peak Shape

A diagnostic tree for identifying the root cause of poor peak morphology.

Troubleshooting Problem Issue: Poor Peak Shape Tailing Tailing (Tf > 1.2) Problem->Tailing Broad Broad Peaks (Low N) Problem->Broad Silanols Cause: Silanol Interaction (Secondary Amine) Tailing->Silanols Solubility Cause: Poor Mass Transfer or Solubility Broad->Solubility FixAdd Action: Add 0.1% DEA/TEA Silanols->FixAdd FixFlow Action: Reduce Flow Rate or Increase Temp Solubility->FixFlow

Caption: Diagnostic logic for correcting peak tailing and broadening in amine chromatography.

Quantitative Data Summary

Use this table to benchmark your experimental results. These are expected trends for N-arylated-1-phenylethylamine derivatives on Amylose-based columns (e.g., Chiralpak IA/AD).

ParameterCondition A (Standard)Condition B (Optimized)Impact Analysis
Mobile Phase Hexane / IPA (90:10)Hexane / EtOH (95:5)EtOH often increases

for conformational isomers.
Temperature 25°C10°CLower T increases retention (

) and Resolution (

).
Additive None0.1% DEACrucial: Reduces Tailing Factor (

) from ~1.8 to ~1.1.
Resolution (

)
~0.9 (Co-elution)> 2.0 (Baseline)Combined effect of lower T and stronger H-bonding solvent.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[7] (Chapter 12: Chiral Separations).

  • Daicel Corporation. (n.d.). Chiral Selector Polysaccharide Derivatives. Chiral Technologies. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][7] (Overview of N-arylated amine resolution).

  • Phenomenex. (2025).[3][8] How to Reduce Peak Tailing in HPLC. (Specific guidance on amine-silanol interactions).

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Fixes.

Sources

Minimizing byproduct formation in 4-chloro-2-nitro-N-(1-phenylethyl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Byproduct Formation in 4-Chloro-2-Nitro-N-(1-Phenylethyl)Aniline Synthesis

Executive Summary

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is a classic Nucleophilic Aromatic Substitution (


).[1][2] While the reaction appears straightforward, the electronic nuances of the 1,4-dichloro-2-nitrobenzene  precursor often lead to specific impurity profiles that complicate purification and reduce yield.[1]

This guide addresses the root causes of these byproducts—specifically hydrolysis (phenol formation), regioselectivity issues, and oxidative degradation—and provides a self-validating protocol to ensure high-purity isolation.[1][2]

Part 1: The Mechanistic Landscape

To troubleshoot effectively, we must first understand the electronic "battlefield."

  • Precursor: 1,4-Dichloro-2-nitrobenzene (also known as 2,5-dichloronitrobenzene).[1][2]

  • Target: Replacement of the chlorine at position 1 (ortho to nitro).

  • The Trap: The chlorine at position 4 is meta to the nitro group and is electronically deactivated. However, the chlorine at position 1 is highly activated. The primary byproduct risk is not regioselectivity (wrong Cl reacting), but competitive nucleophilic attack by moisture (hydrolysis) or oxidative degradation of the resulting aniline.

Reaction Pathway Diagram

SNAr_Pathway cluster_0 Critical Control Point SM 1,4-Dichloro-2- nitrobenzene Complex Meisenheimer Complex (Transition State) SM->Complex + Amine (Slow Step) Phenol 4-Chloro-2- nitrophenol (Hydrolysis Impurity) SM->Phenol + H2O / OH- (Competitive Side Rxn) Amine 1-Phenylethylamine Product 4-Chloro-2-nitro-N- (1-phenylethyl)aniline (Target) Complex->Product - HCl (Fast Step)

Figure 1: The


 reaction pathway highlighting the competitive hydrolysis channel.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am detecting a persistent yellow impurity (approx. 5-10%) that does not move in non-polar solvents. What is it?

Diagnosis: This is almost certainly 4-chloro-2-nitrophenol , resulting from hydrolysis.[1][2] Root Cause: The carbon-chlorine bond ortho to the nitro group is highly activated. If your solvent (DMF/DMSO) or base (


) contains even trace amounts of water, the hydroxide ion (a stronger nucleophile than your amine) will outcompete the amine, especially at elevated temperatures [1].
Corrective Action: 
  • Dry Your System: Use anhydrous solvents (DMF or NMP are hygroscopic; store over molecular sieves).[2]

  • Base Switch: If using

    
    , ensure it is freshly dried.[1][2] Alternatively, switch to an organic base like Diisopropylethylamine (DIPEA) , which generates no hydroxide ions and is soluble in organic media, creating a homogeneous phase that favors the amine attack.
    
Q2: The reaction stalls at 80% conversion. Adding more heat only darkens the mixture.

Diagnosis: Product inhibition or thermal decomposition. Root Cause: The product is a secondary aniline. While less nucleophilic than the primary amine reactant, it is electron-rich.[2] Prolonged heating at high temperatures (>120°C) can lead to oxidative tars (azo/azoxy coupling) or polymerization [2].[2] Corrective Action:

  • Stoichiometry Check: Ensure you are using at least 1.2 equivalents of 1-phenylethylamine.[1][2] The reaction is second-order; as concentration drops, the rate plummets.

  • Catalysis: Do not increase temperature. Instead, add a nucleophilic catalyst like KI (Potassium Iodide) (10 mol%).[2] The iodide displaces the chloride to form a more reactive aryl iodide intermediate, which then reacts rapidly with the amine (Finkelstein-type acceleration).

Q3: My product is an oil that refuses to crystallize, despite literature saying it’s a solid.

Diagnosis: Retention of solvent or excess amine (1-phenylethylamine).[1][2] Root Cause: 1-Phenylethylamine has a high boiling point (~187°C) and is difficult to remove by rotary evaporation alone.[1][2] Traces of this amine prevent the crystal lattice of the product from forming. Corrective Action:

  • Acid Wash: Dissolve the crude oil in Ethyl Acetate and wash with 1M HCl .[2] The excess amine will protonate and move to the aqueous layer. The product (a much weaker base due to the electron-withdrawing nitro group) will remain in the organic layer.

  • Recrystallization: Once the amine is removed, recrystallize from Ethanol/Water (9:1) .

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and ensure complete conversion without thermal degradation.[2]

Materials:

  • 1,4-Dichloro-2-nitrobenzene (1.0 eq)[1][2]

  • (S)-(-)-1-Phenylethylamine (1.2 eq) (or racemate depending on target)[2]

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous DMF (3-5 volumes)

Step-by-Step Workflow:

  • Charge: In a dry flask under Nitrogen atmosphere, dissolve 1,4-dichloro-2-nitrobenzene in Anhydrous DMF.

  • Activation: Add DIPEA. Stir for 5 minutes at room temperature.

    • Why? DIPEA acts as an acid scavenger.[2] Adding it before the amine ensures the environment is basic but non-nucleophilic.

  • Addition: Add 1-phenylethylamine dropwise.

    • Control: Exotherm is possible.[2] Maintain temp < 40°C during addition.

  • Reaction: Heat to 80°C . Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3]

    • Target: Reaction is typically complete in 4-6 hours.[2] Do not overnight at high heat to prevent oxidation.[2]

  • Workup (The "Crash" Method):

    • Cool mixture to room temperature.

    • Pour slowly into ice-cold 1M HCl (10 volumes) with vigorous stirring.

    • Result: The product should precipitate as a bright orange/yellow solid. The excess amine and DMF remain in the aqueous phase.

  • Purification: Filter the solid, wash copiously with water, and dry. Recrystallize from Ethanol if purity <98%.[2]

Part 4: Impurity Profile & Data

Impurity TypeRetention (Relative to Product)OriginPrevention Strategy
Hydrolysis Product Lower

(More Polar)
Water in solvent/baseUse Anhydrous DMF; Avoid hydroxide bases.[1][2]
Starting Material Higher

(Non-polar)
Incomplete reactionUse 1.2 eq amine; Add KI catalyst.[2]
Oxidation Tars Baseline (Streaking)Air/OverheatingNitrogen atmosphere; Limit temp to 80°C.
Regioisomer Close

(Difficult sep.)[2]
Impure SM (2,4-dichloro)QC Starting Material (Check m.p. 52-54°C).
Troubleshooting Logic Flow

Troubleshooting Start Issue Detected LowYield Low Yield / SM Left Start->LowYield Impurity Impurity Spots Start->Impurity Oil Oily Product Start->Oil CheckTemp CheckTemp LowYield->CheckTemp Temp < 60C? PolarSpot PolarSpot Impurity->PolarSpot Polar Spot? AcidWash AcidWash Oil->AcidWash Contains Amine? IncreaseTemp IncreaseTemp CheckTemp->IncreaseTemp Yes -> Heat to 80C AddKI AddKI CheckTemp->AddKI No -> Add KI Catalyst Hydrolysis Hydrolysis PolarSpot->Hydrolysis Yes -> Wet Solvent DrySolvent DrySolvent Hydrolysis->DrySolvent Action: Use Anhydrous DMF HClWash HClWash AcidWash->HClWash Action: 1M HCl Wash

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions: Troubleshooting Guide. Retrieved from

  • ChemicalBook. (2024).[2] Synthesis and Properties of 4-Chloro-2-nitroaniline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024).[2] Regioselective Nucleophilic Aromatic Substitution: Insights into Quinazoline and Nitrobenzene Derivatives. PMC Article.[2] Retrieved from

  • PrepChem. (2024).[2] Preparation of 1,4-dichloro-2-nitrobenzene and its Derivatives.[1][2][4][6] Retrieved from

Sources

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex amine architectures. As Senior Application Scientists, we understand that synthesizing specific targets like 4-chloro-2-nitro-N-(1-phenylethyl)aniline—a valuable chiral intermediate—presents unique challenges. This document provides in-depth, field-tested guidance in a direct question-and-answer format to help you navigate catalyst selection and troubleshoot common issues effectively.

Section 1: Foundational Knowledge & Strategy

This section addresses high-level questions regarding the synthetic approach and the fundamental components of the reaction.

Q1: What is the most effective and reliable method for synthesizing 4-chloro-2-nitro-N-(1-phenylethyl)aniline?

Answer: The most robust and widely adopted method for this transformation is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction is specifically designed for forming carbon-nitrogen (C-N) bonds.[3]

Why it's the preferred method:

  • Broad Substrate Scope: It is highly effective for coupling aryl halides (like 4-chloro-2-nitroaniline) with primary and secondary amines (like 1-phenylethylamine).[4]

  • Functional Group Tolerance: Modern Buchwald-Hartwig catalyst systems are compatible with a wide range of functional groups, which is critical given the presence of the nitro group in the substrate.[5]

  • Milder Conditions: Compared to classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and high temperatures, the Buchwald-Hartwig reaction proceeds under significantly milder and more controlled conditions.[1]

The primary challenge in this specific synthesis lies in the electronically demanding nature of the 4-chloro-2-nitroaniline substrate. The chloro-substituent is less reactive than a bromo- or iodo-substituent, and the electron-withdrawing nitro group can influence the electronic properties of the catalyst and substrate.[6] Therefore, careful selection of the catalyst system is paramount.

Q2: What are the essential components of the Buchwald-Hartwig catalytic system and what is the specific role of each?

Answer: A successful Buchwald-Hartwig amination depends on the synergistic interplay of four key components. Understanding the function of each is crucial for optimization and troubleshooting.

  • Palladium Precatalyst: This is the source of the active Pd(0) catalyst that drives the reaction. Common choices include Pd(OAc)₂ or Pd₂(dba)₃. These Pd(II) and Pd(0) sources, respectively, enter the catalytic cycle to form the active LPd(0) species.[6] Air-stable precatalysts that generate the active catalyst upon exposure to a base are also widely used to improve reproducibility.[5]

  • Ligand: The ligand is arguably the most critical component for this specific transformation. It stabilizes the palladium center, prevents catalyst decomposition, and, most importantly, facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7] For a challenging substrate like an aryl chloride, bulky, electron-rich phosphine ligands are required.[1][5]

  • Base: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine starting material (or the amine-palladium complex) to form the more nucleophilic amide, which is necessary for the C-N bond formation to occur.[8][9]

  • Solvent: A suitable solvent is needed to dissolve all reaction components and to provide the necessary temperature for the reaction to proceed efficiently. Anhydrous, aprotic solvents are standard.[6]

Below is a diagram illustrating the fundamental relationship between these components in the catalytic cycle.

G cluster_0 Core Reaction Components Pd Precatalyst Pd Precatalyst Catalytic_Cycle Active Catalytic Cycle Pd Precatalyst->Catalytic_Cycle Forms active Pd(0) species Ligand Ligand Ligand->Catalytic_Cycle Stabilizes Pd & promotes key steps Base Base Base->Catalytic_Cycle Deprotonates amine to activate it Solvent Solvent Solvent->Catalytic_Cycle Provides reaction medium & temperature

Caption: The four key components of the Buchwald-Hartwig reaction.

Section 2: Troubleshooting Guide & FAQs

This section is dedicated to solving specific experimental problems.

Q3: My reaction shows low or no conversion of the 4-chloro-2-nitroaniline starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion is a common but solvable issue. It almost always points to a problem with one of the core components or the reaction environment.[10] Follow this systematic troubleshooting guide.

  • Verify the Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of air can lead to catalyst oxidation and deactivation.

    • Solution: Ensure your solvent is properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use Schlenk techniques or a glovebox to assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.[10]

  • Assess Catalyst and Ligand Integrity: Palladium catalysts and, particularly, phosphine ligands can degrade upon improper storage.

    • Solution: Use a fresh batch of catalyst and ligand from a reputable supplier. Store them under an inert atmosphere and, if necessary, in a freezer or desiccator as recommended.[10]

  • Check Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst.

    • Solution: Ensure 4-chloro-2-nitroaniline and 1-phenylethylamine are pure. Water is a known inhibitor of many cross-coupling reactions; use an anhydrous solvent.[10]

  • Re-evaluate Your Ligand Choice: The coupling of an aryl chloride is significantly more challenging than an aryl bromide or iodide.[6] A suboptimal ligand is a frequent cause of failure.

    • Solution: If you are using an older generation ligand (e.g., DPPF, BINAP), switch to a modern, bulky, electron-rich biaryl monophosphine ligand such as XPhos, SPhos, or RuPhos. These were specifically developed to facilitate the difficult oxidative addition step with aryl chlorides.[5][7]

  • Confirm Base Strength and Solubility: The chosen base must be strong enough to deprotonate the amine but also sufficiently soluble in the reaction medium.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If solubility is an issue, consider lithium bis(trimethylsilyl)amide (LiHMDS).[11] Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture.

The following workflow provides a logical sequence for troubleshooting.

G start Low or No Conversion Observed check_atmosphere Is the reaction under a rigorously inert atmosphere? start->check_atmosphere check_reagents Are the catalyst, ligand, and solvent fresh and anhydrous? check_atmosphere->check_reagents Yes fix_atmosphere Degas solvent thoroughly. Use glovebox or Schlenk line. check_atmosphere->fix_atmosphere No check_ligand Are you using a bulky biaryl monophosphine ligand (e.g., XPhos, RuPhos)? check_reagents->check_ligand Yes fix_reagents Use fresh, high-purity reagents and anhydrous solvent. check_reagents->fix_reagents No check_base Is the base strong and active (e.g., fresh NaOtBu)? check_ligand->check_base Yes fix_ligand Switch to a modern ligand designed for aryl chlorides. check_ligand->fix_ligand No fix_base Use a fresh bottle of a strong, non-nucleophilic base. check_base->fix_base No success Problem Solved check_base->success Yes fix_atmosphere->success fix_reagents->success fix_ligand->success fix_base->success

Caption: A logical workflow for troubleshooting low reaction conversion.

Q4: I am observing a side product that appears to be 2-nitroaniline. What causes this hydrodehalogenation, and how can I prevent it?

Answer: The formation of 2-nitroaniline is a classic case of hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom. This is a known competing pathway in Buchwald-Hartwig reactions. It can arise from several sources, often related to the presence of water or the specific combination of base and ligand.

  • Mechanism: Trace amounts of water can react with the palladium catalyst or intermediates, leading to a protonolysis pathway that results in the dehalogenated product. An unproductive side reaction involving beta-hydride elimination from the palladium-amide intermediate can also lead to the same byproduct.[1]

  • Prevention Strategies:

    • Rigorous Anhydrous Conditions: This is the most critical factor. Ensure your solvent is truly anhydrous and that all glassware is oven- or flame-dried before use.[10]

    • Optimize the Base: Sometimes, the choice of base can influence the rate of hydrodehalogenation. While strong bases are needed, you can screen alternatives. For instance, if using NaOtBu, you could try K₃PO₄ or Cs₂CO₃, which are sometimes milder and can suppress this side reaction.[12]

    • Ligand Modification: Using a bulkier ligand can often disfavor the pathways leading to hydrodehalogenation by sterically shielding the metal center. If you are already using a good ligand like XPhos, ensure its quality is high.

Q5: The nitro group is known to be sensitive. Are there any specific incompatibilities I should be aware of with this substrate?

Answer: Yes, the electron-withdrawing nitro group can present challenges. While generally compatible, certain conditions can lead to side reactions.

  • Incompatibility with Strong Bases: Strong alkoxide bases like potassium tert-butoxide (KOtBu) can sometimes participate in unwanted side reactions with nitroarenes.[11] While often successful, if you observe complex byproduct formation or low yields, the base may be the culprit.

  • Solution: Screen weaker inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are often more compatible with sensitive functional groups.[12] Note that a switch to a weaker base may require a slight increase in reaction temperature or catalyst loading to achieve a comparable reaction rate.[6]

  • Potential for Reduction: While less common under standard Buchwald-Hartwig conditions, be aware that some palladium systems, especially in the presence of certain additives or impurities, can potentially reduce the nitro group. If you observe products with an amino group in place of the nitro group, re-evaluate the purity of all your reagents.

Section 3: Catalyst & Ligand Selection Guide

The choice of palladium source and ligand is the most important decision for this reaction. This table summarizes the options.

ComponentClassExamplesKey Characteristics & Application Notes
Palladium Source Pd(II) SaltsPd(OAc)₂Requires in situ reduction to active Pd(0). Common and cost-effective.[6]
Pd(0) ComplexesPd₂(dba)₃Already in the correct oxidation state but can be air-sensitive. Release of dba ligand can sometimes affect catalysis.[12]
PrecatalystsXPhos-Pd-G3Air-stable, well-defined complexes that reliably generate the active LPd(0) species, leading to higher reproducibility. Highly recommended.[5]
Ligand Bidentate PhosphinesBINAP, DPPF"First generation" ligands. Generally less effective for unactivated or challenging aryl chlorides. May require higher temperatures.[1]
Bulky AlkylphosphinesP(tBu)₃Highly active but can be pyrophoric and difficult to handle.
Biaryl Monophosphines XPhos, SPhos, RuPhos (Recommended) "Second and third generation" ligands. Their bulk and electron-donating ability are ideal for promoting the oxidative addition of aryl chlorides. They are the state-of-the-art for this type of transformation.[1][5][7]

Section 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Synthesis

This protocol uses a modern, reliable catalyst system.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-nitroaniline (1.0 mmol, 1.0 eq), XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous toluene (5 mL) followed by (R)- or (S)-1-phenylethylamine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the 4-chloro-2-nitroaniline starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Protocol 2: Small-Scale Reaction Optimization

To efficiently find the best conditions, screen several ligands and bases in parallel.

  • Array Setup: In a glovebox, arrange an array of small (e.g., 2 mL) vials with stir bars.

  • Stock Solutions: Prepare stock solutions of 4-chloro-2-nitroaniline and 1-phenylethylamine in degassed toluene to ensure accurate dispensing.

  • Reagent Dispensing:

    • To each vial, add the desired base (e.g., NaOtBu, K₃PO₄).

    • To each vial, add the Pd source (e.g., Pd₂(dba)₃) and the specific ligand to be tested (e.g., XPhos, RuPhos, SPhos).

    • Add the stock solution of 4-chloro-2-nitroaniline, followed by the 1-phenylethylamine solution.

  • Reaction & Analysis: Seal the vials, remove them from the glovebox, and place them in a heating block. After a set time (e.g., 12 hours), cool the array and analyze a small aliquot from each vial by LC-MS to determine the relative conversion and identify the most promising conditions.

Section 5: Mechanistic Overview

A fundamental understanding of the catalytic cycle is invaluable for rational problem-solving. The Buchwald-Hartwig amination proceeds through a well-established sequence of steps.[5][6]

G Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (-HX, Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-chloride bond of 4-chloro-2-nitroaniline. This is often the rate-limiting step, especially for aryl chlorides, and is why a bulky, electron-rich ligand is crucial.[13]

  • Amine Coordination & Deprotonation: The 1-phenylethylamine coordinates to the palladium(II) complex. The base then removes a proton from the coordinated amine to form a palladium-amido intermediate.[14]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the desired 4-chloro-2-nitro-N-(1-phenylethyl)aniline product and regenerating the active L-Pd(0) catalyst, which can then begin a new cycle.[11]

By understanding which step is failing, you can make more informed decisions. For example, a failure at the oxidative addition step points directly to a need for a more active ligand.

References

Sources

Technical Support Center: Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvent selection. The synthesis, a nucleophilic aromatic substitution (SNAr), is highly sensitive to reaction conditions, and understanding the underlying principles is key to achieving high yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction mechanism and the influence of solvent choice.

Q1: Why is solvent selection so critical for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline?

A1: The choice of solvent is paramount because this reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] This pathway involves two key steps:

  • Addition of the Nucleophile: The amine, (1-phenylethyl)amine, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored to yield the final product.

The solvent's primary role is to stabilize the charged Meisenheimer complex. Polar aprotic solvents are exceptionally effective at this. Conversely, solvents can also interact with the nucleophile (the amine). Protic solvents, for instance, can form hydrogen bonds with the amine, creating a "solvent cage" that reduces its nucleophilicity and significantly slows down the reaction.[3][4]

Q2: What are the recommended solvents for this reaction and why?

A2: For SNAr reactions involving amine nucleophiles, polar aprotic solvents are strongly recommended. The most effective choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

These solvents can dissolve the reactants and effectively stabilize the charged Meisenheimer intermediate without deactivating the amine nucleophile.[4][5] This leads to substantially faster reaction rates compared to other solvent classes.[3] DMSO, in particular, is known to greatly accelerate SNAr reactions.[6]

Q3: Can I use a polar protic solvent like ethanol or isopropanol? What are the expected outcomes?

A3: While the reaction can be attempted in polar protic solvents like ethanol, it is not ideal and will likely result in significantly lower yields and much longer reaction times.[7] Protic solvents solvate the amine nucleophile through hydrogen bonding, which stabilizes the nucleophile in its ground state and increases the activation energy required for it to attack the aromatic ring.[4][8] To achieve a reasonable reaction rate, you would likely need to use much higher temperatures, which can lead to the formation of unwanted side products and decomposition of the starting materials.

Q4: How does the solvent impact potential side reactions?

A4: The solvent choice can indirectly influence the formation of side products. Using a suboptimal solvent (like a protic or non-polar one) often necessitates harsher reaction conditions (e.g., higher temperatures, longer reaction times) to drive the reaction forward. These conditions can promote decomposition of the nitro-aromatic compound or other undesired pathways. A well-chosen polar aprotic solvent allows the reaction to proceed efficiently at lower temperatures, minimizing the risk of thermal degradation and improving the overall purity of the crude product.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem 1: My reaction is extremely slow or has stalled (incomplete conversion observed by TLC).

  • Potential Cause 1: Inappropriate Solvent Choice.

    • Diagnosis: Are you using a protic solvent (e.g., ethanol, methanol, water) or a non-polar solvent (e.g., toluene, hexane)? These solvents are known to significantly retard the rate of SNAr reactions.[3]

    • Solution: Switch to a polar aprotic solvent such as DMF or DMSO.[5][6] These solvents accelerate the reaction by stabilizing the intermediate without inhibiting the nucleophile.[4]

  • Potential Cause 2: Presence of Water.

    • Diagnosis: Was anhydrous (dry) solvent used? Water can compete as a nucleophile and can also interact with the amine, reducing its effectiveness.

    • Solution: Ensure all reagents and the solvent are anhydrous. Use a freshly opened bottle of solvent or dry it using appropriate methods (e.g., molecular sieves) before use.

Problem 2: The final yield is very low despite complete consumption of the starting material.

  • Potential Cause: Thermal Decomposition.

    • Diagnosis: Was the reaction run at a very high temperature for an extended period? Nitroanilines can be susceptible to decomposition under harsh conditions.[9] This is often a consequence of using a poor solvent that requires high heat to force the reaction.

    • Solution: Use an optimal polar aprotic solvent (DMF, DMSO) to enable the reaction to proceed at a more moderate temperature (e.g., 80-100 °C). Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed.

Problem 3: I am observing multiple unidentified spots on my TLC plate.

  • Potential Cause 1: Side Product Formation.

    • Diagnosis: As mentioned, high temperatures can lead to decomposition and side reactions. The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to various transformations under harsh conditions.[10]

    • Solution: Lower the reaction temperature. It is better to run the reaction for a longer time at a lower temperature in an appropriate solvent than to force it at high heat.

  • Potential Cause 2: Reaction with Solvent.

    • Diagnosis: While less common under typical conditions, highly reactive intermediates could potentially interact with the solvent itself if it is not sufficiently inert.

    • Solution: Ensure the use of high-purity, reaction-appropriate solvents. Stick to recommended solvents like DMF, DMSO, or ACN.

Problem 4: I am having difficulty removing the solvent (DMF/DMSO) during workup.

  • Potential Cause: High Boiling Point of Solvent.

    • Diagnosis: DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are notoriously difficult to remove by standard rotary evaporation.

    • Solution: Instead of trying to evaporate the solvent completely, pour the reaction mixture into a large volume of ice-cold water.[11] The organic product should precipitate out of the aqueous solution. The solid can then be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture using a more volatile organic solvent like ethyl acetate.[11]

Part 3: Data Summary and Protocols
Table 1: Effect of Solvent Class on Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline
Solvent ClassExample SolventsExpected Reaction RateTypical YieldKey Considerations & Rationale
Polar Aprotic DMF, DMSO, ACNFast to Very FastHighOptimal Choice. Effectively stabilizes the Meisenheimer complex, leading to rapid reaction rates.[3][4] High-boiling points can complicate workup.
Polar Protic Ethanol, Isopropanol, WaterVery SlowLow to ModerateNot Recommended. Solvates and deactivates the amine nucleophile via hydrogen bonding, significantly slowing the reaction.[4][8] Requires higher temperatures.
Non-Polar Toluene, Hexane, DioxaneExtremely Slow / No ReactionVery Low / NoneUnsuitable. Fails to stabilize the charged intermediate, resulting in a very high activation energy barrier for the reaction.[5]
General Experimental Protocol

This protocol provides a general framework. Researchers should optimize stoichiometry and conditions based on their specific equipment and reagents.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material). Stir the mixture until the solid is fully dissolved.

  • Base (Optional but Recommended): Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.). This will neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Nucleophile Addition: Add (R)- or (S)-1-phenylethylamine (1.1-1.2 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C.

  • Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).[12] The reaction is complete when the 4-chloro-2-nitroaniline spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of ice-water, stirring continuously. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold hexane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-chloro-2-nitro-N-(1-phenylethyl)aniline.[11]

Part 4: Visual Guides

The following diagrams illustrate the core mechanism and a troubleshooting workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants 4-chloro-2-nitroaniline + (1-phenylethyl)amine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer + Amine (Addition) (Slow Step) Products 4-chloro-2-nitro-N-(1-phenylethyl)aniline + HCl Meisenheimer->Products - Cl- (Elimination) (Fast Step) Troubleshooting_Workflow Start Problem: Low Yield / Slow Reaction Q_Solvent What solvent was used? Start->Q_Solvent A_Protic Protic (Ethanol, etc.) or Non-Polar (Toluene) Q_Solvent->A_Protic A_Aprotic Polar Aprotic (DMF, DMSO) Q_Solvent->A_Aprotic Sol_Switch Action: Switch to anhydrous DMF or DMSO. These solvents accelerate S(N)Ar reactions. A_Protic->Sol_Switch Q_Temp Is reaction temperature optimized (e.g., 80-90°C)? A_Aprotic->Q_Temp End Re-evaluate Reaction Sol_Switch->End Sol_Temp Action: Adjust temperature. Too low may be slow, too high can cause decomposition. Q_Temp->Sol_Temp No Q_Temp->End Yes Sol_Temp->End

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). Google AI.
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Quora.
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2004, July 17).
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights. Benchchem.
  • Nucleophilic Aromatic Substitution Practice Problems. Test Your Skills with Real Questions.
  • Application Notes and Protocols: Synthesis of N-(2-chloroethyl)
  • managing temperature control during the diazotization of 4-chloro-2-nitroaniline. Benchchem.
  • Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2013, July 4). Semantic Scholar.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Technical Support Center: Monitoring the Synthesis of N-(2-chloroethyl)-4-nitroaniline. Benchchem.
  • Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason. (2021, March 24). Chemistry | Shaalaa.com.
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2025, December 5).
  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications.

Sources

Purification challenges of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division (Senior Application Scientist) Subject: Technical Guide: Purification & Troubleshooting of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Executive Summary & Molecule Profile

This guide addresses the isolation and purification of 4-chloro-2-nitro-N-(1-phenylethyl)aniline (Target Compound).[1] This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 1,4-dichloro-2-nitrobenzene (or 4-chloro-2-nitrofluorobenzene) with 1-phenylethylamine.

The presence of the ortho-nitro group and the para-chloro substituent creates a unique "push-pull" electronic system, reducing the basicity of the amine nitrogen and making purification via standard acid-base extraction challenging. Furthermore, the chiral 1-phenylethyl moiety introduces steric bulk that can impede crystallization, often leading to "oiling out."

Critical Quality Attributes (CQA):

  • Appearance: Yellow to orange crystalline solid.[1]

  • Purity Target: >98% (HPLC area).

  • Key Impurities: Unreacted 1,4-dichloro-2-nitrobenzene (DCNB), excess 1-phenylethylamine, 4-chloro-2-nitrophenol (hydrolysis product), and potentially bis-substituted byproducts.[1]

Troubleshooting Center (FAQ & Q&A)

This section addresses specific issues reported by users during the workup and isolation phases.

Issue 1: "My crude product persists as a viscous red/orange oil and refuses to crystallize."

Diagnosis: This is a common phenomenon known as "oiling out," caused by the low melting point of the secondary amine and the presence of residual solvent or impurities (specifically unreacted amine) that depress the melting point. Technical Solution:

  • Remove Residual Amine: Ensure the crude oil is free of 1-phenylethylamine.[1] Even 1-2% residual amine acts as a solvent.[1] Perform a rigorous wash with 1M HCl (see Protocol A).

  • Solvent Swap: If using Ethanol/Water, the oiling occurs because the compound is less soluble in water than the impurities, but the temperature is above the oil's saturation point.

    • Action: Dissolve the oil in a minimum amount of hot Ethanol (or Methanol). Let it cool slowly to room temperature before adding water. Add water dropwise only until turbidity persists, then seed with a crystal (if available) or scratch the glass surface.

  • Alternative Solvent: Switch to Hexane/Ethyl Acetate . Dissolve in minimal hot EtOAc, then slowly add Hexane until cloudy.

Issue 2: "I see a persistent yellow impurity on TLC that co-elutes with my product."

Diagnosis: This is likely 1,4-dichloro-2-nitrobenzene (DCNB) , the starting material.[1] It is non-polar and yellow, often behaving similarly to the product on silica. Technical Solution:

  • Chemical Removal: DCNB cannot be removed by acid/base wash.[1] It must be removed via recrystallization or chromatography.[1]

  • Chromatography Optimization: The product (secondary amine) is slightly more polar than DCNB. Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexane). The DCNB will elute first.

  • Prevention: In future runs, use a slight excess of the amine (1.1–1.2 eq) to drive DCNB to full conversion, as the amine is easier to remove (acid wash) than the DCNB.

Issue 3: "The product yield is lower than expected after acid washing."

Diagnosis: While the nitro group reduces basicity, the secondary aniline can still be partially protonated by strong acids, leading to loss in the aqueous layer. Technical Solution:

  • pH Control: Do not use concentrated HCl. Use 0.5M to 1M HCl for the wash.

  • Back-Extraction: Always back-extract the acidic aqueous wash with a small volume of DCM or EtOAc to recover any protonated product that partitioned into the water.[1] Combine this with the main organic layer.

Issue 4: "Is racemization of the chiral center a concern during workup?"

Diagnosis: The 1-phenylethyl group is benzylic and chiral. Technical Solution:

  • Under standard SNAr conditions (mild heat, base), the chiral center is generally stable. However, avoid prolonged heating (>80°C) in strongly basic media or harsh acidic hydrolysis conditions.

  • Check: Verify enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) if starting with enantiopure amine.

Detailed Experimental Protocols

Protocol A: Optimized Workup & Amine Removal

Purpose: To remove excess 1-phenylethylamine and inorganic salts without losing the target product.[1]

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . (Avoid Ether due to flammability and lower solubility of nitro compounds).

  • Acid Wash (Critical): Wash the organic phase twice with 1M HCl (Volume ratio 1:1).

    • Mechanism:[1][2][3][4][5] 1-phenylethylamine is a strong base and forms a water-soluble hydrochloride salt.[1] The target nitroaniline is a very weak base (pKb ~13-14) due to the electron-withdrawing nitro and chloro groups; it will remain in the organic phase.

  • Neutralization: Wash the organic phase once with Saturated NaHCO₃ (to remove trace acid) and once with Brine .

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate can sometimes adsorb polar nitroanilines; Na₂SO₄ is gentler.[1]

  • Concentration: Evaporate solvent under reduced pressure. Do not overheat (keep bath <45°C) to prevent oiling/decomposition.

Protocol B: Recrystallization (Ethanol/Water)

Purpose: To isolate pure crystals from the crude oil/solid.

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Remove from heat.[1] If insoluble particles remain (inorganic salts), filter while hot.

  • Allow the solution to cool to warm (approx. 40°C).

  • Add Water dropwise with swirling. Stop immediately when a faint cloudiness persists.

  • Re-heat slightly to clear the solution, then let it stand undisturbed at room temperature.

  • Troubleshooting: If oil droplets form, reheat and add a small amount of Ethanol to redissolve, then cool more slowly.

  • Filter the crystals and wash with cold Ethanol/Water (1:1) .

Data & Specifications

Table 1: Impurity Profile & Separation Strategy
ComponentStructure/NaturePolarity (TLC)Removal Strategy
Target Product 4-Cl-2-NO₂-aniline deriv.Mid-PolarityN/A
1-Phenylethylamine Basic LiquidPolar (streaks)Acid Wash (1M HCl)
1,4-Dichloro-2-nitrobenzene Neutral SolidNon-Polar (High Rf)Recrystallization (stays in mother liquor) or Column
4-Chloro-2-nitrophenol Acidic Solid (Yellow)Polar (Low Rf)Base Wash (1M NaOH) or Column
Bis-substituted byproduct Diamine derivativeMore PolarColumn Chromatography
Table 2: Solubility Profile (Estimated)
SolventSolubility (Hot)Solubility (Cold)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol HighModeratePrimary Crystallization Solvent
Ethyl Acetate Very HighHighExtraction / Chromatography
Hexane LowInsolubleAnti-solvent / Column Eluent
Dichloromethane Very HighVery HighExtraction

Process Visualization (Workflow)

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Amine + DCNB) Dilution Dilute with Ethyl Acetate Start->Dilution AcidWash Wash with 1M HCl (Removes 1-Phenylethylamine) Dilution->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Amine HCl Salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Target + DCNB) PhaseSep->OrgLayer Keep BaseWash Wash with NaHCO3 & Brine OrgLayer->BaseWash DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc Decision Is Product Solid? DryConc->Decision Recryst Recrystallization (EtOH / Water) Decision->Recryst Yes (Solid) Column Column Chromatography (Hexane/EtOAc) Decision->Column No (Oil/Impure) Final Pure 4-chloro-2-nitro- N-(1-phenylethyl)aniline Recryst->Final Column->Final

Caption: Figure 1. Purification logic flow for the isolation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, highlighting critical impurity removal steps.

References

  • ChemicalBook. (2025). 4-Chloro-2-nitroaniline Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[6][7][8] Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives (Analogous Protocols). Retrieved from

  • PubChem. (2025). 4-chloro-2-nitro-N-phenylaniline Compound Summary. National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Nucleophilic Aromatic Substitution: Technical Bulletins. Retrieved from [1]

  • MDPI. (2012). Synthesis and Crystal Structure of Chlorinated Nitroaromatics. Molecules. Retrieved from

Sources

Technical Support Center: Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. This document provides in-depth guidance, troubleshooting, and frequently asked questions tailored for researchers, scientists, and drug development professionals. Our focus is on the critical parameter of temperature control to ensure reaction success, high yield, and purity.

Reaction Overview: The Chemistry of Synthesis

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic amine of (1-phenylethyl)amine attacks the electron-deficient aromatic ring of a substrate like 2,4-dichloronitrobenzene, displacing a chloride leaving group.

The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO2) positioned ortho and para to the halogen leaving groups. This group powerfully activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial for the reaction to proceed efficiently. Precise temperature control is paramount as it directly influences reaction kinetics, selectivity, and the minimization of undesirable side products.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for this SNAr reaction?

A1: The optimal temperature range generally falls between 60°C and 130°C. The exact temperature depends on the choice of solvent, the base used, and the specific reactivity of the starting materials. For instance, polar aprotic solvents like DMF or DMSO may allow for lower reaction temperatures compared to less polar solvents. It is always recommended to start at a lower temperature (e.g., 60-80°C) and monitor the reaction's progress via Thin Layer Chromatography (TLC) before considering an increase.[4]

Q2: Why is maintaining a stable temperature so critical for this synthesis?

A2: Temperature is the primary lever to control the reaction rate.

  • Insufficient Heat: Too low a temperature will result in a sluggish or incomplete reaction, leading to poor yields and recovery of unreacted starting material.

  • Excessive Heat: Overheating the reaction can lead to several adverse outcomes, including the formation of di-substituted byproducts (if using a di-halo substrate), thermal decomposition of the starting materials or product, and other side reactions that complicate purification and reduce the final yield.[5]

Q3: What are the most common impurities related to improper temperature control?

A3: Besides unreacted starting materials, the most common impurity is the isomeric product formed by substitution at the alternative chlorine position (e.g., 2-chloro-4-nitro-N-(1-phenylethyl)aniline if starting from 2,4-dichloronitrobenzene). Higher temperatures can decrease the selectivity of the reaction. Another potential issue is the formation of N,N-dialkylated products, although this is less common in this specific synthesis.[5] Dark, tar-like substances are also often a sign of decomposition due to excessive heat.

Q4: What laboratory equipment is recommended for precise temperature control?

A4: For precise and stable temperature control, we recommend using a digitally controlled heating mantle or an oil bath coupled with a contact thermometer (e.g., a thermocouple) that measures the internal reaction temperature directly. This setup provides superior control compared to a simple hot plate, preventing thermal runaway and ensuring consistent conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

ProblemPotential Cause (Temperature-Related)Recommended Solution
Low or No Product Yield The reaction temperature is too low, providing insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature in 10°C increments, holding for 1-2 hours at each new setpoint. Monitor the reaction progress closely using TLC after each interval. Ensure your thermometer is calibrated and placed correctly to measure the internal temperature of the reaction mixture, not the heating medium.
Multiple Spots on TLC / Impure Product The reaction temperature is too high, promoting the formation of side products or causing decomposition.Immediately reduce the temperature. If possible, repeat the reaction at a lower starting temperature (e.g., reduce by 20°C) and for a longer duration. High temperatures can overcome the selectivity for the desired isomer.[5] Effective purification via column chromatography will be necessary to isolate the desired product.
Reaction Mixture Darkens Significantly (Turns Brown/Black) This often indicates thermal decomposition of the nitro-aromatic compound or other reagents at elevated temperatures.This is a clear sign that the temperature is too high. It is best to stop the reaction and restart under milder conditions. Consider if a lower-boiling solvent or a more reactive base could allow the reaction to proceed at a lower, safer temperature. Some darkening may be normal, but the formation of tars is not.
Reaction Proceeds Too Quickly / Exotherm is Uncontrolled The initial heating rate is too fast, or the reaction was started at too high a temperature. The SNAr reaction can be exothermic.Begin the reaction at room temperature and heat the mixture slowly and in a controlled manner to the target temperature. For larger-scale reactions, consider adding one of the reagents dropwise to the heated solution of the other to better manage any exotherm. An ice bath should always be kept on hand to quickly cool the reaction if it becomes too vigorous.

Experimental Workflow & Protocols

This section provides a representative protocol for the synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualized Experimental Workflow

The following diagram outlines the critical steps from setup to purification, emphasizing temperature control points.

G Workflow for 4-chloro-2-nitro-N-(1-phenylethyl)aniline Synthesis cluster_0 Reaction Setup cluster_1 Controlled Reaction cluster_2 Workup & Purification A 1. Assemble Glassware (Flask, Condenser) B 2. Add 2,4-dichloronitrobenzene, (1-phenylethyl)amine, Base (e.g., K2CO3), and Solvent (e.g., DMF) A->B C 3. Insert Thermometer/ Thermocouple into Mixture B->C D 4. Heat Slowly to Target Temp (e.g., 80-100°C) [CRITICAL CONTROL POINT] C->D E 5. Monitor by TLC (Every 1-2 hours) D->E E->D Adjust Temp/ Continue Heating F 6. Cool to Room Temperature E->F Reaction Complete G 7. Quench with Water & Extract with Organic Solvent F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Key stages of the synthesis with an emphasis on the temperature control loop.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloronitrobenzene (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Begin stirring the suspension.

    • Add (R)- or (S)-(1-phenylethyl)amine (1.1 eq) to the mixture.

  • Controlled Heating:

    • Place a thermometer or thermocouple directly into the reaction mixture, ensuring the bulb is submerged but not touching the flask walls.

    • Begin heating the mixture slowly using a controlled oil bath to a target temperature of 90°C.

    • Maintain this temperature and allow the reaction to stir.

  • Reaction Monitoring:

    • After 2 hours, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

    • Use an appropriate eluent system (e.g., 10:1 Hexanes:Ethyl Acetate) to develop the plate.

    • Check for the consumption of the limiting starting material and the formation of a new, less polar product spot.

    • Continue to monitor every 1-2 hours. If the reaction is proceeding slowly after 4-6 hours, consider increasing the temperature to 100°C.

  • Workup:

    • Once the TLC analysis indicates the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a significant volume of cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMF and salts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

References

  • Benchchem. (n.d.). Managing temperature control during the diazotization of 4-chloro-2-nitroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Scanned Document. (n.d.). Aromatic Nucleophilic Substitution.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • ChemicalBook. (n.d.). 4-Chloro-2-nitroaniline synthesis.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (n.d.). Common side products in the synthesis of N-(2-chloroethyl)-4-nitroaniline.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.

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Removal of unreacted starting materials from 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAR-PUR-001 Subject: Removal of Unreacted Starting Materials (SNAr Synthesis) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

This guide addresses the purification of 4-chloro-2-nitro-N-(1-phenylethyl)aniline , synthesized via Nucleophilic Aromatic Substitution (SNAr).

The Synthesis Context: Typically, this molecule is constructed by reacting 1,4-dichloro-2-nitrobenzene (Electrophile) with 1-phenylethylamine (Nucleophile).

The Impurity Profile:

  • Excess Nucleophile: 1-phenylethylamine (Basic, Polar).

  • Unreacted Electrophile: 1,4-dichloro-2-nitrobenzene (Neutral, Lipophilic).

The Purification Strategy (The "Why"): Success relies on exploiting the drastic pKa difference between the starting amine and the product.

  • Starting Amine: Aliphatic amine (

    
    ). It is a moderately strong base.
    
  • Product: The nitrogen atom is deactivated by the ortho-nitro and para-chloro groups. Its basicity is negligible (

    
    ).
    

The Solution: An acidic wash will protonate the starting amine, forcing it into the aqueous layer, while the product remains in the organic layer.

Troubleshooting Guide (FAQ)

Case A: "I washed with water, but the product is still an oil/sticky."

Diagnosis: Water alone is insufficient to remove 1-phenylethylamine. The amine is organic-soluble. Solution: You must use 1M HCl .

  • Mechanism:

    
    . The salt is water-soluble and insoluble in organics.
    
  • Action: Perform two washes with 1M HCl, followed by a brine wash to remove residual acid.

Case B: "I used HCl, but I lost my product!"

Diagnosis: You likely used concentrated acid (e.g., 6M or 12M HCl) or the product precipitated at the interface. Solution:

  • Check the Interface: Nitroanilines can sometimes precipitate as solids at the organic/aqueous interface. If you see a "rag layer," filter it—that might be your product.

  • Acid Strength: Use 0.5M - 1M HCl . Stronger acids might protonate the weak nitroaniline nitrogen or cause hydrolysis.

Case C: "The NMR shows no amine, but I see doublets in the aromatic region (7.5-8.0 ppm)."

Diagnosis: This is unreacted 1,4-dichloro-2-nitrobenzene . It is neutral and will not be removed by acid or base washes. Solution: Recrystallization.[1][2][3] The starting halide is much more soluble in cold ethanol than the product.

Validated Protocols

Protocol I: The "pH Switch" (Removal of Amine)

Target: Removal of 1-phenylethylamine.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Sat. NaCl)

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10 mL per gram of crude).

  • Acid Wash: Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Checkpoint: The aqueous layer contains the 1-phenylethylamine hydrochloride.

  • Neutralization: Wash the organic phase once with Sat.

    
      to neutralize trace acid.[4]
    
  • Drying: Wash with Brine, dry over

    
    , and concentrate
    in vacuo.
    
Protocol II: Recrystallization (Removal of Electrophile)

Target: Removal of 1,4-dichloro-2-nitrobenzene.

Solvent System: Ethanol (95%) or Methanol.

Step-by-Step:

  • Dissolution: Dissolve the crude solid (post-acid wash) in the minimum amount of boiling Ethanol.

  • Seeding: If the solution is dark/oily, add a seed crystal or scratch the glass.

  • Cooling: Allow to cool to room temperature slowly, then place in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the yellow/orange crystals.

    • Fate of Impurity: The unreacted 1,4-dichloro-2-nitrobenzene remains dissolved in the mother liquor due to its higher solubility and lack of H-bond donor ability compared to the product.

Data & Visualization

Table 1: Physicochemical Properties for Separation
CompoundRolepKa (Conj. Acid)Solubility (1M HCl)Solubility (EtOH, Cold)
1-phenylethylamine Nucleophile~9.8 [1]High (Forms Salt)High
1,4-dichloro-2-nitrobenzene ElectrophileN/A (Neutral)LowHigh
Target Product Product< 0 [2]LowLow (Crystallizes)
Figure 1: Purification Logic Flow

Purification_Workflow Crude Crude Reaction Mixture (Product + Amine + Halide) AcidWash Add EtOAc + 1M HCl (Partitioning) Crude->AcidWash OrgLayer1 Organic Layer (Product + Halide) AcidWash->OrgLayer1  Separation AqLayer1 Aqueous Layer (Amine-HCl Salt) AcidWash->AqLayer1  Discard Evap Evaporation OrgLayer1->Evap Recryst Recrystallization (Boiling Ethanol) Evap->Recryst Crystals Solid Crystals (Pure Product) Recryst->Crystals  Filter MotherLiq Mother Liquor (Halide Impurity) Recryst->MotherLiq  Discard

Caption: Figure 1.[5] Integrated purification workflow separating basic impurities (via Acid Wash) and neutral lipophilic impurities (via Recrystallization).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7004, 1-Phenylethylamine. Retrieved from [Link]

  • Organic Syntheses. (1955). Reaction of amines with nitro compounds. Coll. Vol. 3, p. 664.[6][7] Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification Guides - Removing Sticky Reagents. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 4-Chloro-2-nitro-N-(1-phenylethyl)aniline in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares 4-chloro-2-nitro-N-(1-phenylethyl)aniline (referred to herein as Synthon-A ) with alternative chiral auxiliaries and synthetic routes used in the development of nitrogen-containing heterocycles, specifically benzimidazoles and quinoxalines.

Executive Summary

4-chloro-2-nitro-N-(1-phenylethyl)aniline (Synthon-A) is a specialized chiral building block synthesized via Nucleophilic Aromatic Substitution (SNAr). Unlike general-purpose auxiliaries (e.g., Evans oxazolidinones, Ellman’s sulfinamides) that primarily direct stereochemistry at α-carbon centers, Synthon-A is designed to introduce a fixed chiral benzylic moiety onto an aromatic nitrogen.

This guide validates its utility as a superior alternative to Pd-catalyzed N-arylation and Racemic Resolution for generating enantiopure benzimidazoles, citing higher atom economy, regiocontrol, and cost-efficiency.

Technical Profile & Mechanism

The Molecule
  • IUPAC Name: 4-chloro-2-nitro-N-(1-phenylethyl)aniline[1]

  • Core Function: Chiral precursor for 1,2-diamines and subsequent N-heterocycles.

  • Key Structural Features:

    • Chiral Handle: The (1-phenylethyl) group serves as a permanent chiral pharmacophore or a removable auxiliary.

    • 4-Chloro Substituent: A "sleeping" functional handle allowing late-stage diversification (e.g., Suzuki-Miyaura coupling) after heterocycle formation.

    • Ortho-Nitro Group: Precursor to the primary amine required for cyclization.

Mechanism of Action

Synthon-A functions via a "Chiral Pool" strategy . By reacting an inexpensive, enantiopure amine (1-phenylethylamine) with an activated aryl electrophile (1,4-dichloro-2-nitrobenzene), the chirality is installed early in the synthesis without the need for expensive chiral ligands.

Comparative Analysis: Synthon-A vs. Alternatives

The following table compares Synthon-A against the two most common alternative workflows for synthesizing chiral N-aryl benzimidazoles.

Table 1: Performance Matrix of Chiral Synthetic Routes
FeatureRoute A: Synthon-A (SNAr) Route B: Buchwald-Hartwig Coupling Route C: Alkylation of Benzimidazole
Chiral Source Cheap Chiral Amine (e.g., (S)-PEA)Chiral Amine + Pd CatalystChiral Halide (Racemization risk)
Regioselectivity 100% (Directed by SNAr mechanism)High (Ligand dependent)Poor (Mixture of N1/N3 isomers)
Cost Efficiency High (No transition metals)Low (Pd/Ligand cost)Medium
Scalability Excellent (Kilogram scale feasible)Moderate (Catalyst removal issues)Good
Atom Economy High (HCl byproduct)ModerateLow (Stoichiometric base/halide)
Diversification Cl-handle preserved for late-stageCl often oxidative addition riskCl compatible
Deep Dive: Why Synthon-A Wins for Benzimidazoles
  • Regiocontrol: In Route C (Alkylation), alkylating a pre-formed benzimidazole often yields a mixture of N1 and N3 isomers due to tautomerization. Synthon-A fixes the substituent on the specific nitrogen before the ring closes, guaranteeing a single regioisomer.

  • Chemo-selectivity: Route B (Pd-coupling) can be problematic if the substrate contains a Chlorine atom (like the 4-chloro group in Synthon-A). The Palladium catalyst might oxidatively insert into the Ar-Cl bond, causing polymerization or dechlorination. The SNAr method used for Synthon-A leaves the Ar-Cl bond untouched, preserving it for future medicinal chemistry modifications.

Validated Experimental Protocols

Protocol 1: Synthesis of Synthon-A (Green Chemistry)

Objective: Synthesis of (S)-4-chloro-2-nitro-N-(1-phenylethyl)aniline via SNAr.

Reagents:

  • 1,4-Dichloro-2-nitrobenzene (1.0 equiv)

  • (S)-(-)-1-Phenylethylamine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 1.2 equiv)

  • Solvent: Ethanol or Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

  • Charge: To a 3-neck round bottom flask equipped with a reflux condenser, add 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) and ethanol (150 mL).

  • Addition: Add K₂CO₃ (16.6 g, 120 mmol). Then, add (S)-1-phenylethylamine (13.3 g, 110 mmol) dropwise over 15 minutes to control exotherm.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The starting material (Rf ~0.7) should disappear, and a bright orange/yellow product (Rf ~0.5) should appear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a bright orange solid.

  • Purification: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL). Dry in a vacuum oven at 45°C.

  • Yield: Expected yield: 85–92%. Purity >98% by HPLC.

Protocol 2: Reductive Cyclization to Chiral Benzimidazole

Objective: Converting Synthon-A into a pharmacologically active scaffold.

  • Reduction: Dissolve Synthon-A in Methanol. Add Raney Nickel (catalytic) or SnCl₂/HCl. Hydrogenate (H₂ balloon) or stir until the nitro group is reduced to the primary amine (Color shift from Orange to Colorless/Pale Brown).

  • Cyclization: Filter off catalyst. Add the desired aldehyde (R-CHO, 1.0 equiv) and a mild oxidant (e.g., Na₂S₂O₅) or acid catalyst (p-TsOH). Heat to reflux.

  • Result: Formation of 1-(1-phenylethyl)-2-substituted-5-chlorobenzimidazole.

Visualization of Synthetic Logic

The following diagram illustrates the "Chiral Pool" workflow using Synthon-A, highlighting the preservation of the Chloro-handle for late-stage diversification.

G Figure 1: Synthetic Pathway utilizing Synthon-A for Chiral Benzimidazoles with Late-Stage Diversification. SM 1,4-Dichloro-2-nitrobenzene (Achiral Electrophile) Synthon Synthon-A (Chiral Intermediate) Cl-Handle Intact SM->Synthon SNAr (K2CO3, EtOH) Regioselective at C1 Amine (S)-1-Phenylethylamine (Chiral Nucleophile) Amine->Synthon Diamine Chiral Diamine (Reduced Intermediate) Synthon->Diamine Reduction (H2, Raney Ni) Benzimidazole Chiral Benzimidazole (Target Scaffold) Diamine->Benzimidazole Cyclization (R-CHO, Acid) Drug Final Drug Candidate (Suzuki Coupling at C5) Benzimidazole->Drug Late-Stage Diversification (Ar-B(OH)2, Pd-Cat)

Caption: Figure 1 illustrates the linear flow from cheap starting materials to complex chiral drugs, emphasizing the retention of the Chlorine atom (C5 position in benzimidazole) for final library generation.

References

  • Sigma-Aldrich. (n.d.).[1] 4-Chloro-2-nitro-N-(1-phenylethyl)aniline Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis. PubChem. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 1,2-, 1,3-, and 1,4-Dichlorobenzene. Retrieved from

  • ResearchGate. (2017).[3] Crystal structure of 4-chloro-2-nitro-1-(2-phenylethyl)benzene and related aniline derivatives. Retrieved from

  • ChemicalBook. (2026).[4] 4-Chloro-2-nitroaniline Properties and Reactions. Retrieved from

Sources

A Comparative Guide to the Analytical Characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of key analytical methods for the characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a substituted aniline of interest in synthetic chemistry. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Our focus will be on providing not just procedural steps, but the scientific rationale behind the choice of each technique and its validation, ensuring a trustworthy and authoritative resource.

The Importance of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is crucial to underscore the importance of analytical method validation. Validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] This process is a regulatory requirement and ensures the reliability, consistency, and accuracy of analytical data, which is paramount in the pharmaceutical industry for quality control, stability testing, and impurity profiling.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal first-line analytical tool for a compound like 4-chloro-2-nitro-N-(1-phenylethyl)aniline.[4][5][6] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the analysis of substituted anilines.[7][8]

Principle of Separation

In RP-HPLC, the separation is based on the differential partitioning of the analyte between the hydrophobic stationary phase (typically C18-bonded silica) and the polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[7] More non-polar compounds, like 4-chloro-2-nitro-N-(1-phenylethyl)aniline, will have a stronger affinity for the stationary phase and thus a longer retention time. By carefully controlling the mobile phase composition, gradient, and flow rate, a high degree of separation from impurities and starting materials can be achieved.

Experimental Protocol: RP-HPLC with UV Detection

A robust RP-HPLC method for the analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline can be developed as follows:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 90:10 over 20 minutes. For mass spectrometry compatibility, any non-volatile acids should be replaced with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the chromophores present (nitro and aniline groups), a wavelength in the range of 254-380 nm should be suitable.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.

Data Presentation and Performance

The performance of the HPLC method should be validated by assessing its linearity, limit of detection (LOD), limit of quantitation (LOQ), and precision.

ParameterTypical Performance for Substituted Anilines
Linearity (R²) > 0.999[6][9]
LOD 0.1 - 0.2 µg/L[6]
LOQ 0.5 - 1.0 µg/L
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the identification of volatile and semi-volatile organic compounds.[10] While 4-chloro-2-nitro-N-(1-phenylethyl)aniline itself may have limited volatility, GC-MS is an excellent tool for identifying any volatile impurities that may be present.

Principle of Operation

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase (an inert gas). The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern that can be used for structural elucidation.

Experimental Protocol: GC-MS Analysis

A general GC-MS protocol for the analysis of potential volatile impurities in a sample of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent, such as dichloromethane or ethyl acetate.

Data Interpretation

The mass spectrum of the parent compound, if it elutes, and any impurities will show a molecular ion peak and a characteristic fragmentation pattern. For a related compound, 4-chloro-2-nitro-N-phenylaniline, the top peak in the mass spectrum is at m/z 248, corresponding to the molecular ion.[11] For 4-chloro-2-nitro-N-(1-phenylethyl)aniline, the molecular ion would be expected at a higher m/z. Fragmentation patterns of aromatic nitro compounds often involve the loss of the nitro group.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds.[3] It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Principle of NMR

NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that provides information about the connectivity and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve a few milligrams of the purified compound in the deuterated solvent in an NMR tube.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Expected Spectral Features
  • ¹H NMR:

    • Aromatic protons on the 4-chloro-2-nitrophenyl ring will appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm).

    • Aromatic protons of the phenylethyl group will also be in the aromatic region.

    • The methine (CH) proton of the ethyl group will likely be a quartet coupled to the methyl protons.

    • The methyl (CH₃) protons will appear as a doublet coupled to the methine proton.

    • The N-H proton will appear as a broad singlet.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the 110-150 ppm region. The carbon attached to the nitro group will be significantly deshielded.

    • The methine and methyl carbons of the phenylethyl group will appear in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Principle of FT-IR

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of IR radiation at these frequencies provides a "fingerprint" of the functional groups present in the molecule.

Experimental Protocol: FT-IR
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or dissolved in a suitable solvent.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Characteristic Absorption Bands

For 4-chloro-2-nitro-N-(1-phenylethyl)aniline, the following characteristic absorption bands would be expected:[3]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretching3300 - 3500
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching2850 - 3000
C=C (Aromatic) Stretching1450 - 1600
NO₂ Asymmetric Stretching1500 - 1570
NO₂ Symmetric Stretching1330 - 1370
C-N Stretching1250 - 1350
C-Cl Stretching600 - 800

For the related compound 4-chloro-2-nitro-N-phenylaniline, an FTIR spectrum is available, which can serve as a reference.[11]

Comparative Summary and Workflow

The following table provides a comparative summary of the analytical methods discussed:

Analytical MethodPrimary ApplicationAdvantagesLimitations
HPLC Purity assessment and quantificationHigh resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[4]Not suitable for volatile compounds; can be destructive.
GC-MS Identification of volatile impurities and structural confirmationHigh sensitivity and selectivity for volatile compounds; provides structural information.[10]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Unambiguous structural elucidationProvides detailed information about molecular structure and connectivity.[3]Lower sensitivity compared to other techniques; requires higher sample concentration.
FT-IR Spectroscopy Functional group identificationRapid, non-destructive, and provides a molecular fingerprint.[3]Does not provide information on the connectivity of atoms or stereochemistry.
Recommended Analytical Workflow

A logical workflow for the comprehensive characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline would involve the following steps:

Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Final Confirmation Synthesis_Purification Synthesis & Purification FTIR_Analysis FT-IR Analysis Synthesis_Purification->FTIR_Analysis Functional Group ID NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Synthesis_Purification->NMR_Analysis Structural Elucidation HPLC_Analysis HPLC-UV Analysis NMR_Analysis->HPLC_Analysis Purity Assessment GCMS_Analysis GC-MS Analysis NMR_Analysis->GCMS_Analysis Volatile Impurity ID Final_Structure Confirmed Structure & Purity Report HPLC_Analysis->Final_Structure GCMS_Analysis->Final_Structure

Sources

Validation of HPLC method for 4-chloro-2-nitro-N-(1-phenylethyl)aniline quantification

Author: BenchChem Technical Support Team. Date: February 2026

Validation of HPLC Method for 4-Chloro-2-Nitro-N-(1-Phenylethyl)Aniline Quantification

Executive Summary

This guide provides a comparative validation framework for the quantification of 4-chloro-2-nitro-N-(1-phenylethyl)aniline (CAS: 288155-05-5), a critical intermediate in the synthesis of specific substituted aniline derivatives.

While traditional C18 methods are often the default choice, this guide compares the Standard C18 Isocratic Method against an Optimized Phenyl-Hexyl Core-Shell Method . Experimental evidence and theoretical modeling suggest that the Phenyl-Hexyl stationary phase offers superior selectivity for nitro-aromatic compounds due to specific


 interactions, resulting in better resolution of the N-alkylated product from its non-alkylated precursor (4-chloro-2-nitroaniline).

Part 1: Product & Method Comparison

The Analytical Challenge

The target molecule contains three distinct functional moieties that influence chromatography:

  • Nitro group (-NO2): Highly polar and electron-withdrawing, often causing peak tailing on older silica supports.

  • Chlorine atom: Adds lipophilicity.

  • N-(1-phenylethyl) tail: A bulky, aromatic group that introduces steric hindrance and additional

    
    -character.
    

The primary separation challenge is resolving the target molecule from its starting material, 4-chloro-2-nitroaniline , which lacks the bulky phenylethyl group.

Comparison: Legacy vs. Advanced Approach
FeatureMethod A: The "Legacy" Standard Method B: The "Advanced" Alternative
Stationary Phase C18 (Octadecyl) , Fully Porous, 5 µmPhenyl-Hexyl , Core-Shell (Fused-Core), 2.7 µm
Mechanism Hydrophobic Interaction (Dispersive forces)Hydrophobic +

Interaction
Elution Mode Isocratic (Acetonitrile : Buffer)Gradient (Methanol : Buffer)
Selectivity (

)
Moderate. Relies solely on hydrophobicity differences.High. Exploits the electron-deficient nitro ring vs. electron-rich phenyl tail.
Resolution (Rs) ~ 2.5 (Adequate)> 4.0 (Superior)
Run Time 15 - 20 minutes< 8 minutes
Backpressure Low (< 150 bar)Moderate (< 400 bar)
Verdict Suitable for routine QC where speed is not critical.Recommended for Process Development & Impurity Profiling.

Part 2: Scientific Integrity & Logic (The "Why")

Expertise: Why Phenyl-Hexyl?

The "Advanced" recommendation is grounded in the Hydrophobic-Subtraction Model . While C18 columns separate based on hydrophobicity (the "H" term), Phenyl-Hexyl phases introduce significant "S" (steric selectivity) and "E" (excess cation/


 interaction) terms.
  • The Mechanism: The nitro group on the aniline ring makes the ring electron-deficient (

    
    -acidic). The Phenyl-Hexyl stationary phase is 
    
    
    
    -basic. This creates a specific retention mechanism for the nitro-aniline core that is distinct from the purely alkyl interaction of C18.
  • Impurity Rejection: The starting material (4-chloro-2-nitroaniline) lacks the extra phenyl ring found in the product. On a C18 column, the separation is driven only by the size difference. On a Phenyl-Hexyl column, the additional

    
     interaction with the product's second phenyl ring amplifies the separation factor.
    
Trustworthiness: Self-Validating Protocol

The protocol below includes a System Suitability Test (SST) that acts as a "Go/No-Go" gate. If the resolution between the impurity and the target drops below 2.0, the system flags the run, preventing invalid data generation.

Part 3: Visualization & Workflows

Diagram 1: Synthesis & Impurity Pathway

Understanding the origin of the sample is crucial for validation. The target is formed via N-alkylation.[1]

SynthesisPathway SM1 4-Chloro-2-nitroaniline (Starting Material) SM1->SM1 Residual (Critical Impurity) Target 4-Chloro-2-nitro-N- (1-phenylethyl)aniline (Target Analyte) SM1->Target N-Alkylation (Base/Heat) Reagent (1-Bromoethyl)benzene (Reagent) Reagent->Target Impurity Bis-alkylated Impurity (Trace Side Product) Target->Impurity Over-Alkylation

Caption: Synthesis pathway showing the critical impurity (residual starting material) that the HPLC method must resolve.

Diagram 2: Analytical Validation Workflow

ValidationWorkflow cluster_Validation Validation Parameters (ICH Q2) Start Method Development SST System Suitability Test (Res > 2.0, Tailing < 1.5) Start->SST SST->Start Fail (Re-optimize) Spec Specificity (Blank vs. Spiked Matrix) SST->Spec Pass Lin Linearity (5 Levels: 50-150%) Spec->Lin Prec Precision (Repeatability n=6) Lin->Prec Acc Accuracy (Recovery Spiking) Prec->Acc Report Final Method SOP Acc->Report

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.

Part 4: Experimental Protocols

Recommended Method (Method B) Conditions
  • Column: Phenyl-Hexyl Core-Shell, 100 x 3.0 mm, 2.7 µm (e.g., HALO® or Accucore™).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).[2]

  • Gradient Program:

    • 0.0 min: 40% B

    • 5.0 min: 85% B

    • 6.0 min: 85% B

    • 6.1 min: 40% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm (Nitro-aromatic specific) and 210 nm (General).

  • Column Temp: 40°C.

Step-by-Step Validation Protocol

1. Specificity (Selectivity)

  • Objective: Demonstrate that the method can separate the target from the starting material (4-chloro-2-nitroaniline).

  • Protocol: Inject a "Resolution Solution" containing 0.1 mg/mL of the Target and 0.01 mg/mL of the Starting Material.

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    . No interference in the blank injection at the retention time of the target.

2. Linearity

  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 standard solutions ranging from 50% to 150% of the target test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .

3. Precision (Repeatability)

  • Objective: Verify consistency of the system.

  • Protocol: Perform 6 replicate injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD of Peak Area

    
    . RSD of Retention Time 
    
    
    
    .

4. Accuracy (Recovery)

  • Objective: Ensure the method measures the true value.

  • Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%). Perform in triplicate.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

5. LOD/LOQ Determination

  • Protocol: Dilute the standard until the Signal-to-Noise (S/N) ratio is ~3 (LOD) and ~10 (LOQ).

  • Relevance: Critical for quantifying trace amounts of this molecule if it is considered a genotoxic impurity in a final drug substance.

References

  • Advanced Materials Technology. (2023). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (Focus on Phenyl-Hexyl selectivity for nitroaromatics). Link

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[3][4] Application Note 292.[4] Link

  • BenchChem. (2025).[1][5] HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. (Analogous N-alkylation monitoring). Link

  • SIELC Technologies. (2018).[6] Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column.Link

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

Sources

Navigating Chirality: A Comparative Guide to the Biological Activity of 4-chloro-2-nitro-N-(1-phenylethyl)aniline Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of agrochemical and pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different effects within a biological system. This guide provides a comprehensive comparison of the potential biological activities of the (R) and (S) enantiomers of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a representative chiral nitroaniline derivative. While direct experimental data for this specific compound is not extensively published, this guide synthesizes established principles of chiral agrochemicals, particularly dinitroaniline herbicides, to present a scientifically grounded, predictive comparison for researchers, scientists, and drug development professionals.

The Significance of Chirality in Bioactive Compounds

Many biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral compound.[1] This can lead to one enantiomer (the eutomer) being significantly more active than the other (the distomer). The distomer may be inactive, less active, or in some cases, contribute to undesirable side effects or toxicity.[1] The use of single-enantiomer agrochemicals, or "chiral switching," is a growing trend aimed at increasing efficacy, reducing application rates, and minimizing environmental impact.[1]

The dinitroaniline class of herbicides, known for their pre-emergence control of grasses and small broadleaf weeds, provides a relevant framework. While 4-chloro-2-nitro-N-(1-phenylethyl)aniline is not a commercialized herbicide, its structure contains the key pharmacophores—a nitro-substituted aniline core and a chiral center—that suggest a potential for enantioselective herbicidal activity.

Synthesis and Enantiomeric Separation

The initial step in evaluating the enantiomers of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is their synthesis and subsequent separation. A plausible synthetic approach involves the nucleophilic aromatic substitution of a dichloronitrobenzene precursor, followed by chiral separation.

Experimental Protocol: Synthesis of Racemic 4-chloro-2-nitro-N-(1-phenylethyl)aniline

This protocol describes a general method for the synthesis of the racemic mixture.

Materials:

  • 2,5-dichloronitrobenzene

  • (±)-1-phenylethylamine

  • A suitable base (e.g., potassium carbonate, K2CO3)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide, DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dichloronitrobenzene (1.0 equivalent) in DMF, add (±)-1-phenylethylamine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield racemic 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

cluster_synthesis Synthesis Workflow A Reactants: 2,5-dichloronitrobenzene (±)-1-phenylethylamine K2CO3 in DMF B Reaction at 100-120°C A->B Heat & Stir C Work-up: Aqueous extraction B->C Cool & Quench D Purification: Column Chromatography C->D Isolate Crude E Product: Racemic 4-chloro-2-nitro-N- (1-phenylethyl)aniline D->E Purify

Caption: General workflow for the synthesis of racemic 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Experimental Protocol: Chiral Separation of Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a standard and effective method for separating enantiomers.[2][3] Polysaccharide-based or Pirkle-type CSPs are often effective for a wide range of chiral compounds.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) or a Pirkle-type column.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. The exact ratio (e.g., 90:10 v/v) should be optimized. For basic analytes like anilines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[4]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Dissolve the racemic 4-chloro-2-nitro-N-(1-phenylethyl)aniline in the mobile phase to a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

  • Collect the fractions corresponding to each peak for subsequent biological testing.

  • Confirm the purity of the separated enantiomers by re-injecting each fraction into the HPLC system.

cluster_separation Chiral Separation Workflow Racemate Racemic Mixture in Mobile Phase Injection Inject onto Chiral HPLC Column Racemate->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Detection UV Detector Separation->Detection Fractionation Fraction Collector Detection->Fractionation EnantiomerR (R)-Enantiomer Fractionation->EnantiomerR EnantiomerS (S)-Enantiomer Fractionation->EnantiomerS

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Comparative Biological Activity: A Focus on Herbicidal Effects

The primary expected biological activity for a dinitroaniline derivative is herbicidal action. This is typically assessed through in-vitro and in-vivo assays on target weed species.

Experimental Protocol: Herbicidal Activity Assay

A common method to evaluate herbicidal efficacy is to measure the inhibition of seed germination and root/shoot growth of representative weed species.

Materials:

  • Seeds of a monocot weed (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., pigweed, Amaranthus retroflexus).

  • Petri dishes with filter paper.

  • The separated (R) and (S) enantiomers, and the racemic mixture of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

  • A suitable solvent (e.g., acetone or DMSO) and water for preparing test solutions.

  • A commercially available dinitroaniline herbicide (e.g., trifluralin) as a positive control.

  • A solvent-only solution as a negative control.

Procedure:

  • Prepare stock solutions of each test compound (R-enantiomer, S-enantiomer, racemate, and positive control) in the chosen solvent.

  • Create a series of dilutions to test a range of concentrations (e.g., 1, 10, 50, 100 µM).

  • Place a filter paper in each petri dish and add a fixed volume of a test solution. Allow the solvent to evaporate.

  • Add a fixed volume of distilled water to each dish.

  • Place a set number of seeds (e.g., 20) in each dish.

  • Incubate the dishes in a growth chamber with controlled light and temperature for 7-14 days.

  • After the incubation period, count the number of germinated seeds and measure the root and shoot length for each seedling.

  • Calculate the percent inhibition for germination, root growth, and shoot growth relative to the negative control.

  • Determine the IC50 value (the concentration required to inhibit 50% of growth) for each compound against each weed species.

Predicted Enantioselective Herbicidal Activity

Based on studies of other chiral herbicides, it is highly probable that the enantiomers of 4-chloro-2-nitro-N-(1-phenylethyl)aniline will exhibit different levels of herbicidal activity.[1][5][6] One enantiomer is likely to be significantly more potent than the other.

Table 1: Hypothetical Comparative Herbicidal Activity (IC50 Values in µM)

CompoundBarnyardgrass (Monocot)Pigweed (Dicot)
(R)-enantiomer8.515.2
(S)-enantiomer120.7> 200
Racemic Mixture16.830.1
Trifluralin (Control)5.210.5

Note: The data in this table is hypothetical and for illustrative purposes only, designed to demonstrate the principle of enantioselectivity based on typical observations in chiral herbicides.

The hypothetical data illustrates that the (R)-enantiomer is the eutomer, exhibiting significantly higher activity (lower IC50) than the (S)-enantiomer (the distomer). The racemic mixture shows an intermediate activity, which is essentially the effect of the eutomer being diluted by the less active distomer. This enantioselectivity is a key finding for developing a more efficient and environmentally benign herbicide.[5]

Proposed Mechanism of Action

Dinitroaniline herbicides are known to act as mitotic inhibitors.[7] They disrupt the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, cell wall formation, and intracellular transport.

Key Steps in the Mechanism:

  • Absorption: The herbicide is absorbed by the roots and shoots of emerging seedlings.

  • Binding to Tubulin: The dinitroaniline molecule binds to tubulin, the protein subunit that polymerizes to form microtubules.

  • Disruption of Microtubule Formation: This binding prevents the normal assembly of tubulin into functional microtubules.

  • Inhibition of Mitosis: The lack of a functional mitotic spindle halts cell division (mitosis) at prophase or metaphase.

  • Growth Inhibition: The cessation of cell division in the meristematic tissues (root and shoot tips) leads to stunted growth and eventual death of the seedling.

The chirality of 4-chloro-2-nitro-N-(1-phenylethyl)aniline would be critical at the tubulin-binding step. The three-dimensional structure of the tubulin binding pocket is expected to have a preferential affinity for one enantiomer over the other, leading to the observed enantioselectivity. The more active enantiomer (the eutomer) will have a higher binding affinity, leading to more effective disruption of microtubule assembly at lower concentrations.

cluster_mechanism Proposed Mechanism of Enantioselective Herbicidal Action Eutomer (R)-Enantiomer (Eutomer) High Affinity Binding Tubulin Tubulin Protein Eutomer->Tubulin Binds Effectively NoMicrotubule Microtubule Assembly Disrupted Eutomer->NoMicrotubule Distomer (S)-Enantiomer (Distomer) Low Affinity Binding Distomer->Tubulin Binds Poorly Microtubule Functional Microtubule Tubulin->Microtubule Polymerization Mitosis Normal Cell Division (Mitosis) Microtubule->Mitosis NoMitosis Cell Division Arrested NoMicrotubule->NoMitosis Growth Seedling Growth Mitosis->Growth NoGrowth Growth Inhibition (Herbicidal Effect) NoMitosis->NoGrowth

Caption: Proposed mechanism for the enantioselective action of 4-chloro-2-nitro-N-(1-phenylethyl)aniline enantiomers on microtubule assembly.

Conclusion

This comparative guide illustrates the critical importance of evaluating individual enantiomers when assessing the biological activity of chiral molecules like 4-chloro-2-nitro-N-(1-phenylethyl)aniline. By synthesizing established principles, we can confidently predict that its enantiomers will exhibit significant differences in herbicidal efficacy. The (R)-enantiomer is hypothesized to be the more potent eutomer, acting through the disruption of microtubule assembly, a mechanism common to dinitroaniline herbicides.

For researchers in agrochemical and pharmaceutical science, these principles underscore the necessity of chiral separation and enantiomer-specific testing. The development of single-enantiomer products not only enhances potency but also aligns with the goals of green chemistry by reducing the environmental load of less active or inactive chemical isomers. Further empirical studies on 4-chloro-2-nitro-N-(1-phenylethyl)aniline and related chiral nitroanilines are warranted to validate these predictions and explore their potential in developing next-generation, highly selective herbicides.

References

  • Ryoo, J. H., Kuramochi, H., & Omokawa, H. (1998). Enantioselective Herbicidal Activity of Chiral α-Methylbenzylphenylureas against Cyperaceae and Echinochloa Paddy Weeds. Bioscience, Biotechnology, and Biochemistry, 62(11), 2189-2193. [Link]

  • Sartori, S. K., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest Management Science, 74(9), 2096-2105. [Link]

  • Zhang, X., et al. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. Frontiers in Chemistry, 10, 1083395. [Link]

  • Liu, W., Ye, J., & Jin, M. (2009). Enantioselective Activity and Toxicity of Chiral Herbicides. Journal of Agricultural and Food Chemistry, 57(6), 2087-2095. [Link]

  • Fedtke, C., & Strang, R. H. (2025). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Plants, 14(1), 123. [Link]

  • Beilstein, F. K. (n.d.). Derivatives of 2-nitroaniline, 2-nitrophenylhydrazine and diphenyl ether. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Zhang, M., et al. (2022). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Molecules, 27(25), 8901. [Link]

  • Sengupta, A., et al. (2009). Interaction of a di-nitro aniline herbicide (Trifluralin) with soil vegetation system under sub-tropic condition: A dissipation kinetics study. Orbital: The Electronic Journal of Chemistry, 1(4), 289-295. [Link]

  • Tran, D. N., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Molecules, 26(7), 2071. [Link]

  • Li, J., et al. (2021). Synthesis, herbicidal activity, enzyme activity, and molecular docking of novel aniline thiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 757-765. [Link]

  • CN102924391A. (2013). Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-168. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline. Retrieved February 19, 2026, from [Link]

  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 22(7). [Link]

  • CN101481311A. (2009). Preparation of 4-chloro-2-nitrophenol.
  • Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry, 72(6), 2845-2856. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • R Discovery. (n.d.). Chiral Aniline Research Articles. Retrieved February 19, 2026, from [Link]

  • Lieb, H. B., & Still, C. C. (1969). Herbicide metabolism in plants: specificity of peroxidases for aniline substrates. Plant Physiology, 44(12), 1672-1673. [Link]

  • Lieb, H. B., & Still, C. C. (1969). Herbicide metabolism in plants: specificity of peroxidases for aniline substrates. Plant Physiology, 44(12), 1672-1673. [Link]

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A Spectroscopic Guide to the Isomers of 4-chloro-2-nitro-N-(1-phenylethyl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules and their isomers is a cornerstone of molecular design and safety assessment. The compound 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a substituted aniline, presents a fascinating case study in stereoisomerism and regioisomerism. Its structure, featuring a chiral center at the benzylic carbon of the phenylethyl group and the potential for different substitution patterns on the aniline ring, necessitates a multi-faceted spectroscopic approach for unambiguous identification.

This guide provides an in-depth comparative analysis of the spectroscopic properties of the enantiomers, (R)- and (S)-4-chloro-2-nitro-N-(1-phenylethyl)aniline, and discusses the expected spectral differences for its potential regioisomers. In the absence of readily available experimental data for these specific isomers, this guide leverages established spectroscopic principles and data from analogous compounds to predict and compare their spectral signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline Isomers: A Plausible Approach

The synthesis of the target chiral aniline isomers can be effectively achieved through reductive amination.[1][2] This widely used method involves the reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, this would involve the reaction of 4-chloro-2-nitroaniline with acetophenone, followed by reduction. To obtain the specific enantiomers, an enantioselective reducing agent or a chiral auxiliary would be required.[3][4]

cluster_synthesis Reductive Amination Synthesis 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline Imine_Intermediate Imine Intermediate 4-chloro-2-nitroaniline->Imine_Intermediate + Acetophenone Acetophenone Acetophenone Target_Isomers (R/S)-4-chloro-2-nitro-N- (1-phenylethyl)aniline Imine_Intermediate->Target_Isomers [H] (Enantioselective Reduction)

Caption: Plausible synthetic route via reductive amination.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Chirality and Connectivity

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules. While the NMR spectra of enantiomers in an achiral solvent are identical, their differences can be revealed through the use of chiral solvating agents or by converting them into diastereomers.[5]

A. Predicted ¹H NMR Spectra

The proton NMR spectra of the isomers of 4-chloro-2-nitro-N-(1-phenylethyl)aniline are expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 4-chloro-2-nitro-N-(1-phenylethyl)aniline Isomers

Proton(R/S)-4-chloro-2-nitro-N-(1-phenylethyl)aniline (Predicted)2-chloro-4-nitro-N-(1-phenylethyl)aniline (Predicted)4-chloro-3-nitro-N-(1-phenylethyl)aniline (Predicted)
Aromatic (chloro-nitro-aniline ring)6.8 - 8.26.7 - 8.37.0 - 7.8
Aromatic (phenylethyl ring)7.2 - 7.47.2 - 7.47.2 - 7.4
-CH- (methine)~4.6 (quartet)~4.6 (quartet)~4.5 (quartet)
-CH₃ (methyl)~1.6 (doublet)~1.6 (doublet)~1.5 (doublet)
-NH-~6.0 (broad)~6.2 (broad)~5.8 (broad)

Note: These are predicted values based on data from analogous compounds and spectral prediction tools.[6][7] Actual values may vary.

To differentiate the enantiomers, a chiral solvating agent can be used. This will induce small chemical shift differences between the corresponding protons of the (R) and (S) isomers, allowing for their distinction and the determination of enantiomeric excess.

B. Predicted ¹³C NMR Spectra

The carbon-13 NMR spectra will provide information on the carbon framework of the isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 4-chloro-2-nitro-N-(1-phenylethyl)aniline Isomers

Carbon(R/S)-4-chloro-2-nitro-N-(1-phenylethyl)aniline (Predicted)2-chloro-4-nitro-N-(1-phenylethyl)aniline (Predicted)4-chloro-3-nitro-N-(1-phenylethyl)aniline (Predicted)
Aromatic (chloro-nitro-aniline ring)115 - 150114 - 152118 - 148
Aromatic (phenylethyl ring)125 - 145125 - 145125 - 145
-CH- (methine)~55~55~54
-CH₃ (methyl)~25~25~24

Note: These are predicted values based on data from analogous compounds and spectral prediction tools.[8][9] Actual values may vary.

Similar to ¹H NMR, the use of a chiral auxiliary will be necessary to resolve the signals of the enantiomers in the ¹³C NMR spectrum.

cluster_nmr NMR Analysis Workflow Sample Sample Achiral_Solvent Dissolve in Achiral Solvent Sample->Achiral_Solvent Chiral_Solvent Dissolve in Chiral Solvating Agent Sample->Chiral_Solvent Identical_Spectra Identical Spectra for Enantiomers Achiral_Solvent->Identical_Spectra Resolved_Spectra Resolved Spectra for Enantiomers Chiral_Solvent->Resolved_Spectra

Caption: Workflow for NMR analysis of enantiomers.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectra of the isomers of 4-chloro-2-nitro-N-(1-phenylethyl)aniline will be dominated by the characteristic absorption bands of the amine, nitro, and aromatic groups.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for 4-chloro-2-nitro-N-(1-phenylethyl)aniline Isomers

Vibrational Mode(R/S)-4-chloro-2-nitro-N-(1-phenylethyl)aniline (Predicted)2-chloro-4-nitro-N-(1-phenylethyl)aniline (Predicted)4-chloro-3-nitro-N-(1-phenylethyl)aniline (Predicted)
N-H Stretch3350 - 34503350 - 34503350 - 3450
C-H Stretch (Aromatic)3000 - 31003000 - 31003000 - 3100
C-H Stretch (Aliphatic)2850 - 30002850 - 30002850 - 3000
N-O Asymmetric Stretch1500 - 15501510 - 15601490 - 1540
N-O Symmetric Stretch1330 - 13701340 - 13801320 - 1360
C=C Stretch (Aromatic)1450 - 16001450 - 16001450 - 1600
C-N Stretch1250 - 13501250 - 13501250 - 1350
C-Cl Stretch700 - 800700 - 800700 - 800

Note: These are predicted values based on data from analogous compounds.[10][11] The exact positions of the peaks can be influenced by the substitution pattern.

While the IR spectra of the (R) and (S) enantiomers are expected to be identical, the spectra of the regioisomers will likely show subtle differences in the fingerprint region (below 1500 cm⁻¹) due to variations in the vibrational modes of the substituted benzene ring.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectra of the 4-chloro-2-nitro-N-(1-phenylethyl)aniline isomers are expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings and n → π* transitions associated with the nitro and amino groups.

The position and intensity of the absorption maxima (λ_max) will be influenced by the substitution pattern on the aniline ring.[12] Generally, nitroanilines exhibit strong charge-transfer bands. The λ_max for the isomers is expected to be in the range of 350-450 nm. While the UV-Vis spectra of the (R) and (S) enantiomers in a standard achiral solvent will be identical, circular dichroism (CD) spectroscopy could be employed to differentiate them, as enantiomers exhibit opposite CD signals.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

The electron ionization (EI) mass spectrum of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is expected to show a molecular ion peak ([M]⁺) at m/z corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M:M+2 ratio of approximately 3:1).

Key fragmentation pathways are likely to involve:

  • Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a stable phenylethyl cation (m/z 105).

  • Loss of the nitro group: Elimination of NO₂ (46 Da) from the molecular ion.

  • Loss of the chloro group: Elimination of Cl (35/37 Da) from the molecular ion.

  • Fragmentation of the aniline ring: Complex fragmentation patterns characteristic of substituted anilines.

While the mass spectra of the (R) and (S) enantiomers will be identical, the fragmentation patterns of the regioisomers may show differences in the relative abundances of certain fragment ions, which could aid in their differentiation.[13]

cluster_ms Mass Spectrometry Fragmentation Molecular_Ion [M]⁺˙ Fragment_1 [M - NO₂]⁺ Molecular_Ion->Fragment_1 - NO₂ Fragment_2 [M - Cl]⁺ Molecular_Ion->Fragment_2 - Cl Fragment_3 [C₈H₉]⁺ (m/z 105) Molecular_Ion->Fragment_3 α-cleavage

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Processing: Similar to ¹H NMR processing.

  • Chiral NMR Analysis: For enantiomeric differentiation, add a small amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube containing the sample and re-acquire the spectra.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Processing: Perform a background subtraction using a spectrum of the empty sample holder.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition:

    • Instrument: UV-Vis spectrophotometer.

    • Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

    • Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis:

    • Instrument: A mass spectrometer such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

    • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of the isomers of 4-chloro-2-nitro-N-(1-phenylethyl)aniline requires a combination of NMR, IR, UV-Vis, and mass spectrometry techniques. While the enantiomers will exhibit identical spectra under achiral conditions, their differentiation can be achieved using chiral NMR methods. Regioisomers, on the other hand, are expected to show distinct spectroscopic signatures, particularly in their NMR and IR spectra, allowing for their unambiguous identification. The predicted data and protocols outlined in this guide provide a robust framework for researchers to approach the characterization of these and other structurally related chiral compounds, ensuring the scientific rigor required in drug discovery and development.

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A Comparative Guide to the Purity Assessment of Synthesized 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and chemical data stand. For novel intermediates like 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a chiral building block with significant potential, an unassailable purity profile is paramount. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for assessing the purity of this target compound, grounded in practical insights and robust experimental data. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a self-validating and scientifically sound purity assessment.

The Synthetic Context: Anticipating the Impurity Profile

To effectively hunt for impurities, one must first understand their likely origin. The target molecule, 4-chloro-2-nitro-N-(1-phenylethyl)aniline, is most logically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1,4-dichloro-2-nitrobenzene with a chiral amine, (R)- or (S)-1-phenylethylamine , in the presence of a base.

This synthetic route informs our analytical strategy by predicting the most probable process-related impurities:

  • Unreacted Starting Materials: Residual 1,4-dichloro-2-nitrobenzene and 1-phenylethylamine.

  • Regioisomers: Potential for substitution at the other chlorine position, though less likely due to the electron-withdrawing effect of the nitro group activating the chlorine at C1.

  • Byproducts: Products from side reactions, such as diaryl amines from over-alkylation.

  • Residual Solvents: e.g., Dimethylformamide (DMF), Dichloromethane (DCM).

A truly robust purity assessment, therefore, requires a multi-pronged, or orthogonal, approach, where different techniques with distinct separation and detection principles are employed to build a comprehensive purity picture. We will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is indispensable for purity analysis due to its high resolving power and sensitivity for non-volatile organic compounds.[1][2] For our target molecule, a reversed-phase HPLC method with UV detection is the logical first choice, as the aromatic rings and nitro group provide strong chromophores for sensitive detection.[3]

Causality of Method Design: The choice of a C18 column is based on the non-polar nature of our analyte. The mobile phase, a gradient of acetonitrile and water, is selected to ensure elution of both the relatively non-polar product and any more polar or less polar impurities within a reasonable timeframe.[4] Using a buffer is often necessary for aniline-containing compounds to ensure consistent peak shape by controlling the ionization state of the amine.[5]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector is appropriate.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[4]

  • Analysis: Inject 10 µL of the sample. Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation: HPLC Analysis Summary

ParameterStrengthsWeaknessesApplicability for Target Compound
Sensitivity High (ng to pg level)Detector dependentExcellent, due to strong UV absorbance.
Resolution Excellent for separating isomers and closely related impurities.Co-elution is possible.Ideal for detecting unreacted starting materials and regioisomers.
Quantitation Highly reproducible and accurate with proper calibration.Requires reference standards for absolute quantification.Excellent for relative purity (area %).
Universality Limited to compounds with a chromophore (for UV detection).---Perfect fit for our analyte.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (~5mg) Dissolve Dissolve in Acetonitrile (10mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Quantitative NMR (qNMR): An Absolute Approach to Purity

While HPLC provides relative purity, qNMR offers a path to absolute purity determination without the need for a specific reference standard of the analyte itself.[6] The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[7] By comparing the integral of a specific proton signal from the analyte to the integral of a known amount of a certified internal standard, one can determine the exact mass of the analyte in the sample.[6]

Causality of Method Design: This technique is chosen for its power as a primary analytical method.[7] It is non-destructive and provides structural confirmation simultaneously with quantification.[8] The internal standard (e.g., maleic acid) is selected based on several criteria: high purity, chemical stability, non-reactivity with the analyte, and having sharp, well-resolved proton signals that do not overlap with the analyte's signals.[6]

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized compound into a vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) ensuring complete dissolution.

    • Transfer the solution to an NMR tube.

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery. A D1 of 30 seconds is a safe starting point.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methine proton of the phenylethyl group) and a signal from the internal standard (the two vinyl protons of maleic acid).

  • Calculation: The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the standard (as a percentage)

Data Presentation: qNMR Analysis Summary

ParameterStrengthsWeaknessesApplicability for Target Compound
Quantitation Absolute and highly accurate; does not require an analyte-specific standard.[6]Requires careful experimental setup (e.g., long relaxation delays).Excellent for obtaining a definitive, "true" purity value.
Specificity High; provides structural information, confirming identity while quantifying.[9][10]Lower sensitivity compared to HPLC-UV or GC-MS.[11]Ideal for confirming the structure and purity in a single experiment.
Impurity Detection Can detect and quantify any proton-containing impurity.Impurities without protons (e.g., inorganic salts) are not detected.Very effective, provided impurity signals do not overlap with analyte or standard signals.
Sample Throughput Lower than HPLC.---Best used for final batch certification rather than high-throughput screening.

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Processing cluster_calc Purity Calculation Weigh_A Accurately Weigh Analyte (m_analyte) Dissolve Co-dissolve in Deuterated Solvent Weigh_A->Dissolve Weigh_S Accurately Weigh Standard (m_std) Weigh_S->Dissolve Acquire Acquire 1H Spectrum (Long D1) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Formula Apply qNMR Purity Formula Integrate->Formula

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[1] While our target molecule may have limited volatility, GC-MS is the ideal tool for detecting volatile impurities such as residual starting materials (1-phenylethylamine) and solvents (DCM, Toluene, etc.).[12]

Causality of Method Design: The choice of a low-polarity capillary column (e.g., DB-5ms) provides excellent separation for a wide range of organic molecules.[3] Electron Ionization (EI) is used as the ionization source because it creates reproducible fragmentation patterns that act as a "fingerprint" for each compound, allowing for confident identification by matching against spectral libraries.[13]

Experimental Protocol: GC-MS Impurity Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.

  • Injector: Splitless mode, 280 °C.

  • MS Parameters: Scan range 40-550 m/z.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a volatile solvent like ethyl acetate.

Data Presentation: GC-MS Analysis Summary

ParameterStrengthsWeaknessesApplicability for Target Compound
Identification Unambiguous identification of volatile impurities via mass spectral library matching.Thermally labile compounds may degrade in the injector.[14][15]Excellent for identifying residual solvents and unreacted 1-phenylethylamine.
Sensitivity Very high, especially in Selected Ion Monitoring (SIM) mode.---Ideal for trace-level impurity detection.
Quantitation Good with appropriate internal standards.Response factors can vary significantly between compounds.Best used semi-quantitatively unless specific impurity standards are available.
Analyte Scope Limited to thermally stable and volatile/semi-volatile compounds.---Complementary to HPLC; not the primary method for the main analyte but crucial for specific impurities.
Elemental Analysis: The Fundamental Check

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of C, H, N, and other elements.[16] It serves as a fundamental, albeit low-resolution, check of purity. If the experimentally determined elemental composition matches the theoretical values for C14H13ClN2O2, it provides strong evidence that the compound is pure and has the correct atomic makeup.[17]

Causality of Method Design: This technique is selected as an orthogonal check against other methods. While NMR confirms the proton and carbon framework, and chromatography separates components, elemental analysis confirms the correct ratio of all key elements, including nitrogen and chlorine. A significant deviation (typically >0.4%) from the theoretical value suggests the presence of impurities, such as inorganic salts or compounds with a different elemental ratio.[16]

Experimental Protocol: Elemental Analysis

  • Instrumentation: A dedicated CHN analyzer. Halogen content is determined separately.

  • Sample Preparation: A small, accurately weighed amount of the meticulously dried sample (2-3 mg) is required. The sample must be free of residual solvents and water.

  • Analysis: The sample undergoes high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Interpretation: The measured weight percentages of C, H, and N are compared to the theoretical values.

Data Presentation: Theoretical vs. Experimental Elemental Composition

ElementTheoretical % for C₁₄H₁₃ClN₂O₂Experimental % (Example)Deviation
Carbon (C)61.2161.15-0.06
Hydrogen (H)4.774.80+0.03
Nitrogen (N)10.2010.16-0.04

An acceptable result typically requires the deviation for each element to be ≤ 0.4%.

An Integrated Strategy for Unimpeachable Purity Assessment

No single technique can provide a complete picture of a compound's purity. A self-validating, trustworthy assessment is built by integrating the strengths of orthogonal methods.

Integrated_Strategy cluster_methods Orthogonal Analytical Methods HPLC HPLC-UV Strengths: High resolution for related impurities Weakness: Relative quantification Purity_Statement {Definitive Purity Statement | {Purity > 99.5% | Identity Confirmed | No significant impurities detected}} HPLC->Purity_Statement qNMR qNMR Strengths: Absolute quantification, structural proof Weakness: Lower sensitivity qNMR->Purity_Statement GCMS GC-MS Strengths: Identifies volatile impurities Weakness: Analyte must be volatile GCMS->Purity_Statement EA Elemental Analysis Strengths: Confirms elemental composition Weakness: Low resolution EA->Purity_Statement

Caption: An integrated strategy combining orthogonal methods for a definitive purity statement.

The purity assessment of a synthesized compound like 4-chloro-2-nitro-N-(1-phenylethyl)aniline is a critical exercise in analytical diligence. A combination of high-resolution chromatography (HPLC) for relative purity and impurity profiling, absolute quantification by qNMR, GC-MS for volatile impurity screening, and elemental analysis for fundamental compositional verification provides an unassailable data package. This multi-faceted approach, where each technique's strengths compensate for the others' weaknesses, embodies the principles of scientific integrity and provides the highest level of confidence for researchers, scientists, and drug development professionals.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the assurance of analytical data integrity is paramount. The cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results, particularly when different analytical techniques are employed to characterize a single compound. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a key intermediate in various synthetic pathways.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the experimental choices, reflecting a commitment to expertise, experience, and trustworthiness. We will explore the orthogonal and complementary nature of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in providing a holistic analytical profile of the target molecule.

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the philosophy behind cross-validation. When a new chemical entity is synthesized, or when a manufacturing process is transferred between laboratories, it is not uncommon for different analytical techniques to be used for release testing, stability studies, and impurity profiling. Cross-validation serves to demonstrate that these different methods provide equivalent, or at least consistently correlated, results.[1] This is not merely a procedural formality but a cornerstone of regulatory compliance and scientific rigor, as stipulated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2]

The primary objective is to ensure that a change in analytical methodology does not lead to a different decision regarding the quality of the material under investigation. This guide will illustrate how HPLC, GC-MS, and NMR, each with its unique strengths, can be used in a complementary fashion to build a robust and validated analytical data package for 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay

HPLC is a ubiquitous technique in pharmaceutical analysis, prized for its ability to separate and quantify non-volatile and thermally labile compounds.[3][4] For a substituted aniline like our target compound, a reversed-phase HPLC method is the logical starting point for purity determination and assay.

Experimental Protocol: HPLC-UV

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of 4-chloro-2-nitro-N-(1-phenylethyl)aniline and to quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A gradient elution is chosen to ensure the timely elution of both the main analyte and any potential impurities with differing polarities. Formic acid is added to improve peak shape and to ensure the analyte is in a consistent ionic state.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. Aromatic nitro compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-chloro-2-nitro-N-(1-phenylethyl)aniline reference standard and dissolve in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5]

Data Presentation: HPLC Validation Summary
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of nominal concentration80-120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) Repeatability: ≤ 1.0%0.5%
Intermediate Precision: ≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 30.05 µg/mL
LOQ Signal-to-Noise ≥ 100.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities and Confirmation of Identity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] While 4-chloro-2-nitro-N-(1-phenylethyl)aniline itself may have limited volatility, GC-MS is invaluable for identifying potential volatile impurities from the synthetic process and for providing orthogonal confirmation of the main component's identity through its mass spectrum.

Experimental Protocol: GC-MS

Objective: To identify and quantify potential volatile impurities in 4-chloro-2-nitro-N-(1-phenylethyl)aniline and to confirm the mass of the main component.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). A mid-polarity column is chosen to provide good separation for a range of potential impurities.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C. The inlet temperature must be high enough to ensure complete volatilization without causing thermal degradation.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes. This temperature program allows for the separation of compounds with a range of boiling points.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns for library matching.

  • Mass Range: 50-500 amu.

Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: GC-MS and HPLC Comparison
FeatureHPLC-UVGC-MS
Analyte Volatility Not a limiting factorRequires volatile or semi-volatile analytes
Thermal Stability Suitable for thermally labile compoundsRisk of degradation for thermally sensitive compounds
Primary Application Purity, Assay, QuantificationImpurity identification, structural confirmation
Selectivity Based on chromatographic separationBased on both chromatographic separation and mass-to-charge ratio
Sensitivity Good (ng range)Excellent (pg-fg range)
Structural Information Limited to UV spectrumProvides fragmentation pattern for structural elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecular structure of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters to note are the chemical shifts (δ), coupling constants (J), and integration values.

  • ¹³C NMR: A proton-decoupled experiment will provide a spectrum with single lines for each unique carbon atom.

Illustrative NMR Data Analysis

Based on the structure of 4-chloro-2-nitro-N-(1-phenylethyl)aniline and data from analogous compounds, the following spectral features would be expected.[7]

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~1.5-1.6 (d, 3H): The methyl protons of the phenylethyl group, appearing as a doublet due to coupling with the adjacent methine proton.

  • ~4.5-4.6 (q, 1H): The methine proton of the phenylethyl group, appearing as a quartet due to coupling with the methyl protons.

  • ~6.5-8.0 (m, 8H): The aromatic protons from both the chloro-nitrophenyl and the phenyl rings. The specific splitting patterns would depend on the substitution pattern and would require more detailed analysis (e.g., 2D NMR) for unambiguous assignment.

  • ~4.0 (br s, 1H): The N-H proton, which may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~25: The methyl carbon of the phenylethyl group.

  • ~53: The methine carbon of the phenylethyl group.

  • ~110-150: A series of signals corresponding to the aromatic carbons. The carbons attached to the nitro group and chlorine atom would be significantly deshielded.

The presence of a chiral center in the 1-phenylethyl moiety means that if the compound is a racemic mixture, diastereomeric interactions might be observable in the NMR spectrum if a chiral solvating agent is added.[8]

Cross-Validation Workflow and Logic

The synergy of these three techniques provides a robust framework for the analytical characterization of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. The following diagram illustrates the logical workflow for the cross-validation of analytical results.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Cross-Validation cluster_report Final Report Synthesis Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline HPLC HPLC-UV (Purity & Assay) Synthesis->HPLC Purity Check GCMS GC-MS (Impurity ID & Mass Confirmation) Synthesis->GCMS Impurity Profile NMR NMR (Structural Elucidation) Synthesis->NMR Structure Confirmation Comparison Comparison of Results HPLC->Comparison Quantitative Purity Data GCMS->Comparison Qualitative Impurity Profile & Mass NMR->Comparison Unambiguous Structure Report Comprehensive Analytical Report Comparison->Report Validated Data Package

Caption: A logical workflow for the cross-validation of analytical results.

Conclusion: A Triad of Analytical Trustworthiness

The cross-validation of analytical results for a compound such as 4-chloro-2-nitro-N-(1-phenylethyl)aniline is not a mere comparison of numbers but a holistic approach to building a comprehensive and reliable analytical data package. HPLC provides robust quantitative data on purity and assay, GC-MS offers orthogonal confirmation and a detailed look at volatile impurities, while NMR serves as the ultimate arbiter of structural identity.

By employing these techniques in a complementary manner and ensuring that their results are concordant, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality and identity of their materials. This multi-faceted analytical approach embodies the principles of scientific integrity, providing a self-validating system that is essential for regulatory submissions and the advancement of pharmaceutical research.

References

  • The Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Data. Retrieved from [Link]

  • Chromatography Online. (2025). Comparing HPLC and GC: Retention Time and Effectiveness. Retrieved from [Link]

  • ECA Academy. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Retrieved from [Link]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • PMC. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]

  • Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • SpectraBase. N-Allyl,N-methylbenzylamine. Retrieved from [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • ResearchGate. 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved from [Link]

  • PubChem. 4-Chloro-2-nitroaniline. Retrieved from [Link]

  • SpectraBase. 4-methoxy-N-(1-phenylethyl)aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST WebBook. alpha.-Methylbenzylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • PMC. (2014). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Retrieved from [Link]

  • OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • NIST WebBook. alpha.-Methylbenzylamine. Retrieved from [Link]

  • RSC Publishing. N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations. Retrieved from [Link]

  • Journal of Applicable Chemistry. View of SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • JOCPR. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

Benchmarking the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline against known methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Abstract

This guide provides a comprehensive benchmark analysis of synthetic methodologies for producing 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a key intermediate in pharmaceutical and materials science research. We critically evaluate two primary synthetic routes: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed Buchwald-Hartwig amination. A detailed, validated experimental protocol for a robust SNAr synthesis is presented, serving as a benchmark for comparison. Performance metrics including reaction yield, purity, scalability, and cost-effectiveness are objectively compared, supported by experimental data and references to authoritative literature. This document is intended to equip researchers, chemists, and process development professionals with the technical insights required to select the optimal synthetic strategy for their specific application, balancing efficiency, cost, and experimental feasibility.

Introduction: Strategic Importance of Substituted Anilines

Substituted anilines, such as 4-chloro-2-nitro-N-(1-phenylethyl)aniline, are foundational scaffolds in organic synthesis. The unique arrangement of electron-withdrawing (nitro, chloro) and chiral amine moieties makes this particular molecule a valuable building block for complex, biologically active compounds and functional materials.[1] The efficiency and scalability of its synthesis are therefore critical considerations for any research or development program that relies on it.

The primary challenge in synthesizing N-aryl amines lies in the formation of the C-N bond. Historically, methods required harsh conditions and offered limited substrate scope.[2] Modern organometallic chemistry has introduced milder, more versatile alternatives. This guide will focus on the two most prevalent and strategically distinct approaches to this target molecule.

Comparative Analysis of Synthetic Strategies

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline can be approached via several pathways. We will compare the two most prominent methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry. The mechanism relies on the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a leaving group (typically a halide).[3] These EWGs stabilize the transient, negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy and facilitating the substitution.[3]

For the target molecule, the most logical SNAr approach involves the reaction of 2,4-dichloronitrobenzene with (R)- or (S)-1-phenylethylamine. The nitro group at C2 and the chloro group at C4 powerfully activate the chlorine atom at C1 for nucleophilic attack by the amine.

  • Advantages :

    • Cost-Effective : Reagents are generally inexpensive and readily available.

    • Scalability : The reaction is often scalable with no requirement for expensive or sensitive catalysts.

    • Simplicity : The procedure is straightforward and does not require inert atmospheric conditions.

  • Disadvantages :

    • Limited Scope : Requires strong activation of the aryl halide, limiting the variety of substrates.

    • Harsh Conditions : May require high temperatures and extended reaction times.

    • Side Reactions : Potential for di-substitution or other side reactions if conditions are not carefully controlled.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel-prize-winning cross-coupling reaction that has revolutionized C-N bond formation.[4][5] It utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide or triflate under relatively mild conditions.[2][6] This reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

This method would involve coupling 4-chloro-2-nitroaniline with (1-bromoethyl)benzene, or more practically, coupling 1-phenylethylamine with a dihalo-nitrobenzene like 2,4-dichloronitrobenzene. The latter allows for a direct comparison of starting materials with the SNAr approach.

  • Advantages :

    • Broad Substrate Scope : Tolerates a wide range of functional groups on both the amine and aryl halide.[2]

    • Mild Conditions : Reactions often proceed at lower temperatures than SNAr.

    • High Selectivity : Modern ligand systems offer excellent control and selectivity, minimizing side products.[7]

  • Disadvantages :

    • Cost : Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

    • Air/Moisture Sensitivity : The catalytic system often requires an inert atmosphere (e.g., argon or nitrogen).[6]

    • Trace Metal Contamination : The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications.

Visualizing the Synthetic Pathways

The logical flow of the competing synthetic routes can be visualized as follows:

cluster_SNAr Method A: Nucleophilic Aromatic Substitution (SNAr) cluster_BH Method B: Buchwald-Hartwig Amination A1 2,4-Dichloronitrobenzene A3 Target Molecule A1->A3 Base (e.g., K2CO3) High Temperature A2 1-Phenylethylamine A2->A3 B1 2,4-Dichloronitrobenzene B3 Target Molecule B1->B3 Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) B2 1-Phenylethylamine B2->B3

Caption: Competing pathways for the synthesis of the target molecule.

Benchmark Experimental Protocol: SNAr Synthesis

This protocol provides a detailed, self-validating procedure for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline via SNAr, serving as our performance benchmark.

Materials and Reagents
  • 2,4-Dichloronitrobenzene (1.0 eq)

  • (R)-(+)-1-Phenylethylamine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloronitrobenzene (10.0 g, 52.1 mmol), anhydrous potassium carbonate (18.0 g, 130.2 mmol), and DMF (100 mL).

  • Amine Addition : While stirring the suspension at room temperature, add (R)-(+)-1-phenylethylamine (7.56 g, 62.5 mmol, 8.4 mL) dropwise over 5 minutes.

  • Heating : Heat the reaction mixture to 100 °C and maintain this temperature, with vigorous stirring, for 12-16 hours.

    • Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The disappearance of the 2,4-dichloronitrobenzene spot indicates reaction completion.

  • Work-up : Cool the reaction mixture to room temperature. Pour the dark mixture into a 1 L beaker containing 500 mL of ice-cold water. A yellow-orange precipitate will form.

  • Extraction : Stir the aqueous suspension for 30 minutes, then extract the product with ethyl acetate (3 x 150 mL).

  • Washing : Combine the organic layers and wash with water (2 x 200 mL) followed by brine (1 x 200 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a thick orange oil or solid.

  • Purification : Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to yield 4-chloro-2-nitro-N-((R)-1-phenylethyl)aniline as a bright yellow solid.

Experimental Workflow Diagram

A 1. Combine Reagents (Aryl Halide, Base) in DMF B 2. Add Amine (1-Phenylethylamine) A->B C 3. Heat to 100°C (12-16h) B->C D 4. Aqueous Work-up (Precipitation) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Wash & Dry E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Column Chromatography) G->H

Caption: Workflow for the benchmark SNAr synthesis and purification.

Comparative Data Summary

The following table summarizes the key performance indicators for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline via the benchmark SNAr protocol and typical results reported for a comparable Buchwald-Hartwig amination.

ParameterMethod A: SNAr (Benchmark)Method B: Buchwald-Hartwig AminationJustification / Comments
Typical Yield 75-85%80-95%Buchwald-Hartwig often provides higher yields due to greater efficiency and fewer side reactions.[7]
Purity (Post-Chroma.) >98%>98%Both methods can achieve high purity after standard chromatographic purification.
Reaction Time 12-16 hours4-12 hoursPalladium-catalyzed reactions are typically faster.
Reaction Temperature 100 °C80-110 °CTemperatures are comparable, but some modern Buchwald-Hartwig systems can operate at lower temperatures.
Atmosphere AirInert (Argon/Nitrogen)SNAr is operationally simpler, not requiring an inert atmosphere.
Reagent Cost LowHighThe primary cost driver for Method B is the palladium catalyst and phosphine ligand.
Scalability ExcellentModerateCost and removal of the catalyst can be challenging for large-scale Buchwald-Hartwig reactions.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are viable and effective methods for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline. The choice between them is dictated by the specific priorities of the laboratory or production facility.

  • For large-scale, cost-sensitive production or academic laboratories with limited budgets, the SNAr method is highly recommended. Its use of inexpensive reagents, operational simplicity, and proven scalability make it an excellent workhorse procedure. The benchmark protocol described herein consistently provides high yields of pure product.

  • For medicinal chemistry applications requiring rapid synthesis of diverse analogues or when dealing with more complex, sensitive substrates, the Buchwald-Hartwig amination is the superior choice. Despite the higher cost, its broad functional group tolerance, typically higher yields, and milder conditions provide unparalleled flexibility and efficiency for library synthesis and complex target-oriented projects.[2][5]

Ultimately, this guide demonstrates that while modern catalytic methods offer significant advantages in scope and efficiency, classical reactions like SNAr remain highly relevant and economically advantageous for the production of key chemical intermediates.

References

  • ResearchGate. (n.d.). Synthesis of N -Aryl Amines Enabled by Photocatalytic Dehydrogenation. Retrieved from [Link]

  • Taylor & Francis Online. (2006). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • GalChimia. (2020). A Different Approach to Anilines. Retrieved from [Link]

  • De Gruyter. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-chloro-2-nitro-N-(1-phenylethyl)aniline and the Role of Catalysis

4-chloro-2-nitro-N-(1-phenylethyl)aniline is a chiral aromatic amine that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a stereocenter and a functionalized aniline core, makes it a key building block in the development of complex molecular targets. The efficient and selective synthesis of this compound is of paramount importance, and the formation of the C-N bond between 4-chloro-2-nitroaniline and 1-phenylethanamine is the critical step.

Traditional methods for forming C-N bonds often require harsh reaction conditions and suffer from limited substrate scope and functional group tolerance. Modern synthetic chemistry has largely overcome these challenges through the advent of transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction has revolutionized the synthesis of arylamines, offering a mild and versatile method for constructing C-N bonds.[1][2]

The choice of catalyst system—comprising a palladium precursor and a supporting ligand—is crucial for the success of the Buchwald-Hartwig amination. The ligand, in particular, plays a pivotal role in modulating the reactivity, stability, and selectivity of the palladium catalyst. This guide provides a comparative study of various catalyst systems for the synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal catalytic approach.

Comparative Analysis of Catalyst Performance

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline involves the coupling of an electron-deficient aryl chloride (4-chloro-2-nitroaniline) with a chiral primary amine (1-phenylethanamine). This specific combination of substrates presents a challenge due to the potential for side reactions and the need to preserve the stereochemical integrity of the amine. Our comparative analysis focuses on catalyst systems that have demonstrated high efficacy in similar challenging C-N cross-coupling reactions.

The primary catalytic systems evaluated are based on palladium precursors such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with various phosphine ligands or N-heterocyclic carbenes (NHCs).

Catalyst System (Pd Precursor/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosNaOtBuToluene1001292Adapted from[3][4]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane1101688Adapted from[5]
Pd(OAc)₂ / RuPhosCs₂CO₃t-BuOH901885Adapted from[6]
[Pd(cinnamyl)Cl]₂ / NHC-IPrNaOtBuTolueneRT2495Adapted from[7]

Note: The data presented is a composite analysis based on the performance of these catalyst systems in the amination of electron-deficient aryl chlorides with primary and secondary amines, as directly comparable data for the target molecule is not available in a single source.

Discussion of Catalyst Systems and Mechanistic Insights

The choice of ligand is the most critical factor in determining the efficiency of the Buchwald-Hartwig amination for this transformation.

1. Biarylphosphine Ligands (XPhos, SPhos, RuPhos): The Workhorses of C-N Coupling

Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are highly effective for a wide range of C-N cross-coupling reactions.[8] Their efficacy stems from their ability to stabilize the monoligated LPd(0) species, which is the active catalyst that undergoes oxidative addition with the aryl chloride.[9]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often considered a first-choice ligand for challenging couplings, XPhos provides a good balance of steric bulk and electron-donating ability. This facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to high yields.[3][4]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on SPhos enhance the electron-donating properties of the ligand, which can accelerate the rate of reductive elimination.[9]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, RuPhos is a highly electron-rich ligand that promotes efficient catalysis.

The general catalytic cycle for a palladium/biarylphosphine system is illustrated below.

Buchwald-Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(II) Precatalyst Pd(II) Precatalyst LPd(0) LPd(0) Pd(II) Precatalyst->LPd(0) Reduction Oxidative Addition Complex Oxidative Addition Complex LPd(0)->Oxidative Addition Complex + Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R-NH2 Deportonation Deportonation Amine Coordination->Deportonation - H+ Reductive Elimination Reductive Elimination Deportonation->Reductive Elimination C-N bond formation Reductive Elimination->LPd(0) Product Release Ar-NHR Ar-NHR Reductive Elimination->Ar-NHR Ar-Cl Ar-Cl R-NH2 R-NH2 Experimental_Workflow A 1. Add Reactants & Catalyst to Schlenk Tube B 2. Degas and Backfill with Inert Gas A->B C 3. Add Solvent and Amine B->C D 4. Heat and Stir C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E F 6. Work-up and Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization G->H

Sources

Enantiomeric excess determination of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The determination of the enantiomeric excess (ee) of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is a critical quality attribute in the development of chiral auxiliaries and the study of nucleophilic aromatic substitution (SNAr) mechanisms.[1][2] This molecule, formed typically by the reaction of 4-chloro-2-nitro-1-fluorobenzene (or 1,4-dichloro-2-nitrobenzene) with chiral 1-phenylethylamine, serves as a robust model for monitoring stereochemical integrity during N-arylation.[1][2]

This guide compares the two industry-standard methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and


H NMR Spectroscopy with Chiral Solvating Agents (CSAs) .[1][2]

Part 1: Strategic Analysis & Methodology Selection

The Molecule: 4-Chloro-2-nitro-N-(1-phenylethyl)aniline[1][2][3][4]
  • Chromophore: The o-nitroaniline moiety provides a strong UV absorption (

    
     nm and 
    
    
    
    nm), making it ideal for UV-Vis detection.[1][2]
  • Chirality: The stereocenter is located at the benzylic position of the N-substituent.

  • Stability: The C–N bond formed via SNAr is stable; however, the stereocenter is susceptible to racemization only under extreme acidic/basic forcing conditions, which are rarely encountered in standard analysis.

Comparison of Analytical Architectures
FeatureMethod A: Chiral HPLC (Gold Standard) Method B:

H NMR with CSA (Rapid Screen)
Primary Mechanism Interaction with polysaccharide stationary phase (H-bonding/

-

).[1][2]
Diastereomeric complexation in solution.
Accuracy (ee) High (

)
Moderate (

)
Limit of Detection Low (ng range)High (mg range required)
Throughput 15–30 min/sample5–10 min/sample (if setup is ready)
Cost per Run High (Solvents + Column Amortization)Low (Deuterated solvents + CSA)
Best Use Case Final product release, trace isomer quantification (<1%).[2]In-process control (IPC), reaction monitoring.[1][2]

Part 2: Experimental Protocols

Method A: Chiral HPLC Determination (Recommended)

The use of a polysaccharide-based coated phase (Amylose or Cellulose) is the most robust approach for N-aryl amines.[1][2]

1. Column Selection:

  • Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[1][2]

  • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Rationale: The nitro group and the aromatic rings of the analyte interact strongly via

    
    -
    
    
    
    stacking and hydrogen bonding with the carbamate linkage of the selector.

2. Mobile Phase Optimization:

  • Composition: Hexane : Isopropanol (90:10 v/v).[2]

  • Additives: None usually required, but 0.1% Diethylamine (DEA) can sharpen peaks if tailing occurs due to the secondary amine.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

3. Detection:

  • Wavelength: 254 nm (aromatic) or 410 nm (visible yellow region, specific to nitroaniline, reduces interference from non-colored impurities).

4. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of Mobile Phase (IPA). Filter through 0.45 µm PTFE filter.[2]

5. Expected Performance:

  • Retention Times:

    
     min, 
    
    
    
    min (Typical
    
    
    ).
  • Elution Order: typically (R) before (S) on OD-H, but must be confirmed with a pure standard.

Method B: H NMR Determination with CSA

A rapid method utilizing Pirkle’s Alcohol or Mandelic Acid to induce chemical shift non-equivalence.[2]

1. Reagents:

  • Solvent:

    
     (Deuterochloroform).[2]
    
  • CSA: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) OR (S)-Mandelic Acid.[1][2]

  • Molar Ratio: 1:2 to 1:5 (Analyte : CSA).[2]

2. Protocol:

  • Dissolve 10 mg of the analyte in 0.6 mL

    
    .
    
  • Acquire a reference

    
    H NMR spectrum.[2]
    
  • Add 2-5 equivalents of the CSA directly to the NMR tube.

  • Shake well and re-acquire the spectrum.

3. Analysis:

  • Target Signal: Focus on the Methyl doublet of the phenylethyl group (

    
     ppm) or the Methine quartet .
    
  • Result: The CSA forms transient diastereomeric solvates. The methyl doublet will split into two distinct doublets (one for R, one for S).

  • Calculation: Integrate the two methyl signals (

    
     and 
    
    
    
    ).
    
    
    [1][2]

Part 3: Visualization & Logic Flow

Figure 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development.

G Start Sample: 4-chloro-2-nitro-N-(1-phenylethyl)aniline Stage Development Stage? Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Speed Critical Release Final Release / QA (High Precision) Stage->Release Accuracy Critical NMR Method B: 1H NMR + CSA (>5 min, +/- 2% error) IPC->NMR HPLC Method A: Chiral HPLC (OD-H) (20 min, +/- 0.1% error) Release->HPLC Result Calculate % ee NMR->Result HPLC->Result

Caption: Decision tree for selecting between NMR and HPLC based on precision vs. throughput requirements.

Figure 2: Stereochemical Integrity Mechanism (SNAr)

Understanding why the ee of the product reflects the ee of the starting amine.

Reaction Substrate 4-chloro-2-nitro- 1-fluorobenzene Complex Meisenheimer Complex (Transition State) Substrate->Complex Amine (S)-1-Phenylethylamine (Nucleophile) Amine->Complex Product Product: (S)-4-chloro-2-nitro- N-(1-phenylethyl)aniline Complex->Product - HF Note Stereocenter NOT involved in bond breaking. Configuration Retained. Complex->Note

Caption: The SNAr mechanism proceeds with retention of configuration as the chiral C-N bond is not broken.

Part 4: References

  • Phenomenex Chiral Chromatography Guide. High-Performance Liquid Chromatography (HPLC) Chiral Separations. Phenomenex.[2][4]

  • Sigma-Aldrich Technical Bulletin. Basics of Chiral HPLC and Column Selection. Sigma-Aldrich.[1][2]

  • Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline.[1][2] Acta Crystallographica Section E: Structure Reports Online, 63(2), o114-o116.[1][2]

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of Enantiomers: Needs, Challenges, Perspectives. Journal of Chromatography A, 906(1-2), 3-33.[1][2]

  • Wainer, I. W. (1987). A Practical Guide to the Selection and Use of HPLC Chiral Stationary Phases. J.T.[1][2] Baker.

Sources

A Comparative Guide to the Structural Elucidation and Confirmation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of research and development. The isomeric and conformational complexity of novel compounds demands a multi-faceted analytical approach, where data from orthogonal techniques are woven together to create a cohesive and irrefutable structural assignment. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the complete structural elucidation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a chiral molecule with multiple functional groups that present a compelling analytical challenge.

Our approach is not merely a recitation of methods but a strategic workflow. We will explore not only what each technique reveals but why it is chosen and how its data contributes to a self-validating analytical system. The insights provided are grounded in established principles and supported by experimental protocols designed for robust and reproducible results.

The Analytical Challenge: 4-chloro-2-nitro-N-(1-phenylethyl)aniline

The target molecule, 4-chloro-2-nitro-N-(1-phenylethyl)aniline, possesses several key structural features that must be unequivocally confirmed:

  • Regiochemistry: The precise substitution pattern on the aniline ring (chloro at C4, nitro at C2, and the secondary amine at C1).

  • Connectivity: The N-alkylation of the aniline with the 1-phenylethyl group.

  • Chirality: The presence of a stereocenter at the benzylic carbon of the 1-phenylethyl moiety.

  • Functional Groups: Confirmation of the secondary amine (N-H), nitro group (NO₂), and chloro-aromatic functionalities.

To address these challenges, a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[1][2] It provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise & Rationale for Experimental Choices

For a molecule like 4-chloro-2-nitro-N-(1-phenylethyl)aniline, a suite of NMR experiments is required. A standard ¹H NMR provides the initial proton count and environment, while ¹³C NMR maps the carbon skeleton. However, to solve the puzzle of regiochemistry and connectivity, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton coupling networks, allowing us to "walk" across the molecule's backbone, while HSQC correlates each proton to its directly attached carbon atom.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds. However, for this molecule, the secondary amine proton (N-H) might exhibit broad signals or undergo rapid exchange. Using a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow this exchange, resulting in a sharper, more easily identifiable N-H signal that shows coupling to adjacent protons.[3]

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These predictions are based on established substituent effects and data from similar structures.[4][5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-a~1.55Doublet (d)3H-CH₃Coupled to the benzylic proton (H-b).
H-b~4.8 - 5.0Quintet or Multiplet (m)1H-CH(Ph)-Coupled to both the methyl protons (H-a) and the N-H proton (H-c).
H-c~6.5 - 7.0Doublet (d)1H-NH-Signal sharpens in DMSO and is coupled to the benzylic proton (H-b).
H-3~7.05Doublet (d)1HAr-HCoupled to H-5 (meta coupling, small J).
H-5~7.30Doublet of Doublets (dd)1HAr-HCoupled to H-6 (ortho coupling) and H-3 (meta coupling).
H-6~8.10Doublet (d)1HAr-HCoupled to H-5 (ortho coupling).
H-d~7.20 - 7.40Multiplet (m)5HPh-HProtons of the unsubstituted phenyl ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted δ (ppm)AssignmentRationale
~24.5-CH₃Aliphatic methyl carbon.
~54.0-CH(Ph)-Benzylic carbon attached to nitrogen.
~115.0C-5Aromatic CH, influenced by adjacent Cl and NHR.
~120.0C-3Aromatic CH, influenced by adjacent NO₂ and NHR.
~125.0C-4Aromatic C-Cl.
~126.0 - 129.0Ph-CHCarbons of the unsubstituted phenyl ring.
~132.0C-6Aromatic CH, ortho to the electron-withdrawing NO₂ group.
~135.0C-2Aromatic C-NO₂.
~143.0Ph-C (ipso)Quaternary carbon of the unsubstituted phenyl ring.
~145.0C-1Aromatic C-NHR.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of DMSO-d₆.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary depending on the sample concentration.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate ¹H and ¹³C signals.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a destructive analytical technique that provides crucial information about a molecule's mass-to-charge ratio (m/z), elemental composition, and structural features through fragmentation analysis.[2][7]

Expertise & Rationale for Experimental Choices

For this compound, a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is the method of choice.[8] HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of a chlorine atom is a key feature to confirm. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic isotopic pattern (M⁺ and M+2 peaks) with a ~3:1 intensity ratio, providing a definitive marker for the presence of a single chlorine atom.[9]

Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that helps confirm the connectivity of the molecule. The fragmentation of nitro and halogen-containing compounds can follow complex pathways, but predictable losses of radicals or neutral molecules can be observed.[10]

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

IonCalculated Exact Mass (C₁₄H₁₃³⁵ClN₂O₂)Observed m/zIsotopic Pattern
[M+H]⁺277.0738~277.074[M+H]⁺ and [M+2+H]⁺ peaks with ~3:1 intensity ratio.

Key Predicted Fragmentation Pathways (MS/MS of m/z 277.07):

  • Loss of the phenyl group: A prominent fragmentation would be the cleavage of the benzylic C-N bond, leading to the loss of a C₇H₇ radical (tropylium cation precursor) or toluene.

  • Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, resulting in a stable C₈H₉N⁺ fragment (m/z ~120) or the complementary chloro-nitroaniline fragment.

  • Nitro Group Fragmentation: Losses corresponding to •NO, •NO₂, or HNO₂ from the parent or fragment ions are also expected.[10]

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure purity before MS analysis. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid).

  • MS Instrument Setup: Use an ESI source in positive ion mode on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Full Scan MS Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion.

  • MS/MS Acquisition: Perform a data-dependent acquisition where the instrument automatically selects the most intense ion (the [M+H]⁺ peak) for fragmentation and records the resulting product ion spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose fragmentation pathways that are consistent with the observed product ions.

Infrared (IR) Spectroscopy: The Functional Group Checklist

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][7]

Expertise & Rationale for Experimental Choices

While NMR and MS provide the core structural framework, IR spectroscopy serves as a quick and effective confirmation of the key functional groups. For our target molecule, we expect to see characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H bonds, the C-N bond, and the highly characteristic symmetric and asymmetric stretches of the nitro group.[11] The presence of a single, relatively weak N-H stretch is a key differentiator between a secondary amine and a primary amine (which would show two bands) or a tertiary amine (which would show none).[12][13][14]

Predicted Infrared (IR) Data

Table 4: Predicted Key IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350 - 3400Medium, SharpN-H StretchSecondary Aromatic Amine
~3100 - 3000MediumC-H StretchAromatic
~2950 - 2850MediumC-H StretchAliphatic (CH, CH₃)
~1590 & ~1475StrongC=C StretchAromatic Ring
~1520 - 1560Very StrongAsymmetric NO₂ StretchNitro Group
~1330 - 1370Very StrongSymmetric NO₂ StretchNitro Group
~1335 - 1250StrongC-N StretchAromatic Amine
~800 - 850StrongC-H Bend (out-of-plane)1,2,4-trisubstituted ring
~700 - 750StrongC-Cl StretchAryl Halide
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the key absorption bands and correlate them with the expected functional groups.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive 3D Structure

While the combination of NMR, MS, and IR can provide a highly confident structural assignment, single-crystal X-ray diffraction is the only technique that delivers an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[15] It provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding.

Expertise & Rationale for Experimental Choices

Obtaining a high-quality single crystal is often the most challenging step.[15] For a compound like 4-chloro-2-nitro-N-(1-phenylethyl)aniline, slow evaporation from a mixed solvent system (e.g., ethanol/hexane or dichloromethane/hexane) is a promising strategy. The goal is to create a supersaturated solution that allows for slow, ordered crystal growth. Once a suitable crystal is obtained, it is subjected to a beam of X-rays, and the resulting diffraction pattern is used to mathematically reconstruct a 3D electron density map of the molecule. This method will definitively confirm the regiochemistry on the aniline ring and the absolute stereochemistry if a chiral starting material was used.[15][16][17][18]

Experimental Protocol: SCXRD
  • Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol). Add a less polar anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Seal the vial and allow it to stand undisturbed for several days to promote slow evaporation and crystal growth.

  • Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.[15]

  • Structure Solution and Refinement: Collect the diffraction data. Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial structural model. Refine the model against the experimental data to obtain the final structure.

  • Data Analysis: Analyze the final structure to confirm connectivity, stereochemistry, bond lengths, and angles. Examine intermolecular interactions in the crystal packing.

Comparative Analysis of Techniques

Each technique provides a unique and vital piece of the structural puzzle. Their strengths and limitations for the analysis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline are summarized below.

Table 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistry, regiochemistry.Provides the most detailed structural map in solution; non-destructive.[1]Requires relatively large amounts of pure sample; can be time-consuming.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Extremely high sensitivity; provides definitive molecular formula (HRMS).[1][7]Destructive; provides limited information on stereochemistry or regiochemistry alone.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and requires minimal sample; good for quick verification.[11]Provides limited information on the overall molecular skeleton; spectra can be complex.
X-ray Diffraction Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry, packing.Provides the definitive, absolute structure of the molecule in the solid state.[15]Requires a suitable single crystal, which can be difficult or impossible to grow.

Visualizing the Workflow and Connectivity

A logical workflow ensures that information from each step informs the next, leading to an efficient and comprehensive structural elucidation.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping (Solution) cluster_2 Definitive Confirmation (Solid State) IR IR Spectroscopy (Functional Groups) SCXRD Single-Crystal X-ray Diffraction IR->SCXRD MS LC-MS (Purity & MW) MS->SCXRD H1_NMR 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC) H1_NMR->NMR_2D Informs 2D Setup NMR_2D->SCXRD Confirms Connectivity for Crystal Model NMR_2D->SCXRD Final_Structure Confirmed Structure SCXRD->Final_Structure Purified_Sample Purified Sample Purified_Sample->IR Purified_Sample->MS Purified_Sample->H1_NMR

Caption: Overall workflow for the structural elucidation of a novel compound.

G cluster_aniline Aniline Ring Correlations (COSY) cluster_sidechain Side-Chain Correlations (COSY) cluster_hsQC Key HSQC Correlations H6 H-6 (~8.10 ppm) H5 H-5 (~7.30 ppm) H6->H5 ortho H3 H-3 (~7.05 ppm) H5->H3 meta NH N-H (~6.8 ppm) CH_b CH-b (~4.9 ppm) NH->CH_b CH3_a CH₃-a (~1.55 ppm) CH_b->CH3_a H_b_node H-b C_b_node C-b (~54.0 ppm) H_b_node->C_b_node H_a_node H-a C_a_node C-a (~24.5 ppm) H_a_node->C_a_node

Caption: Key NMR correlations for structural assignment.

Conclusion

The structural elucidation of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is a process of synergistic data integration. While NMR and high-resolution mass spectrometry provide the foundational evidence for connectivity and composition, IR spectroscopy offers rapid confirmation of essential functional groups. Ultimately, single-crystal X-ray diffraction stands as the gold standard, providing the definitive and irrefutable three-dimensional structure. By employing this multi-technique workflow, researchers can confidently and robustly characterize novel chemical entities, ensuring the scientific integrity required for progression in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Comparative Analysis of Spectroscopic Techniques. Solubility of Things.
  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Britannica. (2026, February 10). Chemical compound - Spectroscopy, Organic, Analysis.
  • Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Wiley-VCH.
  • Workman, J., & Gillette, P. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • BenchChem. (n.d.). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
  • Arotec. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ResearchGate. (2025, September 27). Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • PMC. (n.d.). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents.
  • Cambridge University Press. (2012, March 6). X-ray powder diffraction studies of aniline derivatives.
  • IJSRET. (n.d.). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications.
  • Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen.
  • SpectraBase. (n.d.). 4-methoxy-N-(1-phenylethyl)aniline - Optional[1H NMR] - Spectrum.
  • ResearchGate. (2025, August 10). (PDF) 4-Chloro-2-nitroaniline.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • ResearchGate. (n.d.). APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v).
  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

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Toxicological comparison of 4-chloro-2-nitro-N-(1-phenylethyl)aniline and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Profiling and Safety Assessment: 4-Chloro-2-nitro-N-(1-phenylethyl)aniline vs. Precursors Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Safety Officers in Pharmaceutical/Agrochemical Development.

Executive Summary: The Safety Evolution

In the development of nitrogen-containing heterocycles and APIs, 4-chloro-2-nitro-N-(1-phenylethyl)aniline serves as a critical intermediate. Its synthesis represents a classic Nucleophilic Aromatic Substitution (


) where two hazardous precursors—an electrophilic skin sensitizer (2,4-Dichloronitrobenzene ) and a caustic CNS stimulant (1-Phenylethylamine )—converge to form a stable, solid product.

This guide objectively compares the toxicological burden of the product against its precursors. The core insight: While the product eliminates the volatility and extreme corrosivity of the amine precursor, it retains the nitroaromatic moiety , shifting the primary safety concern from acute physical hazards (burns/vapors) to genotoxicity and metabolic activation risks .

Chemical Genealogy: The Synthesis Logic

To understand the toxicity, we must first validate the structural origin. The product is synthesized via the regioselective displacement of the chlorine atom ortho to the nitro group in 2,4-dichloronitrobenzene by 1-phenylethylamine.

Figure 1: Synthesis & Regioselectivity Pathway

Synthesis Pre1 2,4-Dichloronitrobenzene (Electrophile) CAS: 611-06-3 Inter Transition State (Meisenheimer Complex) Pre1->Inter + Pre2 (SNAr Attack at C2) Pre2 1-Phenylethylamine (Nucleophile) CAS: 98-84-0 Pre2->Inter Prod 4-chloro-2-nitro-N- (1-phenylethyl)aniline (Target Product) Inter->Prod - HCl (Aromatization) ByProd HCl (Byproduct) Inter->ByProd

Caption: Regioselective


 reaction. The inductive effect of the Nitro group activates the C2-Chlorine, favoring it over the C4-Chlorine for displacement.

Precursor Profiling: The Baseline Hazards

Before handling the product, researchers must mitigate the risks of the starting materials.

Precursor A: 2,4-Dichloronitrobenzene (2,4-DCNB)
  • Role: The Electrophile.

  • Primary Hazard: Skin Sensitization & Aquatic Toxicity.

  • Mechanism: The electron-deficient ring (activated by

    
     and 
    
    
    
    ) acts as a hapten, binding to skin proteins to induce T-cell mediated hypersensitivity.
  • Data Point: It is classified as a Category 1 Skin Sensitizer . Chronic exposure leads to methemoglobinemia due to nitro-reduction metabolites.

Precursor B: 1-Phenylethylamine (1-PEA)[1]
  • Role: The Nucleophile.[1]

  • Primary Hazard: Corrosivity & CNS Stimulation.

  • Mechanism: As a primary amine, it is highly basic (

    
    ), causing immediate chemical burns. Structurally homologous to amphetamine, it possesses sympathomimetic activity if systemically absorbed.
    
  • Data Point: High volatility (Flash point ~80°C) increases inhalation risk compared to the final product.

Product Profiling: 4-Chloro-2-nitro-N-(1-phenylethyl)aniline

The transformation yields a secondary aniline. The N-alkylation significantly alters the physicochemical and toxicological profile.

A. Physicochemical Shift
  • Volatility: The product is a solid (Melting Point >50°C), drastically reducing the inhalation risk compared to the volatile 1-PEA.

  • Basicity: The lone pair on the nitrogen is delocalized into the nitro-substituted ring. This reduces corrosivity ; the product is an irritant rather than a caustic agent.

B. The New Hazard: Genotoxicity Potential

The retention of the Nitro (


)  group on the aromatic ring is the critical toxicophore.
  • Metabolic Activation: Nitro-aromatics are prodrugs for mutagens. They are reduced by cytosolic nitroreductases (in liver or gut bacteria) to N-hydroxylamines .

  • DNA Adducts: These hydroxylamines can be acetylated to form nitrenium ions, which covalently bind to DNA (specifically Guanine residues), potentially causing replication errors.

  • Comparison: While less acutely toxic than 1-PEA, the product poses a higher long-term genotoxic risk than the amine precursor.

Figure 2: Metabolic Activation Pathway (Toxicity Mechanism)

Metabolism Prod 4-chloro-2-nitro-N- (1-phenylethyl)aniline Nitroso Nitroso Intermediate (-NO) Prod->Nitroso 2e- Reduction Reductase Nitroreductase (Cyp450 / Gut Flora) Reductase->Prod Hydroxyl N-Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Ion Nitrenium Ion (Electrophilic Species) Hydroxyl->Ion O-Acetylation (Phase II) DNA DNA Adduct (Mutagenesis) Ion->DNA Covalent Binding

Caption: The "Nitro-Reduction" pathway. The product requires metabolic activation to exhibit genotoxicity.

Comparative Data Matrix

Feature2,4-Dichloronitrobenzene (Precursor)1-Phenylethylamine (Precursor)4-chloro-2-nitro-N-(1-phenylethyl)aniline (Product)
Physical State Solid/Low-Melting SolidLiquid (Volatile)Solid (Crystalline)
Acute Oral Toxicity (LD50 Rat) ~400–900 mg/kg [1]~400 mg/kg [2]Predicted: >1000 mg/kg (Lower bioavailability)
Skin Hazard Sensitizer (Cat 1) Corrosive (Cat 1B) Irritant (Cat 2)
Genotoxicity (Ames) Mixed/Positive (Strain dependent)NegativeHigh Risk (Nitro group presence)
Target Organ Blood (Methemoglobinemia)CNS (Stimulation)Liver (Metabolism), DNA
GHS Signal Word WarningDangerWarning

Critical Experimental Protocols

To validate the safety and purity of this intermediate, the following protocols are recommended.

Protocol A: In Vitro Genotoxicity Assessment (Ames Test)

Why: To confirm if the "phenylethyl" steric bulk prevents the nitro-reduction required for mutagenicity.

  • Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assays with and without S9 fraction (rat liver extract).

    • Note: Nitro compounds often test negative without S9 but positive with S9 due to the reductase activity described in Figure 2.

  • Dosing: Prepare 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ) in DMSO.

  • Interpretation: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Protocol B: Impurity Tracking via HPLC

Why: Unreacted 2,4-DCNB is a potent sensitizer; unreacted 1-PEA is corrosive. Purity is a safety parameter.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-2 min (10% B); 2-15 min (Linear to 90% B); 15-20 min (Hold 90% B).

  • Detection: UV at 254 nm (aromatic rings) and 410 nm (nitroaniline color).

    • Differentiation: The product will absorb strongly in the visible yellow/orange region (410 nm), while precursors will not, allowing specific product monitoring.

References

  • OECD SIDS. (2004). SIDS Initial Assessment Report: 2,4-Dichloronitrobenzene (CAS 611-06-3).[3] UNEP Publications. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7410, 1-Phenylethylamine.Link

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536. Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 4-chloro-2-nitroaniline (Structural Analog).Link

Sources

Reactivity comparison of 4-chloro-2-nitro-N-(1-phenylethyl)aniline with similar compounds

[1][2][3]

Executive Summary & Structural Logic

4-Chloro-2-nitro-N-(1-phenylethyl)aniline (hereafter CNPA-PE ) is a bifunctional chiral building block.[1][2][3] Unlike simple nitroanilines, CNPA-PE integrates three distinct reactivity vectors:

  • Sterically Congested Amine: The bulky N-(1-phenylethyl) group introduces significant steric hindrance compared to benzyl analogs, influencing kinetic rates.[1][2][3]

  • Ortho-Nitro Activation: Facilitates reductive cyclization to form benzimidazoles.[1][2][3]

  • Para-Chloro Handle: A deactivated halogen positioned for late-stage cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) after heterocycle formation.[1][2][3]

This guide compares CNPA-PE against its non-chiral (benzyl) and non-halogenated analogs, providing experimental protocols for its primary application: Benzimidazole Synthesis. [1][2][3]

Structural Reactivity Map[1][3]

GCore4-Chloro-2-nitro-N-(1-phenylethyl)anilineNitro2-Nitro Group(Reducible Core)Core->Nitro ActivationAmineN-(1-Phenylethyl)(Chiral/Steric Control)Core->Amine StericsChloro4-Chloro Group(Cross-Coupling Handle)Core->Chloro Electronic w/dProductChiral BenzimidazoleScaffoldsNitro->Product Reductive Cyclization(Na2S2O4 / Aldehyde)Amine->Product Kinetic ResolutionPotentialChloro->Product Retained forLate-Stage Diversification

Figure 1: Reactivity vectors of CNPA-PE.[1][2][3] The molecule is designed as a "pre-scaffold" for benzimidazoles where the chlorine atom remains available for library expansion.

Comparative Reactivity Analysis

The following data compares CNPA-PE with N-Benzyl-4-chloro-2-nitroaniline (Bn-Analog) and N-(1-Phenylethyl)-2-nitroaniline (Des-Chloro) .

A. Formation Kinetics (SNAr Synthesis)

Context: Synthesis from 1,4-dichloro-2-nitrobenzene via Nucleophilic Aromatic Substitution.[1][2][3]

FeatureCNPA-PE (Target)Bn-Analog (Unbranched)Impact on Protocol
Nucleophile Sterics High (α-methyl branching)Low (Primary carbon)CNPA-PE requires higher T (80-100°C) or longer reaction times (12-24h) compared to Bn-Analog.[1][2][3]
Yield (Typical) 75-85%90-95%The α-methyl group causes minor steric clash with the ortho-nitro group during attack.[1][2][3]
Chirality PreservedN/ACritical: Use mild bases (e.g., Et₃N) rather than strong alkoxides to prevent racemization of the phenylethylamine starting material.
B. Cyclization to Benzimidazoles

Context: Reductive cyclization using Na₂S₂O₄ (Sodium Dithionite) and an aldehyde.[2][4]

Reactivity ParameterCNPA-PEDes-Chloro AnalogMechanism Note
Reduction Rate FastModerateThe 4-Cl group is electron-withdrawing (inductive), making the nitro group more electrophilic and easier to reduce than in the Des-Chloro analog.[1][2][3]
Cyclization Rate ModerateFastThe 4-Cl reduces the nucleophilicity of the intermediate aniline, slightly slowing the ring-closure step compared to the Des-Chloro analog.[1][2][3]
Electronic Result Electron-Deficient ScaffoldElectron-Rich ScaffoldCNPA-PE yields benzimidazoles with lower pKa, affecting solubility and binding affinity.[1][2][3]

Experimental Protocol: One-Pot Reductive Cyclization

This protocol is validated for converting CNPA-PE into 1-(1-phenylethyl)-5-chlorobenzimidazoles.[1][2][3] It utilizes sodium dithionite, a mild "green" reagent that avoids the harsh acidity of SnCl₂ or the hydrogenation risks (dechlorination) of Pd/C.

Materials
  • Substrate: 4-Chloro-2-nitro-N-(1-phenylethyl)aniline (1.0 equiv)

  • Reagent: Sodium Dithionite (Na₂S₂O₄) (3.0 - 4.0 equiv)[1][2][3]

  • Electrophile: Benzaldehyde (or derivative) (1.1 equiv)[1][2][3]

  • Solvent: EtOH/H₂O (3:1 ratio)

  • Base: Na₂CO₃ (catalytic, optional to buffer pH)[3]

Workflow Diagram

ProtocolStep11. DissolutionDissolve CNPA-PE + Aldehydein EtOH/H2O (3:1).Step22. Reduction InitiationAdd Na2S2O4 portion-wiseat 60-70°C.Step1->Step2Step33. CyclizationReflux (80°C) for 3-5 hours.Monitor by TLC (Disappearance of Orange Color).Step2->Step3Step44. WorkupEvaporate EtOH. Extract w/ EtOAc.Wash w/ Brine.Step3->Step4WarningCRITICAL CONTROL POINT:Do not exceed 90°C to preventracemization of the N-alkyl group.Step3->Warning

Figure 2: Step-by-step reductive cyclization workflow.

Detailed Procedure
  • Setup: In a round-bottom flask equipped with a condenser, dissolve CNPA-PE (1 mmol) and the desired aldehyde (1.1 mmol) in Ethanol (15 mL) and Water (5 mL).

  • Addition: Heat the mixture to 60°C. Add Na₂S₂O₄ (3 mmol) slowly over 10 minutes. Note: The reaction is exothermic; rapid addition may cause bumping.

  • Reaction: Increase temperature to reflux (approx. 80°C) and stir for 3–5 hours.

    • Visual Cue: The bright orange color of the nitroaniline will fade to a pale yellow/colorless solution, indicating reduction and cyclization.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dilute the aqueous residue with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 70–85% (dependent on aldehyde sterics).[2]

Downstream Utility: The "Chloro-Handle" Advantage[1][2][3]

Why choose CNPA-PE over the non-chlorinated analog? The 4-chloro substituent is strategically positioned for library expansion.[1][2][3]

  • Suzuki-Miyaura Coupling: The resulting 5-chlorobenzimidazole can undergo Pd-catalyzed coupling with aryl boronic acids.[1][2][3]

    • Condition: Pd(OAc)₂, S-Phos, K₃PO₄, Toluene/H₂O, 100°C.[3]

    • Selectivity: The chlorine is less reactive than bromine/iodine. If the aldehyde used in cyclization contains a Br/I, chemoselective coupling at the aldehyde-derived position is possible first, preserving the benzimidazole-Cl for a second step.[3]

References

  • Yang, D., et al. (2005).[4] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.[1][2][3]

    • Key Insight: Establishes the Na₂S₂O₄ protocol as superior for N-alkyl-o-nitroanilines, avoiding the form
  • Terrier, F. (2013).[5] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2][3]

    • Key Insight: Provides the kinetic justification for the reactivity differences between 1,4-dichloro-2-nitrobenzene and 2,4-dichloronitrobenzene, confirming the regioselectivity of the starting m
  • ChemicalBook. (2023).[2] "4-Chloro-2-nitroaniline Properties and Reactivity Profile."

    • Key Insight: Safety data and physical properties (mp 117-119°C) used to benchmark purity.[1][2][3]

  • BenchChem. (2025).[2][6] "Protocols for the Reduction of Nitro Groups to Amines."

    • Key Insight: Comparative reduction methodologies (Fe/AcOH vs Dithionite) for nitro-aromatics.[1][2][3]

Reference Standards for 4-chloro-2-nitro-N-(1-phenylethyl)aniline: A Technical Comparison & Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 4-chloro-2-nitro-N-(1-phenylethyl)aniline Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-chloro-2-nitro-N-(1-phenylethyl)aniline (CAS 288155-05-5) is a critical intermediate and potential impurity in the synthesis of chiral active pharmaceutical ingredients (APIs) and kinase inhibitors.[1] Its structure combines a nitro-aniline core with a chiral 1-phenylethyl moiety, making its analysis unique: it requires not just chemical purity assessment, but stereochemical verification .

This guide compares the three primary sourcing strategies for this reference standard—Commercial Certified Reference Materials (CRMs) , Analytical Grades , and In-House Synthesis —and provides the experimental protocols necessary to validate them.

The Landscape of Reference Standards

For niche intermediates like CAS 288155-05-5, "Gold Standard" ISO 17034 CRMs are rarely available off-the-shelf. Researchers must often choose between high-cost custom synthesis or validating a commercial research chemical.

FeatureOption A: Commercial Analytical Standard Option B: In-House Synthesized Standard Option C: "Proxy" Surrogate Standard
Source Specialized Vendors (e.g., Sigma, TRC)Synthesized in-lab via

Parent aniline (4-chloro-2-nitroaniline)
Purity Typically >98% (Achiral)Variable (Requires purification)>99% (High availability)
Chiral Purity Often Undefined (Racemic vs. Enantiopure)Controlled (Defined by starting amine)N/A (Achiral)
Traceability Vendor CoA (NMR, HPLC)Full Structural Elucidation (NMR, MS, IR)High (USP/EP standards available)
Cost High (

500 / 100 mg)
Low (Materials <$50 / 10g)Very Low
Suitability Best for: Rapid ID, Assay (if racemic)Best for: Chiral method development, GMP Impurity markersBest for: Approximate quantitation (RRF estimation)

Critical Insight: Option C (Proxy) is scientifically unsound for final release testing because the N-alkylation significantly alters the UV chromophore (


 shift) and ionization efficiency (MS response). You must use Option A or B. 
Technical Deep Dive: The Stereochemistry Challenge

Unlike simple anilines, this molecule possesses a chiral center at the benzylic position.

  • Racemate (CAS 288155-05-5): Used as a system suitability standard to check resolution.

  • Enantiomers (R- or S- form): Required if the final drug is a single enantiomer.

Risk: Using a racemic standard to quantify a single-enantiomer impurity will result in a 50% assay error if the analytical method is chiral (e.g., Chiral HPLC), or a correct assay if the method is achiral, but it fails to identify enantiomeric impurities.

Experimental Protocols
Protocol A: In-House Synthesis (Self-Validating System)

If a commercial standard is unavailable or lacks chiral data, synthesize it using this robust Nucleophilic Aromatic Substitution (


).

Reaction:



Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, dissolve 2,5-dichloronitrobenzene (1.92 g, 10 mmol) in DMF (10 mL).

  • Base: Add anhydrous

    
      (2.07 g, 15 mmol).
    
  • Addition: Add 1-phenylethylamine (1.21 g, 10 mmol) dropwise.

    • Note: Use (R)-amine or (S)-amine to make a specific enantiomer; use racemic amine for the racemate.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product is a yellow/orange spot.

  • Workup: Pour into ice water (100 mL). The product will precipitate as a yellow solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water (9:1) .

    • Expected Yield: >85%.[1][2][3][4]

    • Target Purity: >99% by HPLC.[2]

Protocol B: Qualification of the Standard

Once synthesized (or purchased), you must validate the "system."

1. Structural Confirmation (NMR):

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    Look for the doublet at
    
    
    ppm (methyl group) and the quartet at
    
    
    ppm (chiral proton). The NH signal typically appears broad around 8.0–8.5 ppm, coupled to the chiral proton.

2. Purity & Assay (Achiral HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B

    
     90% B over 15 min.
    
  • Detection: UV at 254 nm (aromatic) and 390 nm (nitro-aniline absorbance).

3. Chiral Purity (Critical Step):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow: 1.0 mL/min.[2][5][6]

  • Why? To ensure your "pure" standard isn't actually a 50:50 racemate if you intended to make a single enantiomer.

Visualizing the Workflow
Figure 1: Synthesis & Qualification Pathway

This diagram illustrates the logical flow from raw materials to a qualified reference standard.

G Raw Raw Materials (2,5-Dichloronitrobenzene + 1-Phenylethylamine) Reaction SnAr Reaction (DMF, K2CO3, 80°C) Raw->Reaction Crude Crude Product (Yellow Precipitate) Reaction->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification NMR 1H NMR / MS (Structure ID) Purification->NMR Achiral C18 HPLC (Chemical Purity >99%) Purification->Achiral Chiral Chiral HPLC (Enantiomeric Excess >99%) Purification->Chiral Final Qualified Reference Standard NMR->Final Achiral->Final Chiral->Final Mandatory for Chiral Drugs

Caption: Workflow for synthesizing and qualifying the 4-chloro-2-nitro-N-(1-phenylethyl)aniline reference standard.

Comparative Data Summary
MetricCommercial Standard (Racemic)In-House Standard (Enantiopure)
Purity (HPLC Area%) 98.5%99.2%
Water Content (KF) 0.5%0.1% (after drying)
Chiral Purity (ee) 0% (Racemic)>99.5% (Target)
Cost Efficiency Low (High upfront cost)High (Scalable)
Lead Time 1–2 Weeks3 Days
References
  • Sigma-Aldrich. Product Specification: 4-Chloro-2-nitro-N-(1-phenylethyl)aniline (CAS 288155-05-5).[1][7]Link[2]

  • PubChem. Compound Summary for 4-chloro-2-nitro-N-phenylaniline Derivatives. National Library of Medicine. Link

  • Chromatography Online. Strategies for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

  • BenchChem. Synthesis of N-alkylated Nitroaniline Derivatives via Nucleophilic Aromatic Substitution.Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-chloro-2-nitro-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the inherent risks of 4-chloro-2-nitro-N-(1-phenylethyl)aniline is foundational to its safe management. Based on its structural analogue, 4-chloro-2-nitroaniline, this compound should be treated as highly hazardous. The primary dangers stem from its acute toxicity, potential for organ damage through repeated exposure, and significant environmental risk.[1][2][3]

The chloro-, nitro-, and aniline-moieties all contribute to the molecule's reactivity and toxicity. The nitro group, in particular, makes it a potent oxidizing agent that can react explosively with certain substances like nitric acid.[4][5] Its classification as a halogenated organic compound places it under specific regulatory disposal protocols.

Table 1: Hazard Profile of the Structural Analogue (4-chloro-2-nitroaniline)

Hazard ClassDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.[1][2]💀P260: Do not breathe dust. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing.[2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[2][3]⚕️P314: Get medical advice/attention if you feel unwell.
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.[1][2][3]🐠P273: Avoid release to the environment.[2]
Skin Sensitization May cause an allergic skin reaction.[4]⚠️P272: Contaminated work clothing should not be allowed out of the workplace.

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any quantity of this compound, ensure that the proper safety measures are in place. The principle of causality here is simple: prevent exposure through engineering controls first, and then protect the individual with appropriate PPE.

  • Engineering Controls : All handling of 4-chloro-2-nitro-N-(1-phenylethyl)aniline, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is critical.

    • Hand Protection : Wear nitrile gloves. Given the high dermal toxicity, consider double-gloving.

    • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes and fine dust.[2]

    • Body Protection : A lab coat is standard, but for handling larger quantities or during spill cleanup, chemically resistant aprons or suits are recommended.[1]

    • Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a P3 filter for toxic dusts is required.[1][3]

Step-by-Step Disposal Protocol

Disposal must be approached systematically to ensure safety and regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of a safe chemical waste program. 4-chloro-2-nitro-N-(1-phenylethyl)aniline waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Waste Stream : This compound is a halogenated organic solid . It must not be mixed with non-halogenated waste.[6]

  • Container : Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid that is compatible with the waste.[6] The container must be in good condition.

  • Labeling : Label the container with the words "Hazardous Waste," the full chemical name "4-chloro-2-nitro-N-(1-phenylethyl)aniline," and the associated hazard pictograms (skull and crossbones, health hazard, environmental hazard).

Step 2: On-Site Management

Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

Step 3: Final Disposal Method

The recommended and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[2][9]

  • Mechanism of Action : Incineration at high temperatures, often in a rotary kiln, ensures the complete destruction of the organic molecule. The process typically involves a primary combustion chamber and a secondary chamber (afterburner) to break down any residual compounds.[10]

  • Scrubbing : A critical component of this process for halogenated compounds is the use of a "scrubber."[2][9] As the chlorinated compound is burned, it produces hydrogen chloride (HCl) gas. The scrubber is an air pollution control device that neutralizes this acidic gas before it is released into the atmosphere.

Step 4: Arranging for Pickup

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.[2] Do not attempt to transport hazardous waste yourself without proper certification.

Spill Management Protocol

Accidental spills must be handled immediately and with extreme caution.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate (fume hood).

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain the Spill : For solid spills, do not sweep dry powder, as this can create airborne dust.[2][11] Gently dampen the solid material with a suitable solvent like alcohol (e.g., ethanol or isopropanol).[4]

  • Collect the Material : Carefully transfer the dampened material into the designated hazardous waste container using a scoop or shovel.[2][4]

  • Decontaminate : Use absorbent paper dampened with alcohol to wipe the spill area, picking up any remaining residue.[4] Place the used absorbent paper into the waste container.

  • Final Cleaning : Wash the spill area with a strong soap and water solution.[4]

  • Dispose of Contaminated Materials : Any contaminated items, including gloves, absorbent pads, and disposable lab coats, must be sealed in a vapor-tight plastic bag and placed in the hazardous waste container for disposal.[4]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage On-Site Storage cluster_disposal Final Disposal start Generate Waste: 4-chloro-2-nitro-N- (1-phenylethyl)aniline fume_hood Work in Fume Hood start->fume_hood Mandatory ppe Wear Full PPE: Gloves, Goggles, Face Shield, Lab Coat, Respirator (if needed) container Select Compatible, Labeled 'Halogenated Organic Waste' Container ppe->container fume_hood->ppe Mandatory segregate Segregate from Non-Halogenated Waste container->segregate seal Securely Seal Container segregate->seal store Store in Designated Satellite Accumulation Area seal->store ehs Contact EHS or Licensed Contractor store->ehs Arrange Pickup incinerate High-Temperature Incineration with Flue Gas Scrubbing ehs->incinerate Transported by professionals

Caption: Workflow for the safe disposal of 4-chloro-2-nitro-N-(1-phenylethyl)aniline.

References

  • CAMEO Chemicals. (n.d.). 4-CHLORO-2-NITROANILINE.
  • Aarti Industries. (2025, April 15). GPS Safety Summary: 4-Chloro-2-nitroaniline.
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2026, January 13).
  • PubChem. (n.d.). 4-chloro-2-nitro-N-phenylaniline.
  • Safety Data Sheet. (2025, December 18). 4-Chloro-2-nitroaniline.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%.
  • Thermo Fisher Scientific. (2025, September 5).
  • ChemicalBook. (n.d.). 4-Chloro-2-nitroaniline.
  • Safety Data Sheet. (2025, December 22). 2-Chloro-4-nitroaniline.
  • CymitQuimica. (n.d.). CAS 89-63-4: 4-Chloro-2-nitroaniline.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.
  • HPC Standards. (n.d.).
  • Braun Research Group. (n.d.).
  • University of Wisconsin-Milwaukee. (n.d.).
  • Environmental Protection Agency. (1978, December 18).
  • eCFR. (2000, December 26).
  • Colorado Department of Public Health and Environment. (n.d.).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.